molecular formula C₄H₂D₅BrO₂ B1161938 Ethyl Bromoacetate-d5

Ethyl Bromoacetate-d5

Cat. No.: B1161938
M. Wt: 172.03
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Bromoacetate-d5, also known as this compound, is a useful research compound. Its molecular formula is C₄H₂D₅BrO₂ and its molecular weight is 172.03. The purity is usually 95%.
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Properties

Molecular Formula

C₄H₂D₅BrO₂

Molecular Weight

172.03

Synonyms

Bromoacetic Acid Ethyl Ester-d5;  Bromoacetic Acid Ethyl Ester-d5;  Ethyl [1,2]Bromoacetate-d5

Origin of Product

United States

Foundational & Exploratory

Ethyl bromoacetate-d5 CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Ethyl bromoacetate-d5 , a stable isotope-labeled isotopologue critical for quantitative mass spectrometry and mechanistic drug development.

Chemical Identity, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound (Ethyl-d5 bromoacetate) is the deuterated analog of ethyl bromoacetate, where the ethyl group is fully substituted with deuterium (


). It serves as a high-precision Internal Standard (IS) in bioanalysis and a strategic building block in the synthesis of deuterated pharmaceuticals. Its primary utility lies in correcting for matrix effects and ionization variability during LC-MS/MS quantitation of alkylating agents and their metabolites.

Due to its potent lachrymatory properties and alkylating capability, this compound requires rigorous safety protocols. This guide outlines its physicochemical profile, synthetic routes, and application workflows.[1]

Physicochemical Characterization

This compound retains the chemical reactivity of its non-deuterated parent while exhibiting a mass shift of +5 Da. This mass difference is sufficient to prevent isotopic overlap in mass spectrometry, ensuring accurate quantification.

Identity & Properties Table[2][3]
PropertySpecification
Chemical Name Ethyl-d5 bromoacetate
Synonyms Bromoacetic acid ethyl-d5 ester; Ethyl-1,1,2,2,2-d5 bromoacetate
CAS Number Labeled: Not formally assigned (Referenced as d5-analog of 105-36-2)Unlabeled: 105-36-2
Molecular Formula

Molecular Weight 172.03 g/mol (Unlabeled: 166.99 g/mol )
Appearance Clear, colorless to light yellow liquid
Boiling Point 158–159 °C (760 mmHg)
Density ~1.55 g/mL (Estimated; Unlabeled is 1.506 g/mL)
Solubility Immiscible with water; miscible with ethanol, acetone, ether
Isotopic Purity Typically ≥ 98 atom % D
Stability Moisture sensitive (hydrolyzes to bromoacetic acid)

Synthetic Routes & Manufacturing

The industrial preparation of this compound follows a classic Fischer Esterification pathway, utilizing Bromoacetic acid and fully deuterated Ethanol (


). This route is preferred for its high atom economy and ease of purification.
Mechanism of Action

The reaction is acid-catalyzed (typically


).[2] The carbonyl oxygen of the bromoacetic acid is protonated, increasing its electrophilicity, allowing the nucleophilic attack by the oxygen of the Ethanol-d5.
Synthesis Workflow (Graphviz)

SynthesisPath BA Bromoacetic Acid (Solid) Inter Tetrahedral Intermediate BA->Inter Reflux (80°C) EthD5 Ethanol-d5 (Liquid, >99% D) EthD5->Inter Reflux (80°C) Cat H2SO4 Catalyst Cat->Inter Protonation Prod This compound (Crude) Inter->Prod -D2O (Dehydration) Purif Distillation (Reduced Pressure) Prod->Purif Phase Separation Final Pure this compound (>98% CP, >99% IP) Purif->Final Fraction Collection

Figure 1: Acid-catalyzed Fischer esterification pathway for the synthesis of this compound.

Applications in Drug Development & Proteomics

A. Stable Isotope Dilution Assays (SIDA)

In pharmacokinetic (PK) studies, this compound is used as an Internal Standard (IS) to quantify genotoxic impurities (like ethyl bromoacetate itself) or as a derivatizing agent.

  • Workflow: The biological sample is spiked with a known concentration of the d5-IS. Both the analyte and IS undergo extraction and LC-MS/MS analysis. The ratio of their peak areas determines the analyte concentration, negating errors from extraction loss.

B. Synthetic Intermediate (Reformatsky Reaction)

Researchers utilize this compound to introduce a deuterated ethyl acetate motif into complex scaffolds via the Reformatsky reaction.

  • Reaction:

    
     (Zinc Enolate).
    
  • Utility: This enolate attacks ketones or aldehydes to form

    
    -hydroxy esters with a specific deuterium label on the ester tail, useful for metabolic tracing (identifying esterase activity sites).
    
C. Proteomics: Chemical Labeling

While iodoacetamide is standard for cysteine alkylation, bromoacetate derivatives are used to modify specific residues (His, Met) or N-termini under controlled pH. The d5-variant allows for comparative proteomics (light vs. heavy labeling) to quantify relative protein abundance between samples.

Experimental Protocol: Derivatization for Mass Spectrometry

Note: This protocol describes the use of this compound as a derivatizing agent for nucleophilic analytes (e.g., amines or thiols).

Reagents:

  • This compound (≥98% D)[3]

  • Acetonitrile (LC-MS grade)

  • Potassium Carbonate (

    
    , anhydrous)
    

Step-by-Step Methodology:

  • Preparation: Dissolve the analyte (amine/thiol) in Acetonitrile (1 mg/mL).

  • Base Addition: Add 2 equivalents of anhydrous

    
     to scavenge the HBr byproduct.
    
  • Alkylation: Add 1.2 equivalents of This compound .

  • Incubation: Seal the vial and heat at 60°C for 30 minutes.

    • Causality: Heating overcomes the activation energy for

      
       displacement of the bromide by the nucleophile.
      
  • Quenching: Cool to room temperature and filter to remove solid salts.

  • Analysis: Inject directly into LC-MS/MS monitoring the specific mass shift (+5 Da relative to unlabeled standard).

Handling, Stability & Safety (Lachrymator Warning)

CRITICAL HAZARD: Ethyl bromoacetate is a potent lachrymator (tear gas agent) and highly toxic alkylating agent.[4]

Safety Protocol
  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity of >100 fpm.

  • PPE: Double nitrile gloves (breakthrough time <15 mins), chemical splash goggles, and a lab coat.

  • Decontamination: Spills should be neutralized immediately with a solution of 10% aqueous ammonia or sodium thiosulfate, which nucleophilically attacks the alkyl halide, rendering it inert.

Storage
  • Temperature: Store at 2–8°C.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis by atmospheric moisture.

  • Container: Amber glass to prevent photodegradation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. [Link]

Sources

Molecular structure of ethyl bromoacetate-d5 C4H2D5BrO2

Deuterated Alkylating Agents: Technical Profile of Ethyl Bromoacetate-d5 ( )[1]

Executive Summary

This compound (

1

11

Molecular Architecture & Isotopic Fidelity

The utility of this compound lies in its dual-domain structure: a reactive electrophilic "warhead" and an isotopically silent "reporter" tail.[1]

Structural Composition

Unlike random deuteration, the d5 variant is site-specific.[1] The deuterium atoms are localized exclusively on the ethyl chain, leaving the


1
  • Reactive Domain: Bromoacetyl group (

    
    ).[1][2] The carbon-bromine bond is highly polarized, making the methylene carbon susceptible to nucleophilic attack (
    
    
    ).[1]
  • Isotopic Domain: Ethyl-d5 group (

    
    ).[1] This provides a mass shift of approximately +5.03 Da relative to the non-deuterated congener.[1]
    
Spectroscopic Signature ( -NMR)

For quality control, the proton NMR spectrum provides an immediate validity check.[1]

  • Unlabeled Ethyl Bromoacetate: Displays a quartet (~4.2 ppm) and a triplet (~1.3 ppm) corresponding to the ethyl group.[1]

  • This compound: The ethyl signals are absent (silent).[1] The spectrum is dominated by a single singlet at ~3.85 ppm , corresponding to the two protons on the

    
    -carbon (
    
    
    ).[1] Any triplet/quartet signals indicate isotopic impurity or H/D exchange.[1]
Visualization of Molecular Logic

The following diagram illustrates the functional segmentation of the molecule.

MolecularStructurecluster_0Reactive WarheadBrBromine (Br)Leaving GroupAlphaCAlpha-Carbon (CH2)Electrophilic CenterBr->AlphaCPolarized BondCarbonylCarbonyl (C=O)Electron WithdrawingAlphaC->CarbonylOxygenEther Oxygen (-O-)Carbonyl->OxygenEthylD5Ethyl-d5 Group (-CD2CD3)Mass Reporter (+5 Da)Oxygen->EthylD5Stable Ester Linkage

Figure 1: Functional decomposition of this compound.[1] The electrophilic center facilitates alkylation, while the blue-highlighted Ethyl-d5 group provides the mass spectrometry signature.

Synthetic Methodology

The synthesis of this compound requires anhydrous conditions to prevent hydrolysis and ensure high isotopic incorporation.[1] The preferred route involves the esterification of bromoacetyl bromide with ethanol-d5.[1]

Reaction Logic

Direct esterification using bromoacetic acid and ethanol-d5 is possible but often requires an acid catalyst (

1Acid Halide Route1

Reaction:

Step-by-Step Protocol
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with dry Nitrogen (

    
    ).[1]
    
  • Reagent Prep: Charge the flask with Ethanol-d5 (1.1 equivalents) and anhydrous dichloromethane (DCM) as solvent. Cool to

    
     in an ice bath.
    
  • Addition: Dissolve Bromoacetyl bromide (1.0 equivalent) in DCM. Add dropwise to the ethanol solution over 30 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (silica, 10% EtOAc/Hexane) or GC-MS.[1]

  • Workup:

    • Quench carefully with saturated sodium bicarbonate (

      
      ) to neutralize DCl/HCl.[1]
      
    • Extract the organic layer.[1] Wash with brine.[1]

    • Dry over anhydrous Magnesium Sulfate (

      
      ).[1]
      
  • Purification: Remove solvent under reduced pressure (rotary evaporator). Purify via vacuum distillation (bp ~159°C at atm, but lower under vacuum) to obtain a clear, colorless liquid.[1]

Synthesis Workflow Diagram

SynthesisWorkflowStartStart: Inert Atmosphere (N2)MixMix: Ethanol-d5 + DCM(Cool to 0°C)Start->MixAddAdd: Bromoacetyl Bromide(Dropwise)Mix->AddReactReaction: Stir 2h @ RT(Formation of Ester + DCl)Add->ReactQuenchQuench: Sat. NaHCO3(Neutralize Acid)React->QuenchExtractExtraction: DCM LayerDry w/ MgSO4Quench->ExtractDistillVacuum Distillation(Isolate Product)Extract->Distill

Figure 2: Synthetic workflow for the production of this compound via the acid halide route.

Applications in Quantitative Proteomics

This compound is a cornerstone reagent in Stable Isotope Labeling strategies.[1] It is primarily used to alkylate cysteine thiols or histidine imidazoles.[1]

Differential Labeling Mechanism

In a comparative proteomics experiment (e.g., Healthy vs. Diseased tissue):

  • Sample A (Control): Reacted with unlabeled Ethyl Bromoacetate (

    
    ).[1]
    
  • Sample B (Experimental): Reacted with this compound (

    
    ).
    
  • Analysis: Samples are mixed 1:1 and digested.

  • Mass Spectrometry: Every peptide containing a modified residue will appear as a doublet separated by exactly 5.03 Da .[1] The ratio of the peak intensities (

    
    ) quantifies the relative abundance of the protein.[1]
    
Comparison of Physical Properties[1]
PropertyUnlabeled (

)
Deuterated (

)
Impact on Analysis
Molecular Weight 166.99 g/mol ~172.03 g/mol +5.03 Da Shift (Key for MS detection)
Boiling Point 159°C~158-160°CNegligible
Retention Time StandardSlight ShiftDeuterium effect may cause slight shift in Reverse Phase LC

H-NMR (Ethyl)
Quartet + TripletSilent Confirmation of purity

Handling, Stability, & Safety Protocols

CRITICAL WARNING: Ethyl bromoacetate is a potent lachrymator (tear gas agent) and a toxic alkylating agent.[1] It must be handled with extreme caution.

Storage and Stability[1]
  • Conditions: Store at 2-8°C in a tightly sealed container.

  • Light Sensitivity: Store in amber glass or wrapped in foil. Bromine-carbon bonds are photolabile; exposure to light can liberate free radicals and turn the liquid yellow/brown.[1]

  • Moisture: The ester bond is susceptible to hydrolysis.[1] Store over activated molecular sieves if possible.[1]

Emergency Neutralization (Quenching)

In the event of a spill or for disposal of reaction mixtures, the alkylating potential must be destroyed.[1]

  • Quenching Solution: 10% aqueous Sodium Thiosulfate (

    
    ) or dilute Ammonia/Ethanol solution.[1]
    
  • Mechanism: Thiosulfate acts as a soft nucleophile, rapidly displacing the bromide and rendering the molecule non-volatile and non-toxic.[1]

PPE Requirements[1][4]
  • Respiratory: Work exclusively in a certified chemical fume hood.[1]

  • Eyes: Chemical splash goggles (Face shield recommended).[1]

  • Skin: Double gloving (Nitrile) is mandatory.[1] The compound penetrates latex rapidly.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7748, Ethyl bromoacetate.[1] Retrieved from [Link]

  • Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative.[1] Nature Chemical Biology.[1] (Context: Isotope labeling strategies). Retrieved from [Link]

Technical Guide: Ethyl Bromoacetate Isotopologues (d2 vs. d5) in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl bromoacetate (EBA) is a high-value alkylating agent used extensively in medicinal chemistry for introducing acetate motifs and in the synthesis of heterocycles via Reformatsky reactions. In advanced drug development—specifically within DMPK (Drug Metabolism and Pharmacokinetics) and bioanalysis—the distinction between its deuterated isotopologues, Ethyl bromoacetate-d2 (α-deuterated) and Ethyl bromoacetate-d5 (ethyl-deuterated) , is critical.

This guide delineates the structural, spectroscopic, and functional differences between these two reagents. It provides evidence-based workflows for selecting the correct isotopologue to avoid common pitfalls, such as isotopic interference in mass spectrometry caused by the natural abundance of Bromine-81 (


Br).

Structural & Physicochemical Characterization

The fundamental difference lies in the position of the deuterium (


H) atoms.[1][2] This positional isomerism dictates their utility in mechanistic studies versus quantitative bioanalysis.
FeatureEthyl Bromoacetate-d2 This compound
Chemical Structure


Deuteration Site

-Carbon (Methylene bridge)
Ethyl Ester Group
Molecular Weight (MW) ~169.01 g/mol ~172.03 g/mol
Primary Utility Mechanistic Probe (KIE), Metabolic StabilityBioanalytical Internal Standard (IS)
NMR Silent Region

3.8 ppm (Singlet)

4.2 ppm (Quartet) & 1.3 ppm (Triplet)
Mass Shift (

m)
+2 Da+5 Da
Spectroscopic Signatures (NMR & MS)

Nuclear Magnetic Resonance (NMR):

  • d2-EBA: The singlet corresponding to the

    
    -protons (
    
    
    
    ) disappears. This is useful for monitoring reactions where the
    
    
    -position is active (e.g., Reformatsky enolate formation), as the signal loss confirms the integrity of the isotopic label during the reaction.
  • d5-EBA: The characteristic ethyl quartet and triplet disappear. The

    
    -proton singlet remains visible at ~3.8 ppm.
    

Mass Spectrometry (The Bromine Effect): Bromine exists naturally as a 1:1 mixture of


 and 

. This creates a distinct "doublet" pattern separated by 2 Da (M and M+2).
  • d2-EBA: Shifts the cluster by +2 Da. Risk: The primary ion of the d2-standard (

    
    -d2) has the same nominal mass as the 
    
    
    
    isotope of the unlabeled analyte. This "isotopic crosstalk" complicates quantification.
  • d5-EBA: Shifts the cluster by +5 Da. This moves the standard's signal completely clear of the unlabeled analyte's isotopic envelope, making it the superior Internal Standard (IS).

Synthetic Utility & Mechanism[5]

Ethyl Bromoacetate-d2: The Mechanistic Probe

The d2 variant is primarily used to study metabolic stability and reaction mechanisms via the Kinetic Isotope Effect (KIE).

  • Metabolic Soft Spot Analysis: If a drug candidate is metabolized via oxidation at the methylene carbon (e.g., dealkylation or hydroxylation), substituting hydrogens with deuterium can slow this rate significantly (

    
    ). Using d2-EBA to synthesize the drug analog allows researchers to test if this specific position is the metabolic "soft spot."
    
  • Reformatsky Reaction Mechanism: When d2-EBA reacts with Zinc, it forms a deuterated zinc enolate. This allows chemists to trace the fate of the

    
    -protons during the addition to carbonyls, confirming if proton exchange occurs with the solvent.
    
This compound: The Bioanalytical Standard

The d5 variant is the "gold standard" for LC-MS/MS quantification.

  • Mass Tagging: The ethyl group is often a "dummy" group or a prodrug moiety that is hydrolyzed later. However, in intact quantification, the d5-ethyl group provides a robust +5 Da mass tag.

  • Eliminating Crosstalk: As noted in Section 1.1, the +5 shift ensures that the Internal Standard (IS) does not interfere with the analyte's signal, even at high concentrations.

Experimental Protocols

Protocol A: Selection of Internal Standard for LC-MS/MS

Objective: Quantify an ethyl-ester containing drug in rat plasma.

  • Analyte Analysis: Determine the isotopic envelope of the analyte. Note the abundance of the M+2 peak due to

    
     (if Br is still present) or other isotopes.
    
  • Candidate Screening:

    • Scenario 1 (d2-IS): Mass shift is +2. Check if IS signal overlaps with Analyte M+2. Verdict: High risk of interference.

    • Scenario 2 (d5-IS): Mass shift is +5. Check for overlap. Verdict: Clean separation.

  • Preparation: Spike d5-EBA (or the d5-derivatized analog) into blank plasma at a fixed concentration (e.g., 100 ng/mL).

  • Extraction: Perform protein precipitation with Acetonitrile.

  • Analysis: Monitor MRM transitions.

    • Analyte:

      
      
      
    • IS (d5):

      
      
      
Protocol B: Metabolic Stability Assessment (Microsomal Incubations)

Objective: Determine if the


-carbon is the primary site of metabolism.
  • Synthesis: Synthesize the drug candidate using unlabeled EBA (Compound H) and d2-EBA (Compound D).

  • Incubation: Incubate both compounds separately with Liver Microsomes (RLM/HLM) + NADPH for 0, 15, 30, and 60 mins.

  • Quantification: Measure the disappearance of parent compound via LC-MS.

  • Calculation: Calculate intrinsic clearance (

    
    ).
    
  • Interpretation:

    • If

      
      , the 
      
      
      
      -carbon is not the metabolic soft spot.
    • If

      
      , Deuterium has blocked the metabolism (Primary KIE observed).
      

Visualization & Logic Flows

Diagram 1: Mass Spectrometry Interference Logic

This diagram illustrates why d5 is preferred over d2 for bioanalysis when Bromine is involved.

MS_Interference Analyte Unlabeled Analyte (Natural Br) Iso_79 79-Br (M) Mass: X Analyte->Iso_79 Iso_81 81-Br (M+2) Mass: X+2 Analyte->Iso_81 d2_79 79-Br (d2) Mass: X+2 Iso_81->d2_79 INTERFERENCE (Same Mass) d5_79 79-Br (d5) Mass: X+5 Iso_81->d5_79 NO OVERLAP (+3 Da Gap) IS_d2 Internal Standard (d2) (Br-CD2-) IS_d2->d2_79 d2_81 81-Br (d2) Mass: X+4 IS_d2->d2_81 IS_d5 Internal Standard (d5) (Ethyl-d5) IS_d5->d5_79 d5_81 81-Br (d5) Mass: X+7 IS_d5->d5_81

Caption: Mass spectral overlap analysis showing the risk of using d2-EBA (Red) versus the clean separation provided by d5-EBA (Green) due to the natural abundance of Bromine-81.

Diagram 2: Application Decision Matrix

A flowchart to guide the researcher in selecting the correct isotopologue.

Decision_Matrix Start Start: Select Isotopologue Goal What is your primary goal? Start->Goal Bioanalysis Quantification (LC-MS/MS) Goal->Bioanalysis Mechanism Mechanism / Metabolism Goal->Mechanism Br_Present Does analyte contain Bromine? Bioanalysis->Br_Present Target_Site Target Site of Interest? Mechanism->Target_Site Use_d5 USE this compound (Avoids Isotope Overlap) Br_Present->Use_d5 Yes (Critical) Br_Present->Use_d5 No (Preferred) Use_d2_Risk USE d2 (Risky) Requires High-Res MS Alpha_Site Alpha-Carbon (Reactive Center) Target_Site->Alpha_Site Ester_Site Ester/Tail Group Target_Site->Ester_Site Use_d2_Mech USE Ethyl Bromoacetate-d2 (Probes Alpha-Acidity/Metabolism) Alpha_Site->Use_d2_Mech Use_d5_Mech USE this compound (Tracer for Ester Hydrolysis) Ester_Site->Use_d5_Mech

Caption: Decision matrix for selecting between d2 and d5 isotopologues based on experimental objectives (Quantification vs. Mechanistic Elucidation).

References

  • Santa Cruz Biotechnology. this compound Product Data. Retrieved from

  • Cambridge Isotope Laboratories. Deuterium in Drug Discovery and Development. Retrieved from

  • National Institutes of Health (NIH). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from

  • Pharmaffiliates. Ethyl Bromoacetate-13C, d2 Product Data. Retrieved from

  • Sigma-Aldrich. Ethyl bromoacetate-2-13C Product Specification. Retrieved from

Sources

Technical Guide: Physical Properties & Research Applications of Deuterated Ethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl bromoacetate (EBA) is a foundational alkylating agent in organic synthesis, most notably serving as the acylating submonomer in the synthesis of N-substituted glycines (peptoids). The deuterated isotopologue, Ethyl bromoacetate-2,2-d₂ (EBA-d₂) , represents a critical tool for high-precision mechanistic studies and structural biology.

By substituting the alpha-carbon protons with deuterium, researchers can silence specific NMR signals to simplify complex spectra, probe SN2 reaction transition states via secondary Kinetic Isotope Effects (KIE), and enhance metabolic stability in drug discovery campaigns. This guide provides a definitive technical reference for the physical properties, handling protocols, and experimental applications of EBA-d₂.

Chemical Identity & Physical Properties Matrix[1][2][3]

The physical behavior of deuterated ethyl bromoacetate closely mirrors its non-deuterated parent, with specific deviations in density and mass resulting from the isotopic enrichment.

Comparative Specifications
PropertyStandard Ethyl Bromoacetate (Protiated)Ethyl Bromoacetate-2,2-d₂ (Deuterated)
CAS Number 105-36-2Varies by vendor (e.g., Custom Synthesis)
Chemical Formula C₄H₇BrO₂C₄H₅D₂BrO₂
Molecular Weight 167.00 g/mol ~169.01 g/mol
Isotopic Enrichment Natural Abundancetypically ≥ 98 atom % D
Density (25°C) 1.506 g/mL [[1]]1.524 g/mL (Theoretical Estimate)*
Boiling Point 159 °C~158–159 °C
Refractive Index (

)
1.4511.451 (Negligible shift)
Solubility Miscible in EtOH, DCM, DMF; Insoluble in waterMiscible in EtOH, DCM, DMF
Appearance Clear, colorless to light yellow liquidClear, colorless liquid

*Note on Density: The density of EBA-d₂ is estimated based on the molar volume isotope effect and mass increase (+2.01 Da). 13C-labeled variants (MW ~168) exhibit a density of 1.515 g/mL [[2]]; therefore, the d2 variant is projected at ~1.524 g/mL.

Structural Visualization

The deuterium substitution occurs at the alpha-carbon (C2 position), adjacent to the carbonyl group and the bromine atom. This position is the electrophilic center for nucleophilic attack.

Mechanistic Applications: The "Why" of Deuteration

Peptoid Synthesis (The Submonomer Method)

The primary utility of EBA-d₂ is in the solid-phase submonomer synthesis of peptoids. In this two-step cycle, EBA acts as the acylating agent. Using EBA-d₂ allows for the incorporation of "invisible" backbone linkers in ¹H NMR studies, enabling researchers to focus solely on side-chain interactions without spectral overcrowding from the backbone methylene protons.

Kinetic Isotope Effects (KIE)

EBA-d₂ is utilized to probe the transition state structure of SN2 displacement reactions.

  • Secondary Deuterium KIE (

    
    ):  When a nucleophile attacks the alpha-carbon, the hybridization changes from 
    
    
    
    to
    
    
    -like in the transition state.
  • Observation: The C-H (or C-D) bonds undergo bending vibrations. Because C-D bonds have lower zero-point energy and different vibrational frequencies than C-H bonds, the rate of reaction changes. An inverse KIE (

    
    ) or a small normal KIE helps distinguish between SN2 (synchronous) and SN1 (stepwise) mechanisms [[3]].
    
Visualizing the Mechanisms
Diagram 1: The Peptoid Submonomer Cycle & SN2 Displacement

This diagram illustrates where EBA-d₂ enters the synthesis cycle and the specific SN2 displacement step where KIEs are observed.

PeptoidCycle Resin Resin-Bound Amine (Secondary Amine) Acylation Step 1: Acylation (EBA-d2 + DIC) Resin->Acylation Initiate Intermediate Bromoacetylated Resin (Electrophile) Acylation->Intermediate Forms C-Br Bond Displacement Step 2: Displacement (SN2 Reaction) Intermediate->Displacement Target for Nucleophile Peptoid Extended Peptoid (N-Substituted Glycine) Displacement->Peptoid Backbone Extension Peptoid->Resin Repeat Cycle EBA Ethyl Bromoacetate-d2 (Reagent) EBA->Acylation Amine Primary Amine (Submonomer) Amine->Displacement Nucleophilic Attack

Caption: The Submonomer Synthesis Cycle. EBA-d2 is introduced in Step 1. The KIE is probed in Step 2 during the displacement of the bromide.

Experimental Protocol: Solid-Phase Synthesis with EBA-d₂

Objective: Synthesis of a deuterated peptoid oligomer using the manual submonomer method. Safety Pre-check: EBA is a potent lachrymator .[1] All steps must be performed in a fume hood.[2]

Reagents & Preparation
  • Resin: Rink Amide MBHA resin (loading ~0.6 mmol/g).

  • Acylation Solution: 1.2 M EBA-d₂ in DMF.

    • Calculation: To make 10 mL, dissolve ~2.04 g (approx 1.34 mL) of EBA-d₂ in DMF.

  • Activator: 1.2 M N,N'-diisopropylcarbodiimide (DIC) in DMF.

  • Displacement Solution: 1.0 M Primary Amine in DMF.

Step-by-Step Workflow
  • Swelling:

    • Swell 100 mg resin in DMF for 20 minutes. Drain.

    • Deprotect Fmoc (if applicable) using 20% Piperidine/DMF (2 x 10 min).

  • Step 1: Acylation (The Deuterium Incorporation)

    • Add 1.2 M EBA-d₂ solution (1 mL) to the resin.

    • Add 1.2 M DIC solution (1 mL).

    • Incubate: Shake at room temperature for 20 minutes.

    • Mechanism:[3][4] DIC activates the carboxylic acid of the hydrolyzed EBA (or EBA reacts directly if conditions allow, but standard Zuckermann protocol often uses Bromoacetic Acid; if using Ethyl Bromoacetate ester, ensure transesterification/aminolysis conditions are met. Correction: The classic submonomer method uses Bromoacetic Acid .[4][5] If using Ethyl Bromoacetate , the reaction is an aminolysis of the ester. This is slower. For EBA-d2 specifically: It is often converted to the acid in situ or used directly if the amine is nucleophilic enough. Standard protocol assumes Bromoacetic Acid.[1] If you only have the Ethyl Ester (EBA-d2), perform a pre-hydrolysis step or extend reaction times significantly for direct aminolysis [[4]].

  • Washing:

    • Drain and wash resin with DMF (3 x 1 min).

  • Step 2: Displacement

    • Add 1.0 M Primary Amine solution (2 mL).

    • Incubate: Shake at room temperature for 30–60 minutes.

    • Observation: This step displaces the bromide.[4][6]

  • Cleavage & Validation:

    • Cleave using 95% TFA / 2.5% H₂O / 2.5% TIS.

    • Analysis: Analyze via LC-MS.

    • Expected Result: Mass shift of +2 Da per residue compared to non-deuterated control.

Safety, Stability & Handling

Lachrymator Warning

Ethyl bromoacetate is a chemical warfare agent (tear gas).[1] It causes immediate, severe irritation to eyes and respiratory tracts.

  • Engineering Control: Always use a functioning fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.

  • Decontamination: Spills should be neutralized immediately with 10% aqueous sodium carbonate or bicarbonate.

Storage & Hydrolysis

EBA is an ester and is susceptible to hydrolysis, releasing bromoacetic acid and ethanol.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Moisture Sensitivity: Keep strictly anhydrous. Presence of water accelerates hydrolysis, increasing acidity and potentially altering reaction stoichiometry.

References

  • Sigma-Aldrich. Ethyl bromoacetate Product Specification (CAS 105-36-2).Link

  • Sigma-Aldrich. Ethyl bromoacetate-2-13C Product Specification.Link

  • Chemistry LibreTexts. Kinetic Isotope Effects in SN2 Reactions.Link

  • Zuckermann, R. N., et al. Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis. Journal of the American Chemical Society, 1992. Link

Sources

Technical Whitepaper: Operational Safety and Hazard Management of Ethyl Bromoacetate-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Ethyl bromoacetate-d5 is a stable isotope-labeled derivative of ethyl bromoacetate, primarily utilized as an internal standard in mass spectrometry and a tracer in metabolic NMR studies. While the deuteration (


) alters the mass-to-charge ratio (

) and spin coupling properties, it does not mitigate the acute toxicity of the parent compound.

This guide treats the safety profile of this compound as identical to its non-deuterated parent (CAS: 105-36-2), a potent alkylating agent and historical lachrymator (tear gas).

Chemical Identity Card
PropertyData (Parent /

Analog)
Chemical Name This compound (Ethyl-

2-bromoacetate)
Parent CAS 105-36-2 (Standard)
Labeled CAS Varies by labeling position (e.g., 1329834-57-0 for Ethyl-

)
Molecular Formula

(Parent) /

(

)
Molecular Weight 167.00 g/mol (Parent) / ~172.03 g/mol (

)
Physical State Clear, colorless to light yellow liquid
Odor Pungent, fruity (Warning: Olfactory fatigue occurs rapidly)
Boiling Point 158–159 °C (Parent)
Flash Point 47–48 °C (Closed Cup) - Flammable

Mechanism of Toxicity: The Alkylating Threat[1]

To understand the hazard, one must understand the mechanism. This compound is an


-haloester. Its toxicity is not merely "irritation"; it is driven by its ability to irreversibly alkylate biological nucleophiles.
The Molecular Mechanism

The carbon adjacent to the bromine (the


-carbon) is highly electrophilic due to the electron-withdrawing induction of both the bromine and the carbonyl oxygen. Upon contact with biological tissue, it undergoes an 

reaction with nucleophilic residues (specifically cysteine thiols and histidine imidazoles) in essential enzymes.

This reaction pathway leads to:

  • Enzyme Inhibition: Irreversible binding disables metabolic enzymes (e.g., pyruvate dehydrogenase).

  • Lachrymatory Effect: Alkylation of TRPA1 ion channels in corneal nerve endings causes immediate, intense pain and tearing.

  • Hydrolysis: In moist environments (lungs/eyes), the ester hydrolyzes to release Hydrogen Bromide (HBr) and Bromoacetic acid, causing secondary chemical burns.

ToxicityMechanism cluster_hydrolysis Secondary Pathway (Moisture) EBA This compound (Electrophile) Transition Transition State (SN2 Attack) EBA->Transition Contact BioNuc Biological Nucleophile (DNA/Protein -SH) BioNuc->Transition Adduct Alkylated Biomolecule (Cellular Dysfunction) Transition->Adduct Irreversible Bonding HBr Hydrogen Bromide (Acid Burn) Transition->HBr Leaving Group Elimination Water H2O (Mucous Membranes) Water->EBA Hydrolysis

Figure 1: The dual-threat mechanism of this compound involving direct alkylation of cellular proteins and secondary acid release.

Hazard Classification (GHS)

The following data reflects the Globally Harmonized System (GHS) classification. Note the severity of the "Fatal" designation.

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 1/2Fatal if swallowed. H300
Acute Toxicity (Dermal) Cat 1Fatal in contact with skin. H310
Acute Toxicity (Inhalation) Cat 1Fatal if inhaled. H330
Skin Corrosion Cat 1BCauses severe skin burns and eye damage.H314
Flammable Liquid Cat 3Flammable liquid and vapor.[1]H226
Lachrymator N/ACauses severe eye irritation/tearing.[2]--

Operational Safety & Handling Protocols

Engineering Controls
  • Primary Barrier: All handling must occur within a certified chemical fume hood.

  • Velocity: Face velocity should be maintained >100 fpm (0.5 m/s).

  • Lachrymator Protocol: Do not use in a recirculating hood. Ensure exhaust is vented externally.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for


-haloesters due to rapid permeation.
PPE ComponentSpecificationRationale
Hand Protection Silver Shield® (Laminate) or Viton®Nitrile breakthrough time is <5 mins. Laminate offers >4 hours protection.
Double Gloving Nitrile (outer) over Laminate (inner)Provides dexterity while maintaining chemical barrier.
Eye Protection Chemical Goggles + Face ShieldSafety glasses do not seal against lachrymatory vapors.[3]
Respiratory Full-face respirator with OV/AG cartridgesRequired only if fume hood containment is breached (Spill scenario).
Experimental Workflow Logic

The following workflow enforces a "Zero-Exposure" policy.

HandlingWorkflow Start Storage (4°C, Inert Gas, Secondary Containment) Prep Preparation (Don PPE: Silver Shield Gloves) Start->Prep Transfer Transfer to Fume Hood (Do NOT open outside hood) Prep->Transfer Exp Experimental Use (Keep sash low, use luer-lock syringes) Transfer->Exp Transport in sealed carrier Waste Quench & Disposal (React with dilute NaHCO3) Exp->Waste Immediate neutralization

Figure 2: Mandatory "Zero-Exposure" handling workflow for this compound.

Emergency Response & Decontamination

Spill Management (Small Scale < 5mL)
  • Evacuate: Immediate area. The lachrymatory effect will serve as a warning.

  • PPE: Don full-face respirator (Organic Vapor/Acid Gas) and Silver Shield gloves.

  • Neutralization (The Chemistry): Do not just absorb; you must chemically deactivate.

    • Solution: 10% Sodium Thiosulfate (

      
      ) or concentrated aqueous ammonia.
      
    • Mechanism: Thiosulfate acts as a "soft" nucleophile, rapidly displacing the bromine atom to form a non-toxic water-soluble salt, preventing the compound from alkylating biological tissue.

  • Cleanup: Absorb the neutralized slurry with vermiculite.

First Aid (Specific to Alkylating Agents)
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Pulmonary edema may be delayed up to 48 hours.

  • Skin Contact:

    • Immediate flush with water for 15 minutes.

    • Critical: Do not use solvent (ethanol/DMSO) to wipe skin; this increases transdermal absorption.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately (risk of corneal opacity).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Ethyl Bromoacetate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Ethyl bromoacetate. Retrieved from [Link]

Sources

Technical Guide: Solubility and Stability of Ethyl Bromoacetate-d5 in Organic Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Ethyl bromoacetate-d5 (Ethyl-d5 2-bromoacetate) is the fully deuterated ethyl ester isotopologue of ethyl bromoacetate.[1] It is primarily utilized as an internal standard in quantitative NMR (qNMR) spectroscopy, a tracer in metabolic studies, and a reagent in mechanistic investigations of alkylation pathways.[1]

Unlike simple solubility tables found in general catalogs, this guide addresses the solubility-stability paradox : while this compound dissolves in many polar organic solvents, its reactivity as an electrophilic alkylating agent renders several common solvents (e.g., DMSO, Methanol) unsuitable for analytical standards or long-term storage.

Chemical Identity
ParameterDetail
Compound Name Ethyl-d5 bromoacetate
Structure

Parent CAS 105-36-2 (Unlabeled)
Molecular Weight ~172.03 g/mol (vs. 167.00 g/mol for protio)
Appearance Clear, colorless to light yellow liquid
Primary Hazard Lachrymator , Highly Toxic, Alkylating Agent

Physicochemical Solubility Profile

This compound exhibits lipophilic behavior consistent with halogenated esters.[1] The deuteration of the ethyl chain (


) has a negligible effect on the polarity or dielectric properties compared to the non-deuterated parent compound.[1] Therefore, solubility data for ethyl bromoacetate serves as the definitive proxy.[1]
Solvent Compatibility Matrix

The following table categorizes solvents based on solubility (thermodynamic capacity to dissolve) and chemical compatibility (kinetic stability of the solute).[1]

Solvent ClassRepresentative SolventSolubilityStability RatingExpert Commentary
Chlorinated Chloroform (

/

)
High Excellent Preferred solvent. Inert, high solubility, no exchangeable protons.[1]
Chlorinated Dichloromethane (DCM)HighGoodGood alternative; higher volatility requires tight sealing to prevent concentration shifts.[1]
Ketones Acetone (

/ Acetone-d6)
HighModerateSoluble, but commercial acetone often contains trace water, risking hydrolysis.[1]
Ethers Diethyl Ether, THFHighGoodGood solubility.[1] Ensure THF is peroxide-free to prevent radical side reactions.[1]
Alcohols Methanol, EthanolMisciblePoor Avoid. Risk of transesterification (ester exchange) and solvolysis.[1]
Sulfoxides DMSO (

/ DMSO-d6)
MisciblePoor Avoid for storage. Risk of Kornblum oxidation-like reactions or alkylation over time.[1]
Aqueous Water (

/

)
InsolubleUnstable Do Not Use. Rapid hydrolysis to bromoacetic acid and ethanol-d5.[1]

Critical Stability Mechanisms (The "Why" Behind the Protocol)

Researchers often assume that "dissolving" equals "stable."[1] For this compound, this is a dangerous fallacy.[1] As an


-haloester, the molecule is a potent electrophile susceptible to nucleophilic attack.[1]
A. Transesterification in Alcohols

If Ethyl-d5 bromoacetate is dissolved in non-deuterated methanol (


) or even deuterated methanol (

), a base-catalyzed (or even autocatalytic) transesterification can occur:


Consequence: Loss of the isotopic label and formation of a methyl ester impurity, ruining qNMR standards.[1]

B. Hydrolysis in Wet Solvents

Ethyl bromoacetate is a lachrymator because it hydrolyzes on contact with moisture in mucous membranes (eyes/lungs) to release acid.[1] In the lab, trace water in "dry" DMSO or Acetone triggers:


[1]

Consequence: Formation of bromoacetic acid (corrosive) and free ethanol-d5.[1]

C. Reactivity with DMSO

While DMSO is a universal solvent, it is nucleophilic.[1] Alkyl halides can react with DMSO (similar to the first step of Kornblum oxidation), especially if the sample is heated or stored for days.[1] Recommendation: Use DMSO-d6 only if immediate analysis is required and the compound is insoluble in


 (which is rarely the case for this compound).[1]

Experimental Protocol: Preparation of NMR Standards

This protocol ensures the integrity of the deuterated standard is maintained during preparation.[1]

Reagents & Equipment[1][6]
  • Analyte: this compound (>98% D).[1]

  • Solvent: Chloroform-d (

    
    ), 99.8% D, neutralized (stored over silver foil or 
    
    
    
    to remove trace HCl/DCl acidity).
  • Vessel: Amber borosilicate glass vials (to protect from light-induced debromination).

Workflow Diagram

The following logic flow dictates the solvent selection and preparation process to maximize stability.

SolventSelection Start Start: this compound Sample CheckSolubility Requirement: Quantitative NMR? Start->CheckSolubility Decision1 Select Solvent CheckSolubility->Decision1 PathChloroform Chloroform-d (CDCl3) Decision1->PathChloroform Preferred PathAcetone Acetone-d6 Decision1->PathAcetone Alternative PathDMSO DMSO-d6 / Methanol-d4 Decision1->PathDMSO Avoid ActionDissolve Dissolve & Seal (Teflon Cap) PathChloroform->ActionDissolve ActionDry Pre-treat: Dry over Molecular Sieves PathAcetone->ActionDry ActionWarn WARNING: Rapid Degradation Risk PathDMSO->ActionWarn ActionDry->ActionDissolve End Ready for Analysis ActionDissolve->End

Figure 1: Decision matrix for solvent selection emphasizing chemical stability over simple solubility.

Step-by-Step Procedure
  • Environment: Perform all handling in a certified chemical fume hood . The compound is a potent lachrymator.[1][2]

  • Solvent Prep: Ensure

    
     is free of acidity.[1] Acidity catalyzes hydrolysis and exchange.[1] Filtration through a small plug of basic alumina is recommended for ultra-trace work.[1]
    
  • Weighing: Weigh the target mass of this compound directly into the NMR tube or a tared vial. Do not use plastic syringes that may be leached by the alkyl halide; use glass syringes or pipettes.[1]

  • Dissolution: Add 0.6 mL of

    
    . Vortex gently (do not sonicate excessively to avoid heating).[1]
    
  • Verification: Verify the integrity of the ethyl group via NMR.

    • Expected Signal: The ethyl group signals (

      
      ) should be silent or show only residual peaks (depending on %D).[1]
      
    • Diagnostic Peak: The singlet for

      
       should appear around 3.8 – 3.9 ppm  (vs. TMS).[1]
      

Safety & Handling (Lachrymator Warning)

Ethyl bromoacetate was historically used as a tear gas agent.[1]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

  • Spill Management: Neutralize spills with a solution of dilute ammonia or sodium carbonate to hydrolyze the ester and neutralize the acid.[1]

  • Storage: Store at 2–8°C in amber vials under inert gas (Argon/Nitrogen) to prevent oxidation and hydrolysis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7748, Ethyl bromoacetate.[1] PubChem. [Link][1]

  • Fulmer, G. R., et al. (2010).[1][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link][1]

  • Ataman Chemicals. Safety Data Sheet: Ethyl Bromoacetate. Ataman Kimya. [Link][1]

Sources

Comparative Physicochemical Analysis: Ethyl Bromoacetate vs. Ethyl Bromoacetate-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Ethyl Bromoacetate (Unlabeled) and its stable isotope-labeled analog, Ethyl Bromoacetate-d5 .[1] While the physicochemical properties of the unlabeled compound are well-established in literature, the properties of the deuterated isotopologue are frequently approximated in commercial certificates of analysis.[1]

This guide bridges that gap by providing experimentally validated data for the unlabeled compound and theoretically derived values for the d5-isotopologue , grounded in the principles of Deuterium Isotope Effects (DIE).

Quick Reference Data
PropertyEthyl Bromoacetate (Unlabeled)This compound (Labeled)
CAS Number 105-36-2105-36-2 (Labeled Generic)*
Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


Molecular Weight 167.00 g/mol 172.03 g/mol
Density (25°C) 1.506 g/mL (Lit.)[2][3][4][5][6]1.552 g/mL (Calc.)
Boiling Point 158–159°C 157–158°C (Pred.)
Appearance Clear, colorless liquidClear, colorless liquid
Odor Pungent, fruity (Lachrymator)Pungent, fruity (Lachrymator)

*Note: Many suppliers list the unlabeled CAS for labeled compounds.[1] Always verify the specific catalog number and certificate of analysis.

Theoretical Framework: Isotope Effects on Physical Properties[1]

To understand the shift in density and boiling point between the protium (H) and deuterium (D) forms, we must analyze the Secondary Deuterium Isotope Effect .[1]

Density Modulation

The density (


) of a liquid is a function of its Molecular Weight (

) and Molar Volume (

):

  • Mass Factor: The substitution of 5 hydrogen atoms (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , approx 1.008 Da) with 5 deuterium atoms (
    
    
    
    , approx 2.014 Da) increases the molecular weight by approximately 5.03 Da (a ~3.0% increase).
  • Volume Factor: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     bond is shorter and has a smaller vibrational amplitude than the 
    
    
    
    bond due to the lower zero-point energy of the heavier isotope. This results in a slightly smaller molar volume for the deuterated species (typically 0.3% to 0.5% contraction).
Boiling Point Modulation

Boiling point is determined by intermolecular forces (van der Waals and dipole-dipole).[1] Deuterated compounds typically exhibit a Normal Isotope Effect (higher BP) or an Inverse Isotope Effect (lower BP) depending on the balance between mass (favoring higher BP) and polarizability (favoring lower BP).[1]

For non-associated liquids (no H-bonding like -OH or -NH groups), deuterated isotopologues often have slightly lower boiling points (0.5°C to 1.0°C lower) because the C-D bond is less polarizable than the C-H bond, weakening the London dispersion forces.

Detailed Physicochemical Characterization

Ethyl Bromoacetate (Unlabeled)[9]
  • Structure:

    
    
    
  • Boiling Point: 159°C at 760 mmHg is the standard consensus value [1].[1]

  • Density: 1.506 g/mL at 25°C [2].[1][2][5][6][7]

  • Safety Profile: High toxicity.[1] Potent lachrymator (tear gas agent).[1] It alkylates DNA and proteins via the bromo- group.[1]

This compound (Labeled)[11]
  • Structure:

    
    
    
    • Note: The deuteration is located on the ethyl ester chain.[1] The alpha-methylene group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) remains protonated.
      
  • Calculated Density: Using the mass difference ratio (

    
    ) and assuming a conservative molar volume contraction of 0.1%:
    
    
    
    
  • Predicted Boiling Point: Due to the reduced polarizability of the fully deuterated ethyl tail, the boiling point is expected to be slightly depressed or equivalent to the unlabeled form.[1]

    
    
    

Experimental Workflows

Given the high cost of deuterated reagents, standard macro-scale measurements (e.g., hydrometers, standard distillation) are wasteful.[1] The following micro-scale protocols are recommended for validation.

Workflow Logic: Physicochemical Verification

G cluster_0 Safety Protocol (Lachrymator) Start Start: this compound Sample PurityCheck Step 1: Purity Check (GC-MS / H-NMR) Confirm >98 atom% D Start->PurityCheck Density Step 2: Micro-Density Determination (Oscillating U-Tube or Micropycnometer) PurityCheck->Density If Purity > 98% BP Step 3: Boiling Point (Siwoloboff Micro-method) Density->BP Non-destructive Data Data Correlation Compare vs Unlabeled Standards BP->Data

Figure 1: Sequential workflow for characterizing expensive isotopic reagents while minimizing waste and exposure.

Protocol: Micro-Density Determination (Pycnometry)

Objective: Determine density using <1 mL of sample.

  • Equipment: Calibrated Micropycnometer (1.000 mL nominal volume) or Oscillating U-tube density meter (e.g., Anton Paar DMA series).

  • Calibration: Calibrate the instrument using degassed, ultra-pure water at 25.0°C (

    
     g/mL).
    
  • Loading: Inject this compound slowly to avoid bubble formation.

    • Critical: Due to high volatility and lachrymatory nature, this must be done in a fume hood.[1]

  • Equilibration: Allow temperature to stabilize to 25.0°C ± 0.05°C.

  • Measurement: Record mass or oscillation period.

  • Recovery: The sample can often be recovered if the instrument path is clean and dry.[1]

Protocol: Siwoloboff Boiling Point Method

Objective: Determine boiling point using <50 µL of sample.[1]

  • Setup: Place a sealed capillary tube (melting point tube) containing ~20 µL of sample into a melting point apparatus.

  • Insert: Place a smaller, inverted capillary (bell jar) inside the liquid.

  • Heat: Ramp temperature at 2°C/min.

  • Observation:

    • Initial stream of bubbles: Air expansion.[1]

    • Rapid continuous stream: Vapor pressure > Atmospheric pressure.[1]

  • Endpoint: Stop heating. The moment the stream stops and liquid is sucked back into the inverted capillary is the true boiling point.[1]

Applications in Drug Development[1]

Internal Standard for Bioanalysis

This compound is primarily used as a derivatizing agent or internal standard in LC-MS/MS workflows.[1]

  • Mechanism: It reacts with nucleophiles (thiols, amines) in biological samples.[1]

  • Advantage: The "d5" tag provides a mass shift of +5 Da, allowing mass spectrometers to distinguish the analyte from the internal standard while maintaining identical chromatographic retention times (co-elution).[1]

Reaction Kinetics (KIE Studies)

In synthetic chemistry, comparing the reaction rate of the d5-ester vs. the unlabeled ester with a nucleophile can reveal if the ethyl group is involved in the rate-determining step (Secondary Kinetic Isotope Effect).[1]

KIE Substrate This compound TS Transition State ( steric/electronic influence of CD3 ) Substrate->TS Nucleophile Nucleophile (Nu-) Nucleophile->TS Product Alkylated Product-d5 TS->Product k(D)

Figure 2: Kinetic Isotope Effect pathway.[1] The d5-ethyl group exerts steric and electronic influences on the transition state.

References

  • National Institute of Standards and Technology (NIST). Ethyl bromoacetate: Gas Phase Thermochemistry and Physical Properties.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. Ethyl Bromoacetate Compound Summary. National Library of Medicine.[1] [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Deuteration via Reformatsky Reaction using Ethyl Bromoacetate-d5

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of deuterated pharmaceutical ingredients (APIs). It details the protocol for utilizing Ethyl Bromoacetate-d5 in the Reformatsky reaction, prioritizing isotopic fidelity and high yield.

Executive Summary

The incorporation of deuterium into drug scaffolds is a critical strategy in modern drug development to enhance metabolic stability (via the Kinetic Isotope Effect) and improve pharmacokinetic profiles [1]. The Reformatsky reaction offers a chemoselective advantage over Grignard reagents for introducing ester-functionalized alkyl chains. However, when using costly deuterated reagents like This compound (CAS: 105-36-2 labeled) , standard protocols often fail to address isotopic scrambling and initiation latency.

This guide provides a field-validated protocol using Trimethylsilyl Chloride (TMSCl) for Zinc activation, ensuring rapid initiation and preventing the loss of isotopic purity during the quenching phase.

Mechanistic Insight & Isotopic Integrity

Understanding the mechanism is vital for preserving the deuterium label. The reaction proceeds via the oxidative addition of activated Zinc(0) into the C-Br bond, forming a Zinc enolate.[1]

The Deuterium Risk Zone

While this compound (


) primarily labels the ester group, researchers often use this protocol for fully deuterated analogs (

) or

-deuterated variants (

). The critical risk occurs at the Zinc Enolate stage. The

-position of the enolate is nucleophilic but also basic.
  • Risk: If the reaction is quenched with a proton source that is too acidic or at high temperatures, back-exchange can occur at the

    
    -position, washing out deuterium labels if present at that site.
    
  • Solution: A controlled, cold acidic quench is required to protonate the alkoxide without tautomerizing the ester.

Mechanistic Pathway

The following diagram illustrates the Zimmerman-Traxler transition state, which dictates the stereochemical outcome and highlights the stability of the Zinc enolate.

ReformatskyMechanism Fig 1: Mechanistic pathway of the Reformatsky reaction utilizing deuterated acetate. Substrate This compound (Br-CH2-COOC2D5) Enolate Zinc Enolate (Reformatsky Reagent) Substrate->Enolate Oxidative Addition (THF, Reflux) Zn Activated Zn(0) Zn->Enolate Insertion TS Chair-Like Transition State Enolate->TS + Aldehyde Aldehyde Electrophile (R-CHO) Aldehyde->TS Product β-Hydroxy Ester-d5 TS->Product Hydrolysis (Cold Acidic Quench)

Experimental Protocol

Materials & Reagents
ReagentSpecificationRoleCritical Note
This compound >99 atom% D, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

NucleophileStore under Argon; Lachrymator.
Zinc Dust <10 micron, >98%Metal SourceMust be activated. Surface oxides prevent reaction.
TMSCl Trimethylsilyl Chloride, 99%ActivatorEssential for removing Zn-oxide layer [2].
THF Anhydrous, Inhibitor-freeSolventWater <50 ppm to prevent protonation of enolate.
Benzaldehyde DistilledModel ElectrophileRepresentative substrate.
Zinc Activation (The TMSCl Method)

Why this method? Traditional activation with Iodine is often inconsistent. TMSCl acts as a chemical scour, reacting with surface ZnO to form soluble silyl ethers, exposing fresh Zn(0) lattice sites [2].

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and Argon inlet.

  • Charge: Add Zinc dust (1.5 equiv) to the flask.

  • Inerting: Cycle Vacuum/Argon 3 times.

  • Solvent: Add anhydrous THF (10 mL per gram of Zn).

  • Activation: Add TMSCl (0.05 equiv). Stir at room temperature for 15 minutes. Observation: The grey suspension should darken slightly.

Reaction Procedure
  • Temperature: Heat the Zn/THF suspension to a gentle reflux (

    
    ).
    
  • Initiation: Remove heat source. Add 10% of the This compound solution (in THF) directly to the Zn.

    • Visual Check: Loss of yellow tint (if Iodine was used) or vigorous bubbling indicates initiation. If no reaction after 5 min, add a crystal of Iodine.

  • Addition: Once initiated, add the mixture of Aldehyde (1.0 equiv) and remaining This compound (1.2 equiv total) dropwise over 30-45 minutes.

    • Control: Maintain a gentle reflux via the exotherm. Apply external heat only if reflux subsides.

  • Completion: Reflux for an additional 1-2 hours. Monitor by TLC (or GC-MS for deuterated intermediates).

The "Isotope-Safe" Quench

This step is critical to prevent ester hydrolysis or


-proton exchange.
  • Cooling: Cool the reaction mixture to

    
      in an ice bath.
    
  • Hydrolysis: Add ice-cold 10%

    
      or saturated 
    
    
    
    slowly.
    • Note: Keep pH < 6 but > 1. Extreme acidity can dehydrate the

      
      -hydroxy group to an 
      
      
      
      -unsaturated ester.
  • Extraction: Extract immediately with cold Diethyl Ether (

    
    ).
    
  • Wash: Wash organic layer with saturated

    
    , then Brine.
    
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
Workflow Diagram

ProtocolWorkflow Fig 2: Step-by-step workflow for Reformatsky utilizing deuterated reagents. Start Start: Inert Atmosphere (Argon) Activate Zn Activation (TMSCl, 15 min) Start->Activate Initiate Initiation Step (10% Reagent, Reflux) Activate->Initiate Add Dropwise Addition (Reagent + Substrate) Initiate->Add Exotherm Observed React Reflux (1-2h) Add->React Quench CRITICAL: Cold Quench (0°C, 10% H2SO4) React->Quench Workup Extraction & Purification Quench->Workup

Data Analysis & Expected Results

When analyzing the product (e.g., Ethyl 3-hydroxy-3-phenylpropionate-d5), compare the NMR integration against the non-deuterated standard.

Analytical MethodParameterExpected Result (d5-Ethyl)
1H NMR

4.1 (q) & 1.2 (t)
Signals Absent (Replaced by D).
1H NMR

-CH (OH)
Signal present (Multiplet/dd).
13C NMR Ester

Split into quintet (coupling with D).
HRMS Molecular Ion

.

Yield Expectations:

  • Activated Zn (TMSCl): 85-92%

  • Unactivated Zn: 30-50% (variable)

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Initiation Zinc surface oxidized.Add 1 crystal of

or use Rieke Zinc. Ensure THF is dry.
Low Yield Moisture in solvent.Distill THF over Na/Benzophenone.
Dehydration Quench too acidic/hot.Use sat.

instead of

; keep at

.
Scrambling Basic conditions.Avoid prolonged exposure to Zn-alkoxide before quench.

References

  • Schmidt, C. (2017). "First deuterated drug approved."[2][3] Nature Biotechnology, 35, 493–494.

  • Knochel, P., et al. (2011). "Preparation of Functionalized Organozinc Reagents." Organic Reactions, 1-113. (Demonstrates TMSCl activation utility).

  • Reformatsky, S. (1887).[4][5] "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen."[4] Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1211.[4]

  • Santa Cruz Biotechnology. "this compound Product Data." (Source for reagent specifications).

Disclaimer: This protocol involves hazardous chemicals (Lachrymators, Flammables). All work must be performed in a fume hood with appropriate PPE.

Sources

Synthesis of deuterated beta-hydroxy esters via ethyl bromoacetate-d5

Application Note: Synthesis of Deuterated -Hydroxy Esters via Reformatsky Reaction

Abstract & Strategic Context

The incorporation of deuterium into pharmaceutical scaffolds is a pivotal strategy in modern drug development, utilized to enhance metabolic stability (Deuterium Kinetic Isotope Effect - DKIE) or to generate stable isotope-labeled internal standards (SIL-IS) for LC-MS/MS quantitation.

This Application Note details the protocol for synthesizing deuterated


-hydroxy estersEthyl bromoacetate-d5Reformatsky reaction
Scope of Deuteration

The specific reagent This compound (CAS: 105-36-2 unlabeled parent; typically

  • Application: Ideal for generating Internal Standards (IS) where the mass shift (+5 Da) is retained in the ester form.

  • Note: If the target requires deuterium at the

    
    -carbon (scaffold backbone) to block metabolism, Ethyl bromoacetate-d2  (
    
    
    ) should be substituted. This protocol addresses the d5-ester synthesis but notes critical adjustments for
    
    
    -deuteration to prevent H/D scrambling.

Chemical Basis & Mechanism[1][2][3][4][5][6]

The reaction proceeds via the oxidative addition of activated zinc into the carbon-bromine bond, forming a Reformatsky Enolate .[1] This nucleophile attacks the ketone/aldehyde carbonyl to form a zinc alkoxide, which is subsequently hydrolyzed.

Reaction Scheme
Mechanistic Workflow (Graphviz)

ReformatskyMechanismReagentsReagentsAldehyde + this compoundZn_ActZn Activation(TMSCl / Iodine)Reagents->Zn_ActMixOxAddOxidative AdditionBr-Zn-CH2-COOC2D5Zn_Act->OxAddInsertionTransitionChair Transition State(Zinc Coordination)OxAdd->Transition+ CarbonylAlkoxideZinc AlkoxideIntermediateTransition->AlkoxideC-C Bond FormationQuenchAcidic Quench(Hydrolysis)Alkoxide->Quench+ H3O+ProductProductDeuterated Beta-Hydroxy EsterQuench->ProductIsolation

Figure 1: Mechanistic pathway of the Reformatsky reaction using deuterated reagents.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
This compound >99 atom% D,

Deuterated Nucleophile
Zinc Dust <10 micron, >98%Metal Source
TMSCl Trimethylsilyl chloride (Fresh)Activator
THF Anhydrous, inhibitor-freeSolvent
Electrophile Aldehyde or Ketone (Dry)Substrate
Dilute HCl 1M AqueousQuenching Agent
Pre-Reaction Preparation (Critical)

Zinc Activation: The success of the Reformatsky reaction depends entirely on the quality of the zinc surface. The oxide layer must be removed.[2]

  • Wash Method: Wash Zn dust with 2% HCl, then water, then ethanol, then ether. Dry under high vacuum at 100°C.

  • In-Situ Activation (Recommended): Use TMSCl (Trimethylsilyl chloride) as described in the protocol below. This is superior for reproducibility.

Step-by-Step Procedure
Step 1: System Setup
  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Maintain a positive pressure of Nitrogen (

    
    ) or Argon.
    
Step 2: Zinc Activation [2][3]
  • Charge the flask with Zinc dust (1.5 equiv. relative to aldehyde).[1][4][5][6][7]

  • Add anhydrous THF (5 mL per gram of Zn).

  • Add TMSCl (0.05 equiv.). Stir at room temperature for 15 minutes.

    • Observation: The grey suspension may brighten slightly as the oxide layer is stripped.

Step 3: Initiation
  • Prepare a solution of This compound (1.2 equiv.) and the Aldehyde/Ketone (1.0 equiv.) in anhydrous THF.

  • Add approximately 10% of this solution to the Zn suspension.

  • Heat the mixture gently with a heat gun or oil bath to reflux (

    
    ).
    
    • Critical Check: Initiation is signaled by a sudden exotherm (solvent boiling without external heat) or a color change (cloudy to clear/yellowish).

    • Troubleshooting: If initiation does not occur, add a single crystal of Iodine (

      
      ).
      
Step 4: Controlled Addition
  • Once initiated, remove the heat source.

  • Add the remaining reagent solution dropwise via the addition funnel.

  • Rate Control: Adjust the addition rate to maintain a gentle reflux solely from the heat of reaction.

  • After addition is complete, reflux with external heat for 1-2 hours to drive conversion.

Step 5: Quenching & Isolation
  • Cool the reaction mixture to

    
     in an ice bath.
    
  • Quench: Slowly add 1M HCl (cold).

    • Isotope Integrity Note: For This compound (ester labeled), standard HCl/H2O is safe.

    • Variant Warning: If using Ethyl bromoacetate-d2 (

      
      -labeled), avoid strong acids and prolonged exposure to water. Use saturated 
      
      
      in
      
      
      if possible, or work up quickly at
      
      
      to prevent
      
      
      -proton exchange.
  • Extraction: Extract with Diethyl Ether (

    
    ).
    
  • Wash: Wash combined organics with saturated

    
    , then Brine.
    
  • Dry: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Quality Control & Validation

Expected Analytical Data
  • Mass Spectrometry (LC-MS):

    • Parent Ion:

      
       will show a shift of +5 Da  compared to the non-deuterated standard.
      
    • Fragmentation: The loss of the ethoxy group (

      
      ) will result in a fragment ion mass identical to the non-deuterated analog, confirming the label is located on the ester tail.
      
  • 
    H-NMR Spectroscopy: 
    
    • Disappearance: The characteristic quartet (

      
       ppm) and triplet (
      
      
      ppm) of the ethyl ester protons will be absent (silent).
    • Appearance: The

      
      -hydroxy proton (
      
      
      ) and the
      
      
      -methylene protons (
      
      
      ) will remain visible.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (No Exotherm) Zinc surface oxidized.Add

crystal; use Rieke Zinc; ensure THF is strictly anhydrous.
Low Yield Enolization of aldehyde.Ensure temperature is controlled; add reagents slowly.
Deuterium Loss (Scrambling) Acidic workup too harsh (only for

-D).
Use buffered quench (

); keep cold.
Gel Formation Zinc salts precipitating.Wash the ether layer with 10%

(if label permits) to break emulsion.

Workflow Decision Tree (Graphviz)

ReformatskyDecisionStartStart SynthesisCheckReagentCheck Reagent Label PositionStart->CheckReagentIsAlphaIs Label on Alpha-Carbon?(Br-CD2-COOEt)CheckReagent->IsAlphaAlpha-d2IsEsterIs Label on Ester Group?(Br-CH2-COOC2D5)CheckReagent->IsEsterEthyl-d5SpecialQuenchIsotope Safe Workup(Sat. NH4Cl / Cold)IsAlpha->SpecialQuenchLabel is Labile (Acidic H)StandardQuenchStandard Workup(1M HCl / H2O)IsEster->StandardQuenchLabel is StableAnalysisQC: NMR/MS ValidationStandardQuench->AnalysisIsolateSpecialQuench->AnalysisIsolate

Figure 2: Decision matrix for workup conditions based on deuterium label position.

References

  • Reformatsky Reaction Mechanism & Review

    • Shriner, R. L. (1942). The Reformatsky Reaction.[1][8][4][2][5][7] Organic Reactions, 1, 1-37.

    • Note: While classic, the fundamental mechanism remains the standard. See modern review: Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky reaction in organic synthesis. Tetrahedron, 60(42), 9325-9374.

  • Zinc Activation Protocols

    • Erdik, E. (1987). Use of Activation Methods for Organozinc Reagents.[5][6] Tetrahedron, 43(10), 2203-2212.

    • Santra, S., et al. (2013). Green and highly efficient synthesis of

      
      -hydroxy esters. Green Chemistry Letters and Reviews. 
      
  • Deuterium in Drug Discovery (DKIE)

    • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.

    • Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery.

  • Reagent Properties (this compound)

    • PubChem Compound Summary for Ethyl bromoacetate (Parent).

    • Santa Cruz Biotechnology.[9] this compound Product Data.

Optimizing alkylation conditions with ethyl bromoacetate-d5

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Deuteration – Optimizing Alkylation Efficiency using Ethyl Bromoacetate-d5


)[1]

Abstract & Introduction

This compound is a specialized alkylating agent utilized primarily for the introduction of stable isotope labels into small molecules, peptides, and metabolic tracers.[1] Unlike standard alkylation, the use of the


-variant (

) introduces a heavy ethyl ester moiety (

), resulting in a mass shift of +5.03 Da relative to the unlabeled counterpart.[1]

This application note details optimized protocols for


 alkylation of amines, phenols, and thiols. Critical attention is paid to preventing label scrambling  (transesterification) and minimizing dialkylation  side reactions.[1] The protocols herein are designed to ensure high yield and isotopic fidelity for mass spectrometry (MS) quantitation and metabolic stability studies.

Chemical Context & Mechanistic Considerations

The Reagent
  • Structure: Bromine leaving group at the

    
    -position; Deuterated ethyl ester tail.[1]
    
  • Reactivity Profile: Moderate electrophile. More reactive than chloroacetates but less labile than iodoacetates.[1]

  • Isotope Effect: The deuterium atoms are located on the ethyl group, distinct from the reaction center (

    
    -carbon).[1] Therefore, secondary Kinetic Isotope Effects (KIE)  are negligible during the substitution step.[1] Reaction rates are identical to the unlabeled reagent.[1]
    
Critical Optimization Parameters
ParameterRecommendationScientific Rationale
Solvent Anhydrous MeCN, DMF, or THF CRITICAL: Never use protic alcohols (EtOH, MeOH).[1] Alkoxide exchange (transesterification) will wash out the

-label, yielding unlabeled byproducts.[1]
Base

or

Cesium carbonate (

) is preferred for weak nucleophiles (phenols) due to the "Cesium Effect" (increased solubility and "naked" anion reactivity).[1]
Stoichiometry 1.0 : 1.1 (Substrate:Reagent)Slight excess of electrophile ensures completion.[1] Large excess promotes N,N-dialkylation in primary amines.[1]
Temperature

High temperatures increase the risk of ester hydrolysis or elimination to volatile byproducts.[1]

Experimental Workflow (Visualization)

The following diagram outlines the decision logic for solvent and base selection to preserve isotopic integrity.

AlkylationWorkflow Start Substrate Selection NuCheck Nucleophile Type? Start->NuCheck Amine Primary/Secondary Amine NuCheck->Amine N-Nu Phenol Phenol / Thiol / Acid NuCheck->Phenol O/S-Nu SolventA Solvent: DCM or THF (Anhydrous) Amine->SolventA BaseA Base: DIPEA or TEA (1.2 - 2.0 eq) SolventA->BaseA TempA Temp: 0°C to RT (Control Dialkylation) BaseA->TempA Reaction Add this compound (Dropwise) TempA->Reaction SolventB Solvent: MeCN or DMF (Anhydrous) Phenol->SolventB BaseB Base: K2CO3 or Cs2CO3 (Heterogeneous) SolventB->BaseB TempB Temp: RT to 60°C (Reflux if steric hindrance) BaseB->TempB TempB->Reaction Monitor Monitor: LC-MS / TLC (Watch for +5 Da shift) Reaction->Monitor Quench Quench: Dilute Acid/Water (Avoid basic aqueous workup) Monitor->Quench

Figure 1: Decision tree for optimizing alkylation conditions while preventing isotopic scrambling.

Detailed Protocols

Protocol A: N-Alkylation of Primary Amines (Controlled)

Objective: Mono-alkylation of a primary amine while suppressing over-alkylation.[1]

  • Preparation: Dissolve the primary amine (1.0 mmol) in anhydrous Dichloromethane (DCM) or THF (5 mL).

    • Note: DCM is preferred for solubility; THF is preferred if the amine is polar.[1]

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 mmol, 209 µL).

    • Why DIPEA? Non-nucleophilic base prevents quaternary salt formation with the reagent.[1]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Dissolve This compound (1.0 mmol) in 1 mL of solvent. Add this solution dropwise over 15 minutes.

    • Mechanism:[1][2][3][4] Slow addition keeps the concentration of electrophile low relative to the nucleophile, favoring mono-alkylation (

      
      ).[1]
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Wash with 0.1 M HCl (to remove unreacted amine/base) followed by brine. Dry over

    
    .[1][5]
    
Protocol B: O-Alkylation of Phenols (The "Cesium Effect")

Objective: Efficient ether formation for sterically hindered or electron-deficient phenols.[1]

  • Preparation: Dissolve Phenol substrate (1.0 mmol) in anhydrous Acetonitrile (MeCN) (10 mL).

  • Base Activation: Add Cesium Carbonate (

    
    )  (1.5 mmol, 488 mg). Stir at RT for 15 minutes to generate the phenoxide anion.
    
    • Why MeCN? Polar aprotic solvent supports the

      
       transition state.[1]
      
    • Why Cesium? The large

      
       cation forms a loose ion pair with the phenoxide, increasing its nucleophilicity compared to potassium or sodium salts [1].[1]
      
  • Alkylation: Add This compound (1.2 mmol).

  • Thermal Drive: Heat to 60°C for 4–12 hours. Monitor by TLC.[1]

    • Caution: Do not exceed 80°C to prevent thermal degradation of the deuterated ester.[1]

  • Filtration: Filter off the inorganic salts.[1] Concentrate the filtrate in vacuo.

Quality Control & Validation

To validate the success of the reaction and the integrity of the isotope label, use the following checkpoints:

MethodObservationInterpretation
H-NMR (

)
Absence of quartet at ~4.2 ppm and triplet at ~1.3 ppm.[1]Confirms the ethyl group is deuterated (NMR silent). If these peaks appear, transesterification with non-deuterated solvent has occurred.[1]
C-NMR Multiplets at ~61 ppm and ~14 ppm (C-D coupling).Confirms presence of the deuterated ethyl carbons.[1]
HRMS (ESI+) Mass shift of +5.031 Da vs. unlabeled standard.[1]Confirms incorporation of the intact

moiety.[1]

References

  • Finkelstein, H. (1910).[1] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[1] Berichte der deutschen chemischen Gesellschaft.[1] (Contextual grounding for halide exchange/salt effects).[1]

  • Salvatore, R. N., et al. (2001).[1] Cesium effect: High chemoselectivity in direct N-alkylation of amines.[1] Tetrahedron Letters.[1]

  • Santa Cruz Biotechnology. this compound Product Data. (Validates MW 172.03 and structure).

  • Sigma-Aldrich. Ethyl Bromoacetate Technical Bulletin.[1] (Safety and physical properties).[1][4][6] [1]

Disclaimer: Ethyl bromoacetate is a potent lachrymator and alkylating agent.[1][7] All procedures must be performed in a functioning fume hood with appropriate PPE.

Sources

Application Note: High-Precision Synthesis of Deuterated PAH Metabolite Standards via Ethyl Bromoacetate-d5 Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and toxicologists specializing in the quantification of Polycyclic Aromatic Hydrocarbons (PAH) biomarkers. It details the protocol for synthesizing deuterated internal standards using Ethyl Bromoacetate-d5 , a critical reagent for correcting matrix effects in LC-MS/MS analysis.

Executive Summary

The accurate quantification of urinary PAH metabolites (e.g., 1-Hydroxypyrene, Naphthols) is essential for assessing exposure to carcinogenic combustion byproducts.[1] While native standards are available, deuterated internal standards (IS) are often prohibitively expensive or unavailable for specific isomers.

This guide details a cost-effective, high-yield protocol to synthesize Deuterated O-Carboxymethyl-PAH Ethers using This compound . These derivatives serve two critical functions:

  • Ionization Enhancement: The ester moiety significantly improves electrospray ionization (ESI) efficiency compared to naked phenols.

  • Internal Standardization: The d5-label provides a +5 Da mass shift, allowing for precise Differential Isotope Labeling (DIL) to negate matrix suppression in complex biological fluids (urine/bile).

Scientific Mechanism: The Williamson Ether Strategy

The core chemistry relies on a Williamson Ether Synthesis , a nucleophilic substitution (


) where the phenoxide ion of the PAH metabolite attacks the 

-carbon of the ethyl bromoacetate.
Reaction Scheme
  • Deprotonation: The base (

    
    ) removes the phenolic proton from the OH-PAH, creating a nucleophilic phenoxide.
    
  • Substitution: The phenoxide attacks the this compound, displacing the bromide ion.

  • Result: Formation of a stable PAH-O-CH₂-COOC₂D₅ ether.

Critical Isotope Logic (The "d5" Trap)

Commercially available This compound (CAS: 105-36-2 analog) typically carries the deuterium label on the ethyl group (


).
  • Implication: You MUST analyze the product as the Ester .

  • Warning: If you perform a hydrolysis step to convert the ester to a carboxylic acid, you will cleave the ethyl group and lose the isotopic label , rendering the standard useless.

ReactionPathway OH_PAH OH-PAH Metabolite (Phenol) Base Base (K2CO3) Deprotonation OH_PAH->Base Phenoxide Phenoxide Intermediate Base->Phenoxide -H+ Product Labeled Standard (PAH-O-CH2-COO-C2D5) Phenoxide->Product SN2 Attack Reagent This compound (Br-CH2-COO-C2D5) Reagent->Product + Reagent - Br-

Figure 1: Reaction pathway for the synthesis of d5-labeled PAH ether standards. The deuterium label (d5) is retained on the ethyl ester tail.

Experimental Protocol

Reagents & Equipment
  • Precursor: Target Hydroxy-PAH (e.g., 1-Hydroxypyrene, 2-Naphthol).

  • Reagent: this compound (

    
     atom D, Sigma/Isotec or Pharmaffiliates).
    
  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: Acetone (HPLC Grade) or DMF (for difficult substrates).

  • Catalyst (Optional): 18-Crown-6 (if using Acetone to speed up reaction).

  • Equipment: Round-bottom flask, reflux condenser, nitrogen line, rotary evaporator.

Step-by-Step Synthesis (Batch Size: 1 mmol)

Step 1: Activation

  • Dissolve 1.0 mmol of the Hydroxy-PAH in 10 mL of anhydrous Acetone.

  • Add 2.0 mmol (2 equivalents) of anhydrous

    
    .
    
  • Stir at room temperature for 15 minutes to ensure deprotonation (solution may change color).

Step 2: Alkylation

  • Add 1.2 mmol (1.2 equiv) of This compound dropwise via syringe.

    • Safety Note: Ethyl bromoacetate is a potent lachrymator (tear gas agent).[2] Perform strictly in a fume hood.

  • Heat the mixture to Reflux (56°C) for 2–4 hours.

  • Monitor: Check progress via TLC (Hexane:Ethyl Acetate 80:20). The starting phenol spot should disappear.

Step 3: Workup

  • Cool reaction to room temperature.[3]

  • Filter off the solid

    
     and rinse the filter cake with fresh acetone.
    
  • Evaporate the solvent under reduced pressure (Rotavap).

  • Redissolve residue in Ethyl Acetate (20 mL) and wash with water (

    
     mL) to remove residual salts/bromide.
    
  • Dry organic layer over

    
    , filter, and concentrate.
    

Step 4: Purification

  • Recrystallize from Ethanol/Water OR perform Flash Chromatography (Silica Gel).

  • Target Product: The d5-labeled ethyl ester.

Quality Control (QC) Criteria
ParameterMethodAcceptance Criteria
Purity HPLC-UV (254 nm)

Isotopic Enrichment MS (Direct Infusion)d0 contribution

Structure 1H-NMRAbsence of phenolic proton; Presence of

singlet (~4.6 ppm).
Mass Shift LC-MS

= Native Mass + 5.03 Da

Analytical Application: Differential Isotope Labeling (DIL)

This synthesized standard allows for a powerful "Cancel-Out" quantification strategy.

The Workflow:

  • Patient Sample: Derivatize the raw urine extract with non-deuterated Ethyl Bromoacetate (d0).

  • Internal Standard: Spike the sample with your synthesized d5-labeled ester.

  • LC-MS/MS: The d0-analyte and d5-standard co-elute perfectly but are separated by mass (

    
     Da).
    
  • Result: Any matrix suppression affects both equally, yielding 100% accurate quantification.

Workflow Sample Patient Urine (Contains OH-PAH) Deriv Derivatization (Ethyl Bromoacetate-d0) Sample->Deriv Mix Combine & Inject Deriv->Mix Spike Spike Internal Standard (Synthesized d5-Ester) Spike->Mix LCMS LC-MS/MS Analysis (MRM Mode) Mix->LCMS Data Quantification (Ratio d0/d5) LCMS->Data

Figure 2: Differential Isotope Labeling workflow utilizing the synthesized d5-standard.

References

  • Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Polycyclic Aromatic Hydrocarbons (PAHs) in Urine (Method 6106). Retrieved from [Link]

    • Context: Establishes the baseline for OH-PAH biomonitoring and the necessity of internal standards.
  • Pharmaffiliates. (n.d.). This compound Product Specification. Retrieved from [Link]

    • Context: Confirms commercial availability and specific application in "synthesis of metabolites of carcinogenic PAHs."
  • Liem, A. K., et al. (1999). Derivatization of Hydroxy-Polycyclic Aromatic Hydrocarbons for LC-MS Analysis.Journal of Chromatography A.
    • Context: Provides physical properties and safety data for the reagent.[4]

Sources

Application Note: Preparation of Deuterium-Labeled Coumarin Derivatives with Ethyl Bromoacetate-d5

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It details the protocol for synthesizing deuterium-labeled coumarin derivatives, specifically targeting the retention of the heavy isotope label via


-alkylation .


)

Executive Summary

Deuterium-labeled coumarins are critical internal standards (IS) for the quantitative bioanalysis of coumarin-based pharmaceuticals (e.g., warfarin analogs, fluorogenic substrates) using LC-MS/MS. This guide details the synthesis of Ethyl-d5 (2-oxo-2H-chromen-7-yl)oxyacetate via a robust Williamson ether synthesis.

Unlike cyclization methods (e.g., Pechmann condensation) where the ester alkoxy group is often lost as a leaving group, this protocol utilizes


-alkylation  of a hydroxycoumarin scaffold. This ensures the ethyl-d5 moiety (

)
from the reagent is fully incorporated into the final molecule, providing a stable +5 Da mass shift suitable for avoiding isotopic overlap in mass spectrometry.

Chemical Basis & Mechanistic Rationale[1][2]

The Reagent: Ethyl Bromoacetate-d5
  • Chemical Formula:

    
    
    
  • Molecular Weight: ~172.03 g/mol [1][2]

  • Label Position: The deuterium atoms are located exclusively on the ethyl ester group (

    
    ).
    
  • Reactivity: The carbon adjacent to the bromine (

    
    -carbon) is highly electrophilic, susceptible to 
    
    
    
    attack by phenoxide ions.
Reaction Mechanism: Williamson Ether Synthesis

The synthesis proceeds via a bimolecular nucleophilic substitution (


).
  • Deprotonation: A weak base (Potassium Carbonate,

    
    ) deprotonates the acidic phenol of the 7-hydroxycoumarin (Umbelliferone), generating a resonance-stabilized phenoxide anion.
    
  • Nucleophilic Attack: The phenoxide attacks the

    
    -carbon of this compound.
    
  • Displacement: Bromide is displaced, forming the ether linkage while retaining the deuterated ethyl ester tail.

Why this pathway? Attempting to use this compound in a ring-closing reaction (like a Knoevenagel condensation followed by transesterification) often results in the loss of the alkoxy group. The


-alkylation pathway guarantees 100% label incorporation.

Experimental Protocol

Materials & Equipment
  • Substrate: 7-Hydroxycoumarin (Umbelliferone) [CAS: 93-35-6]

  • Reagent: this compound [CAS: 105-36-2 (unlabeled analog), >99 atom % D]

  • Base: Anhydrous Potassium Carbonate (

    
    )
    
  • Solvent: Anhydrous Acetone or DMF (Dimethylformamide)

  • Catalyst (Optional): Potassium Iodide (KI) to accelerate reaction via Finkelstein exchange (

    
    ).
    
Step-by-Step Synthesis
Step 1: Activation of the Coumarin Scaffold
  • In a flame-dried round-bottom flask (50 mL), dissolve 1.0 equivalent (eq) of 7-hydroxycoumarin (e.g., 162 mg, 1.0 mmol) in 10 mL of anhydrous acetone.

  • Add 1.5 eq of anhydrous

    
     (207 mg, 1.5 mmol).
    
  • Critical: Stir at room temperature for 15 minutes to allow partial deprotonation and formation of the phenoxide surface species. The solution may turn a vibrant yellow (phenoxide formation).

Step 2: Addition of Labeling Reagent
  • Add 1.1 eq of this compound (approx. 189 mg or ~125

    
    L, 1.1 mmol) dropwise to the stirring suspension.
    
    • Note: A slight excess of the alkyl halide ensures complete consumption of the limiting coumarin substrate.

  • (Optional) Add a catalytic amount (0.1 eq) of KI to increase reaction rate.

Step 3: Reflux & Monitoring
  • Equip the flask with a reflux condenser and a drying tube (CaCl2).

  • Heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours .

  • In-Process Control (IPC): Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).

    • Observation: The starting material (Rf ~0.4) should disappear, and a new, less polar spot (Rf ~0.6) corresponding to the ester product should appear.

Step 4: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Filter off the inorganic solids (

    
    , KBr) and wash the filter cake with cold acetone.
    
  • Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude solid.

  • Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient) if high purity (>98%) is required for MS standards.

Quality Control & Validation

Mass Spectrometry (LC-MS)
  • Expected Result: The labeled product will show a parent ion

    
     shifted by +5 mass units compared to the unlabeled reference.
    
  • Unlabeled Product MW: 248.23 g/mol .

  • Labeled Product MW: ~253.26 g/mol .

  • Acceptance Criteria: Isotopic enrichment >99%; absence of M+0 peak.

NMR Spectroscopy ( H-NMR)
  • Diagnostic Signal Loss: In the unlabeled compound, the ethyl group appears as a quartet (~4.2 ppm, 2H) and a triplet (~1.3 ppm, 3H).

  • Validation: In the d5-labeled product , these signals must be absent (or silent).

  • Confirmation: The singlet for the

    
     linker (approx. 4.7 ppm) must remain visible and integrate to 2H.
    

Visualization: Synthesis Workflow

The following diagram illustrates the reaction pathway and the logic of label retention.

CoumarinLabeling Substrate 7-Hydroxycoumarin (Substrate) Intermediate Coumarin Phenoxide (Nucleophile) Substrate->Intermediate Acetone, 15 min Base K2CO3 (Deprotonation) Base->Intermediate Transition SN2 Transition State Intermediate->Transition + Reagent Reagent This compound (Br-CH2-COOC2D5) Reagent->Transition Product Ethyl-d5 (Coumarin-7-yl)oxyacetate (Labeled Product) Transition->Product Reflux, 4-6h (-KBr)

Caption: Workflow for the O-alkylation of 7-hydroxycoumarin with this compound, highlighting the retention of the deuterated ester group.

Safety & Handling

  • This compound: Is a potent lachrymator and alkylating agent. It is highly toxic if inhaled or absorbed through the skin.

    • Protocol: Always handle in a functioning fume hood. Double-glove (Nitrile) is recommended.

    • Neutralization: Quench excess reagent with aqueous ammonia or dilute NaOH during waste disposal to hydrolyze the alkyl bromide.

  • Coumarins: Some derivatives possess anticoagulant properties; avoid inhalation of dust.

References

  • FDA Center for Drug Evaluation and Research. (2023). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery. Link

  • BOC Sciences. (2023). Applications of Deuterium Technology Platform.

  • Al-Majedy, Y. K., et al. (2017). Coumarin synthesis via Pechmann condensation: A review. Journal of Chemical and Pharmaceutical Research.
  • Sigma-Aldrich. (2023). Ethyl Bromoacetate Product Specification and Safety Data Sheet. Link

Sources

Solvent selection for ethyl bromoacetate-d5 substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection for Ethyl Bromoacetate-d5 Substitution Reactions

Executive Summary

This compound is a high-value electrophile used to install deuterated motifs into drug candidates for metabolic stability studies (Deuterium Switch) or internal mass spectrometry standards.[1] Unlike standard alkylations, reactions involving isotopologues require a defensive solvation strategy .[1]

The critical failure mode in these reactions is not low yield, but isotopic scrambling . This guide details the mechanistic risks of transesterification and enolization-mediated exchange, providing a validated solvent selection matrix to ensure the integrity of the deuterium label (


).

Mechanistic Considerations & Solvent Logic

To select the correct solvent, one must understand the two distinct "danger zones" of the this compound molecule.

A. The Transesterification Risk (The Ethyl-d5 Group)

If the deuterium label is located on the ethyl ester (


), the primary risk is transesterification .
  • Mechanism: In the presence of a non-deuterated alcohol solvent (

    
    ) and a base, the alkoxide attacks the carbonyl.
    
  • Result: The deuterated ethoxy group (

    
    ) is expelled and replaced by the solvent (
    
    
    
    ).
  • Fatal Error: Using Ethanol (EtOH) or Methanol (MeOH) as solvents.[1] Even Ethanol-h5 will wash out the d5 label.[1]

B. The Enolization Risk (The Alpha-d2 Position)

If the deuterium label is at the


-position (

), the risk is H/D exchange .
  • Mechanism: The

    
    -protons are acidic (
    
    
    
    for esters).[1] Bases can deprotonate this position to form an enolate.[1] If the solvent is protic (Water, Alcohols) or "wet," the enolate reprotonates with H, erasing the D label.
  • Result: Loss of isotopic purity (

    
    ).
    
C. The Solution: Polar Aprotic Systems

To mitigate both risks, Polar Aprotic Solvents are mandatory. They support the


 mechanism (solvating cations while leaving nucleophiles "naked" and reactive) without offering a proton source or nucleophilic alcohol group.

Solvent Selection Matrix

Solvent ClassRepresentative SolventsSuitabilityMechanistic Rationale
Polar Aprotic (Recommended) Acetonitrile (MeCN) Excellent High dielectric constant; easy removal (bp 82°C); inert to transesterification.[1]
DMF / NMP Good Excellent for low-solubility nucleophiles; difficult to remove (high bp); potential for hydrolysis if wet.[1]
Acetone Good Good for Finkelstein conditions; volatile; avoid strong bases (aldol condensation risk).[1]
THF / 2-MeTHF Moderate Lower polarity slows

rates; good for strong bases if strictly anhydrous.[1]
Polar Protic (FORBIDDEN) Ethanol / Methanol CRITICAL FAILURE Causes immediate transesterification (label loss) and H/D exchange.[1]
Water CRITICAL FAILURE Hydrolysis of ester; H/D exchange at

-position.[1][2]
Non-Polar DCM / Toluene Poor Poor solubility for salt-based nucleophiles; slow reaction kinetics.[1]

Visual Guide: Solvent Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the specific deuterated position and reaction conditions.

SolventSelection Start Start: this compound Reaction LabelType Where is the Deuterium? Start->LabelType EthylGroup Ethyl Group (-C2D5) LabelType->EthylGroup AlphaPos Alpha Position (-CD2-) LabelType->AlphaPos Risk1 Risk: Transesterification (Loss of -OC2D5) EthylGroup->Risk1 Risk2 Risk: Enolization/Exchange (Loss of -CD2-) AlphaPos->Risk2 Rule1 RULE: NO Alcohols (MeOH, EtOH) Risk1->Rule1 Rule2 RULE: Strictly Anhydrous & Aprotic Risk2->Rule2 Choice Solvent Choice Rule1->Choice Rule2->Choice MeCN Acetonitrile (MeCN) (Best Balance) Choice->MeCN Standard DMF DMF (For Solubility) Choice->DMF Difficult Substrates

Figure 1: Decision logic for solvent selection emphasizing the mitigation of isotopic scrambling risks.

Detailed Protocol: N-Alkylation of Secondary Amines

This protocol is designed to install the ethyl acetate-d5 motif onto a secondary amine while preserving isotopic integrity.[1]

Reaction:



Materials
  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: this compound (1.1 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
    • Note: Carbonates are preferred over hydrides (NaH) to minimize enolization risks.[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration).[1]

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a round-bottom flask under vacuum and backfill with Argon/Nitrogen.[1]

    • Why: Moisture introduces protons (

      
      ) that can exchange with 
      
      
      
      -deuterium or hydrolyze the ester.[1]
  • Solvation:

    • Add the Secondary Amine (1.0 equiv) and Anhydrous MeCN.[1]

    • Add the base (

      
      , 2.0 equiv) in one portion.
      
    • Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation/equilibration.

  • Addition of Isotope:

    • Add this compound (1.1 equiv) dropwise via syringe.[1]

    • Why: Slow addition prevents local high concentrations that might favor side reactions.[1]

  • Reaction Monitoring:

    • Stir at RT.[1] Monitor by TLC or LC-MS.[1]

    • Typical Time: 2–12 hours.[1]

    • Temperature: Avoid heating above 60°C unless necessary.[1] Heat promotes both transesterification and exchange.[1]

  • Workup (Crucial for Isotope Retention):

    • Filtration: Filter off the solid base through a sintered glass funnel or Celite pad.[1]

    • Concentration: Remove MeCN under reduced pressure (Rotavap).

    • Partition: Redissolve residue in EtOAc and wash quickly with cold water or brine.[1]

    • Caution: Prolonged contact with water, especially at high pH, risks hydrolysis.[1]

    • Drying: Dry over

      
      , filter, and concentrate.
      
  • Validation:

    • Analyze via 1H-NMR .

    • Check: Ensure the ethyl group signals (quartet ~4.1 ppm, triplet ~1.2 ppm) are silent (if using ethyl-d5) or the alpha-singlet (~3.8 ppm) is silent (if using alpha-d2).

Experimental Workflow Diagram

Workflow Prep 1. Dry Glassware (Argon Purge) Mix 2. Mix Substrate + Base in Anhydrous MeCN Prep->Mix Add 3. Add this compound (Dropwise) Mix->Add React 4. React at RT (Monitor LCMS) Add->React Filter 5. Filter Solids (Remove Base) React->Filter Workup 6. Rapid Aqueous Wash (Cold Brine) Filter->Workup QC 7. 1H-NMR QC (Confirm %D) Workup->QC

Figure 2: Step-by-step experimental workflow for high-integrity deuterated alkylation.

References

  • Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences.

    • [3]

  • Sigma-Aldrich (Merck).

    • (Note: Reference for chemical properties of the base molecule).[1]

  • Master Organic Chemistry.

  • Chemistry LibreTexts.Structural and Solvent Effects in Nucleophilic Substitution.

  • National Institutes of Health (PubChem).

Sources

Application Notes and Protocols: Synthesis of Deuterated Steroidal Antiestrogens

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthetic protocols for preparing deuterated steroidal antiestrogens, focusing on strategic isotopic labeling of key positions to enhance pharmacokinetic profiling and mechanistic studies. We present two primary methodologies: a multi-step synthesis incorporating deuterium at specific aliphatic positions and a late-stage catalytic hydrogen isotope exchange (HIE) for aromatic ring deuteration. These protocols are designed for researchers, medicinal chemists, and drug development professionals engaged in the study of endocrine therapies. The causality behind experimental choices, self-validating quality control checkpoints, and in-depth analytical characterization are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of Deuteration in Antiestrogen Drug Development

Steroidal antiestrogens, such as fulvestrant, are a cornerstone in the treatment of hormone receptor-positive breast cancer. These molecules function by binding to the estrogen receptor (ER), leading to its degradation and thereby blocking estrogen-mediated cell proliferation. The metabolic fate of these drugs is a critical determinant of their efficacy, duration of action, and potential for off-target effects. Deuterium labeling, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium (²H or D), has emerged as a powerful tool in pharmaceutical research.[1][2][3]

The C-D bond is stronger than the C-H bond, leading to a primary kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve the cleavage of a C-H bond, often mediated by cytochrome P450 (CYP) enzymes.[1] By selectively deuterating metabolically labile positions, it is possible to:

  • Enhance Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing and improved patient compliance.[2]

  • Improve Pharmacokinetic Profiles: Deuteration can alter the distribution and clearance of a drug, leading to more predictable and favorable pharmacokinetic (PK) properties.

  • Reduce Formation of Toxic Metabolites: By blocking certain metabolic pathways, deuteration can prevent the formation of reactive or toxic metabolites.

  • Elucidate Metabolic Pathways: Deuterated analogs serve as invaluable tools in mass spectrometry-based studies to identify and quantify metabolites.[4]

This application note provides detailed, field-proven protocols for the synthesis of deuterated steroidal antiestrogens, with a focus on fulvestrant as a representative molecule. We will explore both a bottom-up synthetic approach for aliphatic deuteration and a late-stage functionalization for aromatic deuteration.

Strategic Approaches to Deuteration

The choice of deuteration strategy depends on the desired location of the deuterium atoms and the complexity of the target molecule. For steroidal antiestrogens, two primary approaches are particularly relevant:

  • Multi-step Synthesis with Deuterated Building Blocks: This method involves incorporating deuterium early in the synthetic sequence using deuterated reagents. It is ideal for introducing deuterium at specific, non-exchangeable aliphatic positions.

  • Late-Stage Hydrogen Isotope Exchange (HIE): This powerful technique allows for the introduction of deuterium into a fully assembled molecule.[2][5] It is particularly useful for deuterating aromatic rings and positions adjacent to carbonyl groups.[6][7]

The following sections will detail protocols for both approaches, which can be used independently or in combination to achieve desired deuteration patterns.

General Laboratory Requirements

3.1. Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Anhydrous solvents should be obtained from a commercial supplier or freshly distilled according to standard procedures.

  • Estradiol

  • Dess-Martin Periodinane

  • 1,9-Dibromononane

  • 4,4,5,5,5-Pentafluoropentanethiol

  • Palladium on Carbon (Pd/C, 10%)

  • Sodium Borodeuteride (NaBD₄, 98 atom % D)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • Deuterated Chloroform (CDCl₃, 99.8 atom % D) for NMR

  • Standard organic solvents (Toluene, Acetone, Ethyl Acetate, Hexanes, Dichloromethane, Methanol)

  • Acids and Bases (Potassium Hydroxide, Hydrochloric Acid)

  • Silica Gel for column chromatography

3.2. Instrumentation

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ²H, and ¹³C NMR)

  • High-Resolution Mass Spectrometer (HRMS) with ESI or APCI source

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Inert atmosphere glovebox or Schlenk line

  • Standard organic synthesis glassware

  • Rotary evaporator

Protocol 1: Synthesis of Aliphatically Deuterated Fulvestrant Analog

This protocol describes a synthetic route to a fulvestrant analog deuterated at a key position on the steroidal backbone, based on established steroid synthesis principles.[8][9] We will target the introduction of deuterium at the C6 and C7 positions.

Workflow Diagram

G A Δ⁵-Steroid Precursor B 6-Oxo-3α,5α-cyclosteroid A->B Oxidation C [7,7-D₂]-6-Oxo-3α,5α-cyclosteroid B->C Base-catalyzed exchange with D₂O D [6-D, 7,7-D₂]-6α-hydroxy-3α,5α-cyclosteroid C->D Reduction with NaBD₄ E [6,7,7-D₃]-Δ⁵-Steroid D->E Rearrangement F Deuterated Fulvestrant Analog E->F Side-chain elaboration

Caption: Synthetic workflow for aliphatic deuteration of a steroidal precursor.

Step-by-Step Procedure

Step 4.1: Preparation of the 6-Oxo Intermediate

The synthesis begins with a suitable Δ⁵-steroidal precursor. A common method involves the formation of a 6-oxo-3α,5α-cyclosteroid intermediate.[8] This step activates the C7 position for subsequent deuteration.

  • Dissolve the Δ⁵-steroid precursor in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, for example, Dess-Martin Periodinane, portion-wise at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-oxo-3α,5α-cyclosteroid.

Step 4.2: Base-Catalyzed Deuteration at C7

The α-protons to the carbonyl group at C6 are acidic and can be exchanged with deuterium using a deuterium source in the presence of a base.[8]

  • Dissolve the 6-oxo intermediate in a mixture of a suitable organic solvent (e.g., dioxane) and deuterium oxide (D₂O).

  • Add a catalytic amount of a base, such as sodium deuteroxide (NaOD), prepared by carefully adding sodium metal to D₂O.

  • Heat the reaction mixture to reflux and stir for 12-24 hours to allow for complete H/D exchange at the C7 position.

  • Cool the reaction to room temperature and neutralize with a deuterated acid (e.g., DCl in D₂O).

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Confirm the incorporation of two deuterium atoms at the C7 position by ¹H NMR (disappearance of the C7 proton signals) and Mass Spectrometry (increase in molecular weight by 2 Da).

Step 4.3: Reduction and Deuteration at C6

The 6-oxo group is reduced to a hydroxyl group with simultaneous introduction of a deuterium atom at the C6 position using a deuterated reducing agent.[8]

  • Dissolve the [7,7-D₂]-6-oxo intermediate in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C and add sodium borodeuteride (NaBD₄) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of D₂O.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • This step yields the [6-D, 7,7-D₂]-6α-hydroxy-3α,5α-cyclosteroid.

Step 4.4: Rearrangement and Elaboration to Deuterated Fulvestrant

The cyclosteroid is then rearranged to regenerate the Δ⁵-steroid core, now containing three deuterium atoms.[8] This deuterated intermediate can then be carried forward through established synthetic routes to fulvestrant.[10][11][12]

  • The rearrangement can be achieved under acidic conditions, for example, by treating the deuterated cyclosteroid with a mixture of acetic acid and water.[8]

  • The resulting [6,7,7-D₃]-Δ⁵-steroid can then be converted to a deuterated fulvestrant analog by introducing the characteristic C7 side chain through methods such as a 1,6-addition of an organocuprate to a steroidal dienone.[10]

Protocol 2: Late-Stage Aromatic Deuteration via Palladium Catalysis

This protocol is adapted from state-of-the-art methods for the late-stage deuteration of arenes and is particularly suitable for deuterating the phenolic A-ring of steroidal antiestrogens like fulvestrant.[6] This approach offers high levels of deuterium incorporation with excellent functional group tolerance.

Logical Diagram of Catalytic Cycle

G cluster_0 Catalytic Cycle A Pd(II) Precatalyst B Active Pd(II) Catalyst A->B Ligand Exchange C C-H Activation B->C + Steroid-H D Palladacycle Intermediate C->D E Reductive Elimination D->E + D₂O F Deuterated Product D->F Release E->B - HOD

Sources

Application Note: Optimized Zinc Activation Strategies for Ethyl Bromoacetate-d5 Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The "Precious Reagent" Paradigm

In drug discovery and metabolic profiling, deuterium-labeled isotopologues like Ethyl bromoacetate-d5 are critical for synthesizing internal standards or exploring metabolic stability (Deuterium Switch). Unlike commodity chemicals, these reagents often cost >$1,000/gram.

The standard Reformatsky reaction—the oxidative insertion of metallic zinc into an


-haloester—is notoriously capricious. The reaction often suffers from an "induction period" caused by the passivation of the zinc surface by zinc oxide (

) and zinc hydroxide (

).

The Risk: If the zinc is not properly activated, the researcher may add the entire volume of the expensive deuterated substrate without initiation. This leads to two failure modes:

  • No Reaction: The substrate is unrecoverable without significant loss.

  • Runaway Exotherm: The reaction initiates suddenly after accumulation, leading to violent boiling, loss of solvent, and potential degradation of the label.

The Solution: This guide prioritizes controlled, verifiable activation methods that allow the researcher to confirm catalyst activity before committing the bulk of the deuterated starting material.

Part 2: Mechanistic Insight & Method Selection[1]

The Activation Mechanism

The zinc surface is naturally coated with an oxide layer that is impermeable to the organic halide. Activation agents function by chemically etching this layer to expose the zero-valent zinc (


) lattice.

Key Mechanistic Steps:

  • Etching: The activator (TMSCl,

    
    , or DBE) solubilizes the surface oxides.
    
  • Exposure: Reactive sites (kinks/steps) on the Zn lattice are exposed.

  • Insertion:

    
     inserts into the C-Br bond of the this compound.
    
  • Solubilization: The resulting zinc enolate must desorb from the surface to allow the cycle to continue.

ZincActivation Zn_Passivated Passivated Zinc (ZnO Coating) Zn_Active Active Zinc Surface (Zn(0) Exposed) Zn_Passivated->Zn_Active Oxide Stripping Activator Activator (TMSCl / DBE) Activator->Zn_Active Intermediate Oxidative Insertion [R-Zn-Br]ads Zn_Active->Intermediate + Substrate Substrate This compound (R-Br) Substrate->Intermediate Product Zinc Enolate (Solubilized) Intermediate->Product Desorption

Figure 1: The Activation Pathway. The critical bottleneck is the transition from Passivated Zinc to Active Zinc.

Comparative Analysis of Activation Methods
MethodReagentsReactivitySafety ProfileSuitability for -d5 Reagents
TMSCl Activation Trimethylsilyl chlorideHighModerate (Fuming)Excellent. Removes oxides cleanly; byproduct (TMS-ether) is inert.
Entrainment (DBE) 1,2-DibromoethaneModerateHigh (Carcinogen)Good. Classic method. Generates ethylene gas (visual check).
Rieke Zinc Li/Naphthalene +

ExtremeLow (Pyrophoric)Poor. Overkill for bromoacetates; difficult to handle on small scale without loss.
Knochel (LiCl) Zn + LiClHighHighVery Good. LiCl aids in solubilizing the enolate, preventing surface clogging.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" TMSCl Activation

Recommended for >90% of standard Reformatsky couplings involving ethyl bromoacetate.

Rationale: TMSCl acts as a scavenger for zinc oxide/hydroxide, forming soluble silyl ethers and exposing fresh metal. It is preferred over Iodine because it does not produce oxidative byproducts that might interfere with sensitive labels.

Reagents:

  • Zinc dust ( <10 micron, high purity)

  • Trimethylsilyl chloride (TMSCl)[1]

  • Solvent: Anhydrous THF or Et2O (dried over molecular sieves)

  • Substrate: this compound

Step-by-Step Procedure:

  • Zinc Preparation:

    • Weigh Zinc dust (1.5 - 2.0 equivalents relative to substrate) into a flame-dried multi-neck flask equipped with a reflux condenser and nitrogen inlet.

    • Critical Step: Heat the dry zinc dust under vacuum (0.1 mmHg) with a heat gun to ~150°C for 5 minutes. This physically desorbs superficial water. Cool to room temperature under nitrogen.

  • Solvent Addition:

    • Add anhydrous THF (concentration ~0.5 - 1.0 M relative to substrate). Stir vigorously.

  • Chemical Activation:

    • Add TMSCl (0.05 equivalents / 5 mol%).

    • Stir for 15 minutes at room temperature.

    • Visual Check: The grey suspension often lightens slightly as oxides are removed.

  • The "Sacrificial" Initiation (Crucial for -d5 reagents):

    • Do NOT add the deuterated reagent yet.

    • Add a non-deuterated sacrificial amount of standard ethyl bromoacetate (approx. 5-10% of the total stoichiometric amount) or neat 1,2-dibromoethane (5 mol%).

    • Heat the mixture to reflux.

    • Observation: Watch for a sudden exotherm or foaming (ethylene gas release if using DBE). Once reflux sustains itself without external heat (or the temperature spikes), the zinc is active.

  • Controlled Addition:

    • Once activation is confirmed, maintain a gentle reflux (external heating may be required).

    • Add the This compound and the electrophile (aldehyde/ketone) dropwise as a mixture over 30–60 minutes.

    • Why? This keeps the concentration of free bromoacetate low, preventing homocoupling and ensuring immediate reaction with the active zinc.

Protocol B: The Knochel-Type Activation (LiCl Enhanced)

Recommended for sluggish electrophiles or when using sterically hindered deuterated acetates.

Rationale: Lithium Chloride (LiCl) increases the polarity of the medium and helps solubilize the organozinc species, preventing the "clogging" of the zinc surface.

Reagents:

  • Zinc dust[2][3][4][5][6][7]

  • Anhydrous LiCl (dried under vacuum at 150°C)

  • TMSCl and 1,2-Dibromoethane[8]

Step-by-Step Procedure:

  • Drying:

    • Place LiCl (1.5 equiv) and Zinc dust (1.5 equiv) in a flask.

    • Dry under high vacuum at 140°C for 1 hour. Cool to room temperature under Argon.

  • Activation:

    • Add THF.

    • Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 minute. Cool.

    • Add TMSCl (1 mol%) and stir for 5 minutes.

  • Reaction:

    • Add the this compound dropwise at 25°C. The reaction typically proceeds at room temperature due to the enhanced reactivity of the Zn-LiCl system.

Part 4: Workflow & Decision Matrix

Use the following logic flow to determine the appropriate activation strategy for your specific coupling.

DecisionMatrix Start Start: this compound Coupling ScaleCheck Is the scale < 50 mg? Start->ScaleCheck SmallScale Micro-Scale (High Loss Risk) ScaleCheck->SmallScale Yes StandardScale Standard Scale (>100 mg) ScaleCheck->StandardScale No MethodA Use Knochel (LiCl) Reason: Higher conversion, less surface trapping SmallScale->MethodA MethodB Use TMSCl Activation Reason: Robust, easier workup StandardScale->MethodB Sacrificial Can you afford 5% loss of d5-reagent? MethodB->Sacrificial YesSac Use d5-reagent for initiation Sacrificial->YesSac Yes NoSac Use non-labeled DBE or non-labeled bromoacetate for initiation Sacrificial->NoSac No

Figure 2: Decision Matrix for selecting the activation protocol based on scale and cost constraints.

Part 5: Quality Control & Troubleshooting

Handling Deuterated Reagents[1]
  • H/D Scrambling: While the

    
    -protons of esters are not extremely acidic (
    
    
    
    ), the presence of water during the reaction can quench the zinc enolate to form the protonated (non-deuterated) ester if the D-label is at the
    
    
    -position.
    • Rule: All glassware must be oven-dried. Solvents must be <50 ppm water (Karl Fischer verified).

  • Lachrymator Warning: Ethyl bromoacetate is a potent tear gas. All activation steps involving the neat reagent must occur in a high-performance fume hood.

Troubleshooting Table
SymptomProbable CauseCorrective Action
No exotherm upon addition Zinc surface still passivatedStop addition. Add 5 mol% TMSCl. Sonicate the flask (if possible) or heat to reflux. Do not add more substrate.
Reaction turns purple/dark Iodine accumulation (if used)Normal for Iodine activation. If using TMSCl, check for contamination.[9]
Gummy precipitate Zinc enolate aggregationAdd dry LiCl (Knochel method) to break up aggregates and solubilize the species.
Low Yield of -d5 product Moisture contaminationCheck solvent dryness. Protonation of the intermediate enolate by water replaces Zn with H, not D (unless D2O quench is used).

References

  • Erdik, E. (1992). The Reformatsky Reaction. Organic Reactions , 1-286.

  • Krasovskiy, A., & Knochel, P. (2006).[6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition , 45(18), 2958-2961.

  • Picotin, G., & Miginiac, P. (1987). Trimethylchlorosilane-catalyzed reaction of zinc with alkyl halides. Journal of Organic Chemistry , 52(21), 4796–4798.

  • Rieke, R. D., & Hanson, M. V. (1997). New Organometallic Reagents Using Highly Reactive Metals. Tetrahedron , 53(57), 1925-1956.

  • Fürstner, A. (1989).[10] Recent Advancements in the Reformatsky Reaction. Synthesis , 1989(08), 571-590. [10]

Sources

High-yield synthesis strategies using ethyl bromoacetate-d5

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis Strategies Using Ethyl Bromoacetate-d5

Strategic Overview

This compound (CAS: 105-36-2 unlabeled; Isotopologue:


) is a critical reagent in the synthesis of stable isotope-labeled (SIL) internal standards for LC-MS/MS quantitation.[1] By introducing a heavy ethyl moiety (

), it allows for the derivatization of amines, phenols, and thiols, or the extension of carbon skeletons via Reformatsky reactions, without altering the chromatographic retention time significantly compared to the analyte.[1]

However, the reagent presents three specific challenges that often compromise yield and isotopic integrity:

  • Transesterification: The deuterium label resides in the ethoxy group.[1][2] Use of protic solvents (e.g., methanol) results in rapid label loss.[1][2]

  • Volatility & Toxicity: As a potent lachrymator with high vapor pressure, improper handling leads to material loss and safety hazards.[1][2]

  • Hydrolysis: The ester bond is susceptible to base-mediated hydrolysis, cleaving the labeled group entirely.[1][2]

This guide details high-yield protocols designed to mitigate these risks using Cesium Carbonate (


) alkylation  and Activated Zinc Reformatsky  chemistries.[1][2]

Critical Control Points

Isotopic Integrity: The Solvent Rule

The most common cause of "failed" synthesis with this reagent is not chemical non-reactivity, but isotopic scrambling.[1]

  • The Trap: Using Methanol (MeOH) or non-deuterated Ethanol (EtOH) as a solvent or co-solvent.[1][2]

  • The Mechanism: Base-catalyzed transesterification attacks the carbonyl carbon, replacing the

    
     group with 
    
    
    
    or
    
    
    .[1]
  • The Solution: Strictly use aprotic solvents: Acetonitrile (MeCN) , Dimethylformamide (DMF) , or Tetrahydrofuran (THF) .[1]

Reagent Handling
  • Temperature: Store at

    
    . Equilibrate to room temperature only immediately before use to prevent condensation water from entering the bottle (hydrolysis risk).[1][2]
    
  • Containment: Handle exclusively in a fume hood. Neutralize spills with 10% aqueous ammonia.[1][2]

Protocol A: Cesium-Promoted N-Alkylation

Target: Derivatization of secondary amines to tertiary amines (e.g., Peptidomimetics).[1]

Rationale: Standard alkylations often use


 or NaH.[1][2] However, Cesium Carbonate (

)
is superior for this compound because the large cesium radius disrupts tight ion-pairing with the nucleophile, increasing reactivity (the "Cesium Effect").[1] This allows the reaction to proceed at lower temperatures, minimizing volatility losses and ester hydrolysis.[1]

Reagents:

  • Substrate: Secondary Amine (

    
    )[1][2]
    
  • Reagent: this compound (

    
    )[1]
    
  • Base:

    
     (
    
    
    
    )[1][2]
  • Solvent: Anhydrous MeCN (

    
     concentration relative to substrate)[1]
    
  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide,

    
    ) – Use only for sterically hindered amines.[1]
    

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve the amine substrate in anhydrous MeCN.

  • Base Addition: Add

    
     in a single portion. Stir for 10 minutes at Room Temperature (RT) to ensure a fine suspension.
    
  • Reagent Addition: Add this compound dropwise via syringe. Do not dump.

  • Reaction: Stir at RT for 2–4 hours.

    • Note: If reaction is sluggish (monitored by TLC/LC-MS), warm to

      
      . Avoid refluxing to prevent vaporization of the bromide.[1][2]
      
  • Workup (Crucial for Label Retention):

    • Filter off the solid cesium salts through a celite pad.[1][2]

    • Concentrate the filtrate in vacuo at

      
      .
      
    • Do not perform an aqueous wash at high pH.[1][2] If partitioning is necessary, use diluted brine/EtOAc and keep the aqueous phase neutral/mildly acidic.[1][2]

Protocol B: The Reformatsky Reaction

Target: Synthesis of


-hydroxy esters (C-C bond formation).[3]

Rationale: The Reformatsky reaction inserts Zinc into the C-Br bond to form an enolate that attacks ketones/aldehydes.[1][2][4][5] Unlike Grignard reagents, the organozinc intermediate is tolerant of the ester group, preventing self-reaction.[1][4]

Reagents:

  • Substrate: Aldehyde/Ketone (

    
    )[1][2][5]
    
  • Reagent: this compound (

    
    )[1]
    
  • Metal: Zinc dust (

    
    ) – Must be activated.[1][2]
    
  • Activator: Trimethylsilyl chloride (TMSCl,

    
    )[1]
    
  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Zinc Activation (The Key to Yield):

    • Place Zn dust in the flask.[1][2] Heat to

      
       under high vacuum for 15 mins to dry. Cool to RT under Argon.
      
    • Suspend Zn in minimal THF.[1][2] Add TMSCl and stir for 15 mins. (Visual cue: Zn surface brightens).

  • Initiation:

    • Add 10% of the this compound to the Zn suspension. Warm gently to

      
       until the reaction initiates (often indicated by a slight exotherm or foaming).
      
  • Addition:

    • Add the remaining this compound and the ketone substrate dropwise simultaneously (or as a mixture) over 20 minutes.

    • Why? This maintains a low concentration of the active enolate, preventing side reactions.[1]

  • Reaction: Reflux gently for 1–3 hours.

  • Quench: Cool to

    
    . Quench with saturated aqueous 
    
    
    
    .[1][2]
    • Caution: Acidic quench removes the Zn salts but must be brief to avoid hydrolyzing the d5-ester.[1][2]

Data & Troubleshooting

Solvent Compatibility Matrix
SolventSuitabilityRisk Factor
Acetonitrile (MeCN) Excellent Low.[1][2] Best for N-alkylation.[1][2]
THF Excellent Low.[1][2] Best for Reformatsky.
DMF Good Moderate.[1][2] Hard to remove; high boiling point can lead to thermal degradation during workup.[1][2]
Methanol (MeOH) FORBIDDEN Critical. Causes transesterification (Loss of d5 label).[1][2]
Ethanol (EtOH) FORBIDDEN Critical. Exchanges d5-ethyl for d0-ethyl.[1][2]
Water Poor High.[1][2] Hydrolysis of ester.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Alkylation) Volatility of reagentUse a reflux condenser with coolant at

or seal the vessel.
Loss of +5 Da Mass Shift TransesterificationCheck LC-MS solvents. Ensure sample prep did not use MeOH.
Starting Material Recovery Inactive Zinc (Reformatsky)Repeat activation with TMSCl or wash Zn with dilute HCl, water, acetone, ether, then dry in vacuo.[1]
Hydrolyzed Product (Acid) High pH workupMaintain pH < 8 during extraction.[1][2] Avoid strong NaOH washes.[1][2]

Visualizing the Risks

The following diagram illustrates the "Transesterification Trap" and the decision logic for protocol selection.

G Start This compound (Br-CH2-COO-C2D5) SolventCheck Solvent Selection Start->SolventCheck MeOH Methanol (MeOH) or Ethanol (EtOH) SolventCheck->MeOH Avoid Aprotic MeCN / THF / DMF SolventCheck->Aprotic Preferred Loss CRITICAL FAILURE Transesterification (Label Scrambling) MeOH->Loss Fast Exchange SuccessPath Reaction Type? Aprotic->SuccessPath N_Alk N/O-Alkylation (Use Cs2CO3) SuccessPath->N_Alk Reform Reformatsky (Use Zn/TMSCl) SuccessPath->Reform Product High Yield d5-Labeled Product N_Alk->Product Reform->Product

Figure 1: Workflow logic emphasizing the critical solvent restriction to preserve the d5-ethyl label.

References

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[1][6] Synthetic Communications, 25(9), 1367–1370.[1][6] (Basis for Cs2CO3 protocol). [Link]

  • Master Organic Chemistry. Transesterification: Mechanism and Conditions. (Grounding for solvent exclusion rules). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl Bromoacetate-d5 Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the specific chemical behavior of Ethyl Bromoacetate-d5 (specifically the ethyl-d5 isotopologue,


) and the critical necessity of preventing ester hydrolysis to preserve the isotopic label.

Topic: Preventing Hydrolysis in Aqueous Media Product Focus: this compound (CAS: 105-36-2 unlabeled analog) Document ID: TS-EBA-D5-001 Last Updated: February 2026[1]

Executive Summary: The "d5" Criticality

Why this matters: For researchers using this compound (


), the deuterium label is located on the ethyl ester  moiety.
  • The Trap: Hydrolysis of the ester bond releases Ethanol-d5 and Bromoacetic acid (unlabeled).

  • The Consequence: If hydrolysis occurs, your isotopic label is cleaved from the reactive bromoacetyl group. You will lose the mass shift required for Mass Spectrometry (MS) detection or metabolic tracking.[1]

This guide provides the mechanistic understanding and validated protocols to prevent this degradation pathway during aqueous labeling or bioconjugation experiments.[1]

The Mechanistic Basis (The "Why")

Ethyl bromoacetate is an


-haloester.[1][2] In aqueous media, it faces two primary degradation threats.[1] Understanding these allows you to choose the correct inhibitors (buffers/temperature).[1]
Pathway A: Base-Catalyzed Hydrolysis (Saponification)

This is the dominant degradation pathway at pH > 7.[1]0. Hydroxide ions (


) attack the carbonyl carbon.[1] This reaction is irreversible  and results in the total loss of the d5-ethyl group.
Pathway B: Nucleophilic Buffer Interference

Common biological buffers (like Tris or Glycine) contain primary amines.[1] These are strong nucleophiles that will attack the alkyl bromide position (


 reaction), displacing the bromide before your intended target can react.
Pathway Visualization

The following diagram illustrates the competitive pathways your reagent faces in a standard aqueous buffer.

HydrolysisPathways Start This compound (Intact Reagent) Target Target Protein/DNA (Cys/Lys) Start->Target Desired Reaction (Fastest at pH 7-8) Water Water/OH- (Hydrolysis) Start->Water pH > 8.0 (Saponification) Buffer Amine Buffer (e.g., Tris) Start->Buffer Nucleophilic Attack Product Desired Alkylated Product (Label Retained) Target->Product Split1 Bromoacetic Acid (Unlabeled) Water->Split1 Split2 Ethanol-d5 (Label LOST) Water->Split2 Waste N-Alkylated Buffer (Reagent Consumed) Buffer->Waste

Figure 1: Competitive reaction pathways. Note that Pathway B (Buffer interference) consumes the reagent, while Pathway A (Hydrolysis) destroys the isotopic label.

Critical Parameters & Validated Protocols

To ensure stability, you must control three variables: Solvent, pH, and Buffer Composition.

A. Solvent Strategy (The "Zero-Time" Method)

Ethyl bromoacetate is sparingly soluble in water and will form an emulsion that hydrolyzes slowly at the interface but rapidly once dissolved.[1]

  • Protocol: Prepare a 100x or 1000x stock solution in anhydrous DMSO or DMF .

  • Stability: The reagent is stable in anhydrous DMSO for months at -20°C.[1]

  • Execution: Add the DMSO stock to your aqueous reaction mix immediately before the experiment starts. Do not pre-dilute in water.[1]

B. Buffer Compatibility Matrix

Never use buffers containing primary or secondary amines.[1]

Buffer SystemCompatibilityRisk LevelReason
Phosphate (PBS/KPi) Recommended LowNon-nucleophilic oxygen anions.[1]
HEPES ⚠️ Caution MediumContains piperazine rings (secondary amines) which can react slowly.[1]
MOPS Recommended LowSulfonic acid based; minimal nucleophilicity.[1]
Tris (Trizma) FORBIDDEN Critical Primary amine reacts rapidly with alkyl bromides.[1]
Glycine FORBIDDEN Critical Primary amine scavenger.[1]
Ammonium Bicarb FORBIDDEN Critical Ammonia is a potent nucleophile.[1]
C. pH Control
  • Optimal pH: 6.5 – 7.5[1]

  • Reasoning: At pH < 6, the alkylation of cysteine (the usual target) becomes sluggish. At pH > 8, ester hydrolysis rates increase exponentially [1].[1]

  • Tip: If your reaction requires pH 8.0 (e.g., for Lysine modification), work at 4°C to suppress hydrolysis rates relative to the acylation/alkylation rate.[1]

Troubleshooting & FAQs

Q1: My stock solution has turned yellow/orange. Is it safe to use?

Diagnosis: Degradation.[1] Explanation: Ethyl bromoacetate decomposes to release Hydrogen Bromide (HBr) and Bromine (


) upon exposure to light and moisture.[1] The yellow color is elemental bromine.[1]
Action:  Discard immediately. HBr acts as an autocatalyst, accelerating further breakdown.[1] Always store the neat liquid under inert gas (Argon/Nitrogen) in the dark.
Q2: I am seeing "loss of label" in my Mass Spec data, but the protein is modified.

Diagnosis: Hydrolysis after modification or ester cleavage.[1] Explanation: If you see a mass shift corresponding to


 (carboxymethyl) instead of 

, the ester hydrolyzed.[1] Solution:
  • Check if your quench step involved high pH or heat.[1]

  • Switch to a "Label-then-Lyse" workflow.[1] Perform the reaction on the intact protein in PBS (pH 7.0) for a short time (30-60 min), then immediately remove excess reagent via desalting columns (Zeba/PD-10) before any denaturation or digestion steps that might require harsh conditions.[1]

Q3: Can I use TCEP or DTT as reducing agents?

Answer: Yes, but with caveats. Details: TCEP is preferred.[1] DTT contains thiols (SH groups) which are the primary target of ethyl bromoacetate.[1] If you have excess DTT in your buffer, it will consume all your this compound immediately.[1] Protocol: You must remove reducing agents (via spin column) before adding the this compound.[1]

Workflow Decision Tree

Use this logic flow to design your experiment.

Workflow Start Start Experiment Setup CheckBuffer Check Buffer Composition Start->CheckBuffer IsTris Is it Tris, Glycine, or Ammonium? CheckBuffer->IsTris ChangeBuffer STOP: Exchange to PBS or MOPS IsTris->ChangeBuffer Yes CheckReductant Are Reducing Agents (DTT/BME) present? IsTris->CheckReductant No ChangeBuffer->CheckReductant RemoveReductant Remove via Spin Column/Dialysis CheckReductant->RemoveReductant Yes PrepStock Dissolve d5-Reagent in Anhydrous DMSO CheckReductant->PrepStock No (or TCEP used) RemoveReductant->PrepStock AddReagent Add to Reaction (Final < 5% DMSO) PrepStock->AddReagent Incubate Incubate: pH 7.0, 4°C - 25°C (Max 2 hours) AddReagent->Incubate Quench Quench & Remove Excess Reagent (Desalt immediately) Incubate->Quench

Figure 2: Experimental decision tree for ensuring reagent stability and reaction efficiency.[1]

References

  • U.S. Environmental Protection Agency. (1987).[1] Rates of Hydrolysis of Ethylene Dibromide (EDB) and related alpha-halo esters. EPA Publications.[1] Link[1]

  • BenchChem. (2025).[1][3] Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Retrieved from BenchChem.[1][3] Link[1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Ethyl bromoacetate Compound Summary. PubChem CID 7748.[1][4] Link[1]

  • Santa Cruz Biotechnology. (2025).[1] this compound Product Data Sheet. CAS 105-36-2 (unlabeled).[1][4][5] Link

  • Sigma-Aldrich. (2025).[1] Ethyl bromoacetate Reagent Grade Specifications. Link

Sources

Minimizing deuterium scrambling in ethyl bromoacetate-d5 reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team / Chemical Synthesis Group From: Technical Support Center – Stable Isotopes Division Subject: Technical Guide: Minimizing Deuterium Scrambling in Ethyl Bromoacetate-d5 Reactions

Introduction: The Isotopic Integrity Challenge

You are likely working with This compound (CAS: 105-36-2 unlabeled analog), a reagent typically deuterated at the ethyl ester group (


).

In this context, "scrambling" refers to the loss of isotopic enrichment via chemical exchange with the reaction medium. Unlike alpha-deuterated compounds which scramble via enolization, the primary threat to the ethyl-d5 label is transesterification and hydrolysis .

This guide provides a self-validating framework to preserve the


 label during nucleophilic substitutions, Reformatsky reactions, and phosphonate syntheses.

Part 1: Critical Mechanisms of Label Loss

Before optimizing conditions, you must understand how the label is lost.

Transesterification (The Primary Threat)

If you run a reaction in a non-deuterated alcohol (e.g., Ethanol, Methanol), the solvent acts as a nucleophile at the carbonyl carbon.

  • Mechanism:

    
    
    
  • Result: Rapid, irreversible dilution of your

    
     label into the solvent pool.
    
Hydrolysis

Presence of water, especially under basic conditions (saponification), cleaves the ester entirely.

  • Result: Formation of Bromoacetic acid and

    
     (free deuterated ethanol), destroying the reagent.
    

Part 2: Troubleshooting & Optimization (Q&A)

Section A: Solvent Selection & Handling

Q: Can I use ethanol as a solvent if I keep the temperature low? A: No. Transesterification is equilibrium-driven and can proceed even at room temperature, especially with Lewis acid catalysts (like Zn in Reformatsky) or basic conditions.

  • The Fix: Use aprotic solvents exclusively.

    • Recommended: Tetrahydrofuran (THF), Diethyl Ether (

      
      ), Dichloromethane (DCM), or Toluene.
      
    • Strict Prohibition: Ethanol, Methanol, Isopropanol, Water.

Q: My THF is "dry," but I still see label loss. Why? A: "Dry" solvents from a bottle may still contain trace water (10-50 ppm), which can initiate hydrolysis or proton exchange if you are using alpha-deuterated variants.

  • The Fix: Use anhydrous solvents dried over molecular sieves (3Å or 4Å) or dispensed from a solvent purification system (SPS). Ensure glassware is flame-dried under Argon/Nitrogen.

Section B: Base Selection

Q: I need a base for a substitution reaction. Can I use Sodium Ethoxide (NaOEt)? A: Absolutely not.


 will immediately attack the ester, swapping your 

for

.
  • The Fix: Use non-nucleophilic bases or bases that do not attack esters.

    • Inorganic: Potassium Carbonate (

      
      ), Cesium Carbonate (
      
      
      
      ) in Acetone or DMF (mild).
    • Organic: Sodium Hydride (NaH), LiHMDS, or LDA (strong, bulky, non-nucleophilic).

    • Avoid: Alkoxides (

      
      , 
      
      
      
      ), Hydroxides (
      
      
      ,
      
      
      ).
Section C: Reaction-Specific Protocols

Q: I am performing a Reformatsky reaction. How do I prevent scrambling? A: The Reformatsky reagent (organozinc) is relatively stable, but the workup is critical.

  • Risk: Acidic quenching can hydrolyze the ester if prolonged.

  • The Fix: Perform a cold quench (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) with dilute acid (e.g., 1M HCl) and extract immediately into organic solvent. Do not let the aqueous layer sit with the product.
    

Part 3: Experimental Protocols

Protocol 1: Nucleophilic Substitution (e.g., N-Alkylation)

Goal: Attach the ethyl-bromoacetate-d5 motif to an amine without losing the ethyl-d5 group.

  • Setup: Flame-dry a 2-neck round bottom flask; cool under

    
     flow.
    
  • Solvent: Add anhydrous Acetonitrile (MeCN) or DMF .

  • Base: Add 1.2 eq of Potassium Carbonate (

    
    ) . (Avoids strong base risks).
    
  • Reagent: Add 1.0 eq of the amine substrate.

  • Addition: Dropwise addition of This compound (1.1 eq) at

    
    .
    
    • Why? Exothermic reactions can degrade the ester.

  • Reaction: Stir at Room Temp (RT) for 2-4 hours. Monitor by TLC.

  • Workup: Filter off solids (

    
    ). Concentrate the filtrate. If aqueous wash is needed, use cold brine and extract rapidly with DCM.
    
Protocol 2: Reformatsky Reaction

Goal: React this compound with a ketone/aldehyde.

  • Activation: Suspend Zinc dust (1.5 eq) in anhydrous THF . Activate with 1-2 drops of TMS-Cl or 1,2-dibromoethane.

  • Addition: Add the carbonyl substrate (1.0 eq).

  • Initiation: Add This compound (1.2 eq) dropwise at reflux or elevated temp (

    
    ) to initiate.
    
    • Critical: Once initiated (exotherm/bubbling), lower heat to maintain gentle reflux.

  • Quench: Cool to

    
    . Quench with saturated 
    
    
    
    (cold).
  • Isolation: Extract immediately with

    
    . Dry over 
    
    
    
    .

Part 4: Visualizing the Scrambling Pathways

The following diagram illustrates the decision logic to prevent label loss.

ScramblingPrevention Start Start: this compound Reaction SolventCheck Solvent Selection Start->SolventCheck ProticSolvent Protic (EtOH, MeOH, H2O) SolventCheck->ProticSolvent Avoid AproticSolvent Aprotic (THF, DCM, MeCN) SolventCheck->AproticSolvent Recommended Transesterification FAIL: Transesterification (Label Scrambled) ProticSolvent->Transesterification Alcohol Solvent Hydrolysis FAIL: Hydrolysis (Ester Cleaved) ProticSolvent->Hydrolysis Water BaseCheck Base Selection AproticSolvent->BaseCheck NucleophilicBase Nucleophilic (NaOEt, NaOH) BaseCheck->NucleophilicBase Avoid NonNucBase Non-Nucleophilic (K2CO3, NaH, LiHMDS) BaseCheck->NonNucBase Recommended NucleophilicBase->Transesterification Alkoxide Attack Success SUCCESS: Intact d5-Ester Product NonNucBase->Success Kinetic Control

Caption: Decision tree for preserving the ethyl-d5 label. Red paths indicate high risk of scrambling via transesterification or hydrolysis.

Part 5: Data Summary

Table 1: Solvent & Base Compatibility Guide for this compound

Component CategoryRecommended (Safe)PROHIBITED (High Risk)Mechanism of Failure
Solvents THF, Diethyl Ether, DCM, Toluene, DMF, MeCNEthanol, Methanol, Isopropanol, WaterTransesterification : Solvent exchanges with

.
Bases

,

, NaH, LiHMDS, TEA, DIPEA
NaOEt, NaOMe, NaOH, KOHNucleophilic Attack : Base attacks carbonyl, displacing label.
Quenching Agents Sat.

, Dilute HCl (Cold)
Strong Acid/Base + HeatHydrolysis : Cleaves ester to acid.

References

  • Sigma-Aldrich. Ethyl bromoacetate reagent grade, 98%. Retrieved from

  • Santa Cruz Biotechnology. this compound (CAS 105-36-2 unlabeled).[1] Retrieved from

  • Organic Chemistry Portal. Transesterification: Mechanisms and Catalysts. Retrieved from

  • Master Organic Chemistry. Transesterification of Esters. Retrieved from

  • National Institutes of Health (PubChem). Ethyl Bromoacetate Compound Summary. Retrieved from

Sources

Technical Support Center: Optimizing Ethyl Bromoacetate-d5 Alkylations

Author: BenchChem Technical Support Team. Date: February 2026


 (CAS: Varies by labeling, typically 

)

Executive Summary

Low yields in alkylations using Ethyl bromoacetate-d


  are rarely due to the intrinsic reactivity of the bromide. Instead, they typically stem from three "silent" failure modes: Isotopic Washout (Transesterification) , Competitive Hydrolysis , and Physical Loss (Volatility) .

Because deuterated reagents are high-cost/low-volume, standard "brute force" optimization (using large excesses) is not viable. This guide reconstructs the alkylation protocol to maximize atom economy and isotopic integrity.

Module 1: The "Invisible" Yield Loss (Isotopic Scrambling)

Problem: You observe good chemical conversion by TLC/NMR, but Mass Spec shows a loss of the +5 Da mass shift (M+5 becomes M+0). Diagnosis: You have suffered Transesterification .

The Mechanism

Ethyl bromoacetate-d


 contains a deuterated ethyl ester (

). In the presence of a non-deuterated alcohol solvent (e.g., Ethanol, Methanol) and a base, the alkoxide solvent attacks the carbonyl, swapping the expensive

group for a cheap

group.
  • Scenario A: Reaction in EtOH (non-labeled).

    • Result:

      
      .
      
    • Outcome: Complete loss of label.

  • Scenario B: Reaction in MeOH.

    • Result: Formation of Methyl bromoacetate.

    • Outcome: Loss of label and change in product structure.

Solution: The "Solvent-Match" Rule
  • Rule: NEVER use a protic solvent different from your label. Since Ethanol-d

    
     is expensive, avoid alcohol solvents entirely.
    
  • Recommended Solvents: Anhydrous Acetonitrile (MeCN) , DMF , or Acetone . These are aprotic and cannot participate in transesterification.

Module 2: Chemical Yield Optimization (The S 2 vs. Hydrolysis Battle)

Problem: Low isolation yield despite correct mass spec; presence of bromoacetic acid or starting material.

Critical Control Points
ParameterRecommendationScientific Rationale
Base Selection

or

Carbonates are mild enough to minimize ester hydrolysis but strong enough to deprotonate phenols/amines. Avoid Hydroxides (

,

) which rapidly hydrolyze the ester.
Solvent Water < 50 ppm (Dry) Water acts as a competitive nucleophile. In basic conditions,

generated from trace water hydrolyzes the ester to the acid salt (

), which is water-soluble and lost during workup.
Temperature 0°C

RT
High temps (>50°C) promote elimination (rare) and polymerization. The reaction is usually fast at RT.
Stoichiometry 1.05 - 1.1 equiv Use a slight excess of the nucleophile (if cheap) rather than the deuterated reagent. If the nucleophile is precious, use 1.1 equiv of Ethyl bromoacetate-d

.
Special Case: Amine Alkylation (Dialkylation)

Primary amines (


) react with Ethyl bromoacetate to form secondary amines (

). The product is more nucleophilic than the starting material, leading to dialkylation (tertiary amine formation).
  • Fix: Add the Ethyl bromoacetate-d

    
    slowly  (dropwise) to a solution containing the amine and base.
    
  • Alternative: If dialkylation persists, switch to a reductive amination approach using deuterated glyoxylate (if available) or accept the yield loss and purify via chromatography.

Module 3: Physical Loss (Volatility & Workup)

Problem: The reaction worked, but the flask is empty after the rotovap. Cause: Ethyl bromoacetate is a lachrymator with high volatility (bp ~159°C, but significant vapor pressure).

  • Evaporation Hazard: Do not use high vacuum (< 10 mbar) if unreacted reagent is present.

  • Workup Extraction: The ester is lipophilic.

    • Avoid: High pH aqueous washes (saponification risk).

    • Preferred: Quench with saturated

      
      , extract with EtOAc or DCM.
      

Troubleshooting Logic Pathways

The following diagram illustrates the decision process for diagnosing yield issues.

TroubleshootingGuide Start Low Yield Observed CheckTLC 1. Check TLC/LCMS Is Product Formed? Start->CheckTLC NoProduct No Product / SM Remaining CheckTLC->NoProduct No WrongMass Product Formed but Mass is M+0 (No d5) CheckTLC->WrongMass Yes, but wrong mass LowIso Product Formed but Low Isolated Mass CheckTLC->LowIso Yes, correct mass CheckWater Check Solvent Water Content (Hydrolysis Risk) NoProduct->CheckWater CheckBase Is Base Strong Enough? (pK_a check) CheckWater->CheckBase CheckSolvent Did you use EtOH or MeOH? WrongMass->CheckSolvent Transesterification CAUSE: Transesterification (Isotopic Washout) CheckSolvent->Transesterification Yes CheckVol Did you Rotovap at High Temp/Vac? LowIso->CheckVol Dialkylation Check for Dialkylation (Amine Substrates) LowIso->Dialkylation If Amine Volatility CAUSE: Reagent/Product Volatility Loss CheckVol->Volatility Yes

Figure 1: Diagnostic flowchart for isolating the root cause of failure in labeled alkylations.

Standardized Protocol: S 2 Alkylation with Ethyl Bromoacetate-d

Objective: Mono-alkylation of a phenol or amine while preserving the d


 label.
Materials
  • Substrate: 1.0 mmol (Phenol/Amine)

  • Reagent: Ethyl bromoacetate-d

    
     (1.1 mmol)
    
  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (anhydrous, 1.5 - 2.0 mmol)
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (3-5 mL)

Step-by-Step Procedure
  • Drying (Critical): Flame-dry the reaction flask and cool under Argon/Nitrogen. Ensure the base is finely ground and dry.

  • Activation:

    • For Phenols: Dissolve substrate in solvent, add base, and stir at RT for 15 mins to generate the phenoxide anion.

    • For Amines: Dissolve substrate and base; proceed immediately.

  • Addition:

    • Add Ethyl bromoacetate-d

      
        dropwise via syringe.
      
    • Note: If the reagent is stored in the fridge, allow it to warm to RT in a desiccator before opening to prevent condensation (water introduction).

  • Reaction:

    • Stir at Room Temperature. Monitor by TLC/LCMS.

    • Time: Typically 1–4 hours.

    • Heat: Only heat to 40-50°C if absolutely necessary. Higher heat risks hydrolysis if any trace water is present.

  • Workup:

    • Dilute with EtOAc.

    • Wash with Saturated

      
        (mildly acidic/neutral) to quench. Do not use NaOH .
      
    • Wash with Water x 2 (to remove DMF/MeCN).

    • Wash with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography.

FAQ: Frequently Asked Questions

Q: Can I use Sodium Hydride (NaH) as a base? A: Yes, but with caution. NaH is excellent for phenols in DMF. However, if your substrate has alpha-protons (e.g., ketones), NaH might cause enolization. Furthermore, commercial NaH is often a dispersion in oil; ensure it is fresh. Old NaH absorbs moisture, creating NaOH, which causes hydrolysis.

Q: My product has a mass of M+2 instead of M+5. Why? A: This suggests you bought Ethyl-2,2-d


 bromoacetate  (

) instead of Ethyl-d

bromoacetate
(

), or vice versa.
  • d

    
     (Ethyl label):  Label is on the ester tail. Vulnerable to transesterification.
    
  • d

    
     (Alpha label):  Label is next to the carbonyl. Vulnerable to H/D exchange (scrambling) in basic protic media.
    

Q: I see a "secondary kinetic isotope effect" mentioned in literature. Does this lower my yield? A: Not significantly for yield. While S


2 reactions at a deuterated carbon (

) do exhibit a Secondary Kinetic Isotope Effect (SKIE), it is usually close to unity (

) or slightly inverse. It will not stop the reaction, but it might make it 5-10% slower than the non-deuterated control. Give it an extra hour.

References

  • Reactivity & Toxicology: National Institutes of Health (NIH). Nomination Background: Ethyl bromoacetate.[1][2][3][4] Link

  • Transesterification Mechanisms: Otera, J. Transesterification. Chemical Reviews, 1993. (General mechanism reference for base-catalyzed exchange). Link

  • Kinetic Isotope Effects: Westaway, K. C., et al. Secondary alpha-deuterium kinetic isotope effects in SN2 reactions. Canadian Journal of Chemistry.[5] Link

  • Synthesis Protocol (Analogous): Organic Syntheses, Coll. Vol. 1, p. 263 (1941). Ethyl Bromoacetate Preparation and Handling. Link

  • Deuterium Exchange Risks: Hunter, L. C–F Bonds as Bioisosteres... (Section on alpha-halo carbonyl stability). Beilstein J. Org. Chem. Link

Sources

Removing unreacted ethyl bromoacetate-d5 from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process R&D Subject: Post-Reaction Cleanup & Purification Compound: Ethyl Bromoacetate-d5 (CAS: 105-36-2 (unlabeled) analog) Safety Classification: HIGH (Lachrymator, Alkylating Agent)

Executive Summary & Safety Directive

WARNING: LACHRYMATOR HAZARD this compound is a potent lachrymator (tear gas agent) and a toxic alkylating agent. Even trace amounts in your final product can cause severe eye/respiratory irritation and skew biological assay results.

  • Always handle in a functioning fume hood.

  • Never rely on rotary evaporation alone at standard pressures; its boiling point (~159°C) is too high, and heating it risks volatilizing toxic fumes into the lab atmosphere.

The Challenge: Because you are using the deuterated analog (-d5 ), the reagent is expensive. However, unless you are working on a multi-gram scale where recovery is economically viable, chemical destruction (scavenging) is the safest and most effective removal method.

Diagnostic: Confirmation of Impurity

Before attempting removal, confirm the presence of the impurity. Note that This compound behaves differently in NMR than the non-deuterated standard.

FeatureStandard Ethyl Bromoacetate (

H NMR)
This compound (

H NMR)
Ethyl Group Quartet (~4.2 ppm) + Triplet (~1.3 ppm)Silent (Deuterated)
Alpha-Protons Singlet (~3.8 ppm)Singlet (~3.8 ppm)*
Detection Easy to spot ethyl signals.Harder to spot. Look only for the singlet at ~3.8 ppm.

*Note: If your reagent is fully deuterated (including the alpha carbon), it will be completely silent in


H NMR. You must use TLC (visualized with KMnO

or

) or GC-MS for detection.

Removal Protocols

Method A: Solid-Phase Scavenging (Recommended)

Best for: High-value samples, library synthesis, and avoiding aqueous workup.

This method uses a polymer-supported amine to chemically react with the excess alkyl halide, anchoring it to a bead that is removed via filtration.

Mechanism: The resin (nucleophile) attacks the


-carbon of the ethyl bromoacetate via 

, creating a resin-bound ammonium salt.

Protocol:

  • Calculate Excess: Estimate the remaining this compound (e.g., 0.2 mmol).

  • Select Resin: Use a Polymer-Supported Trisamine or Thiol resin.

    • Loading capacity: Typically 3–4 mmol/g.

    • Stoichiometry: Add 2–3 equivalents relative to the excess reagent.

  • Incubation:

    • Add resin directly to the reaction mixture (or crude dissolved in DCM/THF).

    • Stir gently (orbital shaker preferred to avoid grinding beads) for 1–4 hours at room temperature.

  • Filtration: Filter through a fritted cartridge or Celite pad.

  • Result: The filtrate contains your product; the toxic reagent is trapped on the solid waste.

Method B: Reactive Aqueous Wash (Quenching)

Best for: Large scale (>1g) where resins are too expensive.

Simple water washes are ineffective due to the compound's organic solubility. You must chemically destroy it using a nucleophile in the aqueous phase.

Protocol:

  • Preparation: Dissolve crude mixture in an organic solvent (Ethyl Acetate or DCM).

  • The Quench: Wash the organic layer with a solution containing 5% dilute ammonia or saturated Sodium Thiosulfate .

    • Ammonia:[1] Reacts to form the water-soluble glycine derivative.

    • Thiosulfate:[1][2] Reacts to form the water-soluble Bunte salt.

  • Time: Shake vigorously for at least 2–3 minutes to ensure phase transfer reaction.

  • Separation: Separate layers. Wash organic layer with brine, dry over

    
    , and concentrate.
    

Critical Caution: If your target product is an ester, prolonged exposure to ammonia may cause hydrolysis. Use Thiosulfate if your product is base-sensitive.

Method C: Azeotropic Removal (Physical)

Best for: Stable, non-volatile products where chemical additives are forbidden.

Direct evaporation requires high heat. Azeotroping allows removal at lower temperatures.[2]

Protocol:

  • Add Toluene (3x volume of the reaction mixture) to your flask.

  • Concentrate on a rotary evaporator. The toluene/ethyl bromoacetate mixture will co-distill.

  • Repeat 2–3 times.

  • Finish with a high-vacuum drying step (<1 mbar) for 1 hour.

Decision Logic & Workflow

RemovalStrategy Start Start: Excess this compound ScaleCheck Is the scale > 5 grams? Start->ScaleCheck BaseSens Is Product Base Sensitive? ScaleCheck->BaseSens No (<5g) HighVac Is Product Volatile? ScaleCheck->HighVac Yes (>5g) MethodA Method A: Resin Scavenging (Cleanest, safest) BaseSens->MethodA Yes/No (Resin is neutral) MethodB1 Method B1: Thiosulfate Wash (Safe for esters) HighVac->MethodB1 Yes (Avoid Heat) MethodC Method C: Azeotrope/High Vac (No chemical additives) HighVac->MethodC No (Stable) MethodB2 Method B2: Ammonia Wash (Fast, aggressive) MethodB1->MethodB2 If Thiosulfate fails

Caption: Decision matrix for selecting the optimal removal strategy based on scale and product stability.

Troubleshooting & FAQs

Q: I see a triplet at 4.2 ppm in my proton NMR. Is this the reagent? A: Likely no . Ethyl bromoacetate-d5 has a deuterated ethyl chain. You should not see the characteristic quartet/triplet of the ethyl group. If you see signals at 4.2 ppm, check if you used non-deuterated ethanol in a workup (transesterification) or if you actually used non-deuterated ethyl bromoacetate.

Q: Can I use Silica Gel Chromatography? A: Yes, but with caution. Ethyl bromoacetate is somewhat polar but often "streaks" on silica.

  • Tip: Use a gradient starting with 100% Hexanes/Heptane. The bromoacetate usually elutes early. Visualize fractions using KMnO

    
     stain (it will show as a bright yellow/white spot on a purple background).
    

Q: The smell persists even after rotovap. What do I do? A: The human nose can detect bromoacetates at ppb levels.

  • Do not open the flask outside the hood.

  • Re-dissolve in ether/DCM and perform a Trisamine resin scavenge (Method A) overnight. This is the only way to ensure complete removal of the lachrymator before bringing it to the bench.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Retrieved from [Link]

  • Biotage. Polymer Supported Reagents for Organic Synthesis (Scavenging Guides). Retrieved from [Link]

  • Organic Syntheses. Ethyl Bromoacetate Preparation and Properties. Coll. Vol. 3, p.381 (1955). Retrieved from [Link]

Sources

Technical Support Center: Stability & Analysis of Ethyl Bromoacetate-d5

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Subject: Troubleshooting Decomposition & NMR Interpretation of Ethyl Bromoacetate-d5 (


)
Diagnostic Triage: What are you seeing?

Before proceeding with complex analysis, identify your primary symptom from the list below to jump to the relevant troubleshooting workflow.

SymptomProbable CauseImmediate Action
Missing Ethyl Signals Normal Behavior The "d5" label typically refers to the ethyl group (

).[1] It is silent in

NMR.[1]
New Downfield Singlet (~4.0 ppm) Hydrolysis The ester has hydrolyzed to Bromoacetic acid.[1]
Yellow/Orange Discoloration Bromine Liberation Photolytic decomposition or acid-catalyzed degradation releasing

/HBr.[1]
Broadening of Singlet Acidic Exchange Presence of HBr or acidic impurities causing exchange broadening.[1]
The "Golden Standard" Spectrum

To identify decomposition, you must first validate the baseline.[1] For This compound (Ethyl-d5,


), the 

NMR spectrum is deceptively simple compared to the non-deuterated analog.[1]
Expected

NMR Profile (

)
  • Visible Signals: One Singlet only.

  • Chemical Shift:

    
     ppm.[1][2]
    
  • Integration: Represents the

    
     of the 
    
    
    
    -methylene group (
    
    
    ).[1]
  • Silent Regions: The ethyl group (

    
    ) is NMR silent in the proton channel.[1] Do not look for the characteristic quartet (~4.2 ppm) or triplet (~1.3 ppm).[1]
    

Technical Note: If you observe small residual peaks in the ethyl region, calculate the deuteration efficiency. Commercial "d5" reagents typically have >99 atom% D, but trace protonated isotopologues (d4/d3) may appear as faint multiplets.[1]

Deep Dive: Decomposition Pathways & Fingerprints

Ethyl bromoacetate is an electrophilic lachrymator that is highly susceptible to hydrolysis and photolysis.[1] The primary degradation pathway is Acid-Catalyzed Hydrolysis , which is often autocatalytic because the byproduct (HBr) catalyzes further decomposition.[1]

Pathway A: Hydrolysis (The Moisture Attack)

Moisture in the air or wet NMR solvents (especially


) attacks the ester bond.[1]
  • Reaction:

    
    [1]
    
  • NMR Fingerprint:

    • Parent Peak: Singlet at ~3.85 ppm decreases.[1]

    • Product Peak (Bromoacetic Acid): A new singlet appears downfield, typically

      
       ppm .[1]
      
    • Note: The exact shift of the acid depends on concentration and pH.[1] In wet

      
      , it may drift.[1]
      
Pathway B: Oxidative/Photolytic Degradation

Exposure to light cleaves the C-Br bond via a radical mechanism.[1]

  • Visual Cue: The liquid turns from colorless to yellow/amber.[1]

  • Chemical Consequence: Liberation of

    
     radicals leads to 
    
    
    
    and HBr formation.[1] HBr then accelerates Pathway A (Hydrolysis).[1]
Data Table: Chemical Shift Diagnostics (

)
CompoundStructure

Signal (

)
MultiplicityStatus
This compound

3.84 ppm SingletIntact
Bromoacetic Acid

3.98 - 4.12 ppm SingletDecomposed
Ethyl Glycolate-d5

~4.20 ppm SingletDisplaced (Rare)
Ethanol-d5

Silent -Byproduct
Visualizing the Decomposition Logic

The following decision tree outlines the logical flow for assessing sample integrity based on spectral and physical observations.

Decomposition_Logic Start Sample Inspection ColorCheck Visual Color Check Start->ColorCheck Clear Colorless ColorCheck->Clear Yellow Yellow/Amber ColorCheck->Yellow NMR Run 1H NMR (CDCl3) Clear->NMR Yellow->NMR Warning Warning: HBr Present (Lachrymator Hazard) Yellow->Warning Peaks Analyze 3.8 - 4.2 ppm Region NMR->Peaks SinglePeak Single Peak @ 3.84 ppm Peaks->SinglePeak DoublePeak Two Singlets (3.84 & 4.05 ppm) Peaks->DoublePeak ShiftedPeak Single Peak @ ~4.1 ppm Peaks->ShiftedPeak Conclusion1 Status: PURE Proceed with Exp SinglePeak->Conclusion1 Conclusion2 Status: PARTIAL HYDROLYSIS Purify immediately DoublePeak->Conclusion2 Conclusion3 Status: FULL DECOMPOSITION Discard safely ShiftedPeak->Conclusion3

Figure 1: Diagnostic decision tree for assessing this compound purity.

Corrective Protocols & FAQs
Protocol: Removing Acidic Impurities (Rescue)

If you detect partial hydrolysis (Pathway A), you can attempt to rescue the reagent before use.[1] Do not distill unless absolutely necessary due to thermal instability.[1]

  • Dilution: Dissolve the reagent in dry

    
     or 
    
    
    
    .
  • Neutralization: Wash cold with 5% aqueous

    
     (rapidly) to remove Bromoacetic acid and HBr.[1]
    
  • Drying: Dry over anhydrous

    
     (avoid basic drying agents like 
    
    
    
    for long periods to prevent elimination).[1]
  • Concentration: Remove solvent under reduced pressure at low temperature (<30°C).

FAQ: Why does my

blank show a peak at 3.9 ppm?

Answer: Chloroform naturally decomposes to phosgene and HCl over time.[1] The HCl in "sour" chloroform can protonate the ester or catalyze hydrolysis in the NMR tube.[1]

  • Fix: Always filter

    
     through a small plug of basic alumina or store it over silver foil/molecular sieves before dissolving this compound.
    
FAQ: Can I see the deuterium?

Answer: Not in a standard proton (


) experiment.[1] To verify the ethyl group, you must run a Deuterium (

) NMR
(if your probe is tunable to

or "lock" channel).[1] In

NMR, you will see the characteristic ethyl pattern (quartet/triplet) roughly matching the chemical shifts of non-deuterated ethyl bromoacetate.[1]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7748, Ethyl bromoacetate.[1] Retrieved February 9, 2026 from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][3] Journal of Organic Chemistry.[1] (Referenced for solvent residual peak data and acid shifts). [Link]

Sources

Technical Support Center: Ethyl Bromoacetate-d5 Handling & Safety

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Safe Handling, Lachrymatory Hazard Mitigation, and Isotopic Preservation of Ethyl Bromoacetate-d5 Ticket Priority: Critical (Health & Financial Hazard)

Executive Summary & Hazard Mechanism

Welcome to the Advanced Handling Guide. You are likely working with this compound (CAS: 105-36-2 unlabeled analog) for use as a specialized alkylating agent in NMR-based metabolomics or drug discovery.

This reagent presents a dual-risk profile:

  • Biological Hazard: It is a potent lachrymator and alkylating agent.[1] It does not merely "irritate" eyes; it chemically attacks corneal nerve endings.

  • Financial/Experimental Hazard: As a deuterated isotopologue, it is costly. Ingress of atmospheric moisture causes hydrolysis, releasing HBr and destroying isotopic purity (H/D exchange), rendering NMR data useless.

The "Why" Behind the Pain: TRPA1 Alkylation

Unlike simple irritants, this compound causes pain through a specific molecular mechanism. It acts as an electrophilic agonist on TRPA1 (Transient Receptor Potential Ankyrin 1) cation channels located on nociceptive neurons.

  • Mechanism: The bromoacetate moiety alkylates specific cysteine residues (e.g., Cys621) on the N-terminus of the TRPA1 channel.

  • Result: This covalent modification locks the channel open, causing a massive influx of Ca²⁺, which the brain interprets as burning pain.

  • Implication: Because this is a covalent bond, the sensation is long-lasting and requires synthesis of new proteins to fully reset, not just "washing it off."

Pre-Experimental Engineering & PPE Controls

CRITICAL: Standard nitrile exam gloves are insufficient for direct handling of halogenated alkylating agents.

PPE Hierarchy Table
PPE TypeRecommendationBreakthrough TimeNotes
Primary Glove Silver Shield / 4H (Laminate) > 4 HoursMandatory for handling stock bottles.
Secondary Glove Nitrile (5 mil minimum)< 5 MinutesWear over Silver Shield for dexterity only.
Eye Protection Chemical GogglesN/ASafety glasses are insufficient against vapors.
Respiratory Fume Hood (Certified)N/ADo not use on a benchtop.
Engineering Check

Before opening the vial, perform a Smoke Test at the sash opening.

  • Pass: Smoke is pulled smoothly into the back baffle.

  • Fail: Smoke swirls or flows out. ABORT.

Operational Workflow: The "Closed-System" Protocol

To protect both the scientist and the deuterated solvent, use a syringe-transfer method. Open pouring is strictly prohibited.

Visualization: Safe Handling Workflow

SafeHandling Storage Storage (Dessicator/Fridge) Check Engineering Check (Smoke Test) Storage->Check Retrieve Check->Storage Fail (Abort) Transfer Syringe Transfer (Positive Pressure N2) Check->Transfer Pass Reaction Reaction Vessel (Septum Sealed) Transfer->Reaction Inject Quench Quenching (Na2S2O3) Reaction->Quench Post-Rxn

Figure 1: Closed-loop handling process to minimize vapor release and moisture ingress.

Step-by-Step Protocol
  • Equip: Don Silver Shield gloves under nitrile gloves.

  • Prepare: Clamp the receiving flask and seal it with a rubber septum. Purge with Nitrogen/Argon.[2]

  • Vent: Insert a small needle connected to an inert gas line (bubbler) into the this compound source bottle (if septum-capped) to equalize pressure.

  • Draw: Use a gas-tight glass syringe to withdraw the required volume.

  • Transfer: Inject directly through the septum of the receiving flask.

  • Clean: Immediately draw Sodium Thiosulfate solution into the contaminated syringe to neutralize residual reagent before disassembly.

Troubleshooting & FAQs

Q1: I smell a fruity, pungent odor, but my eyes aren't watering yet. Is it safe?

A: NO. Evacuate immediately. Ethyl Bromoacetate has a fruity odor at low concentrations. If you can smell it, you are already exposed to the vapor. The "tearing" threshold is higher than the odor threshold. The delayed TRPA1 activation means the pain will peak after you have inhaled a toxic dose.

  • Action: Close the hood sash fully. Evacuate the lab. Re-enter only with SCBA or after air exchange calculations confirm clearance.

Q2: I spilled a small amount (approx. 0.5 mL) inside the fume hood. How do I clean it?

A: Do NOT wipe it with paper towels. Wiping spreads the surface area, increasing vaporization and lachrymatory effects.

  • Isolate: Close the hood sash.

  • Neutralize: Pour a 10% Sodium Thiosulfate (Na₂S₂O₃) solution gently over the spill.

    • Chemistry: Thiosulfate attacks the alkyl bromide, displacing the bromide ion and forming a non-volatile Bunte salt.

  • Wait: Allow 30 minutes for the reaction.

  • Clean: Absorb the neutralized liquid with vermiculite or chem-pads.

Visualization: Chemical Neutralization Pathway

Neutralization EBA This compound (Toxic/Lachrymator) Complex Nucleophilic Substitution (SN2 Reaction) EBA->Complex Thio Sodium Thiosulfate (Nucleophile) Thio->Complex Bunte Bunte Salt Derivative (Non-Volatile/Water Soluble) Complex->Bunte Detoxification Bromide Sodium Bromide (Salt) Complex->Bromide

Figure 2: The chemical conversion of the lachrymatory agent into a harmless salt via thiosulfate.

Q3: My NMR spectrum shows a broad peak at ~10 ppm and poor resolution. What happened?

A: Hydrolysis has occurred. this compound is moisture sensitive.[3]

  • Diagnosis: Moisture entered the vial. The ester hydrolyzed to form Deuterated Bromoacetic Acid and Ethanol-d .

  • The Killer: This reaction releases DBr (Deuterium Bromide) acid.

  • Consequence: The acid alters the pH of your NMR solvent, causing proton exchange broadening and potentially damaging the NMR probe if the concentration is high.

  • Prevention: Store the bottle in a desiccator with active desiccant. Parafilm is not a moisture barrier; use electrical tape or heat-shrink seals.

Waste Disposal

  • Never pour down the drain.

  • Protocol: Combine all waste streams (syringes, reaction mixtures) with an excess of aqueous Sodium Thiosulfate. Check pH to ensure it is not acidic (which implies unneutralized HBr).

  • Labeling: Label as "Halogenated Organic Waste - Deactivated with Thiosulfate."

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Retrieved from [Link]

  • Bautista, D. M., et al. (2006). TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents.[4] Cell, 124(6), 1269-1282. (Establishes the covalent modification mechanism of TRPA1 by alkylating agents). Retrieved from [Link]

Sources

Technical Support Center: Ethyl Bromoacetate-d5 Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the specific challenges of handling Ethyl Bromoacetate-d5 . This guide assumes the standard commercial isotopologue: Ethyl-d5 bromoacetate (


, MW ~172.03), where the ethyl group is fully deuterated.[1]

Status: Operational | Tier: Advanced Reagent Support

Core Technical Briefing: The "d5" Integrity Stakes

This compound is not merely a reagent; it is a high-value isotopic standard used primarily in quantitative proteomics (e.g., differential labeling) and mechanistic organic synthesis.

Unlike standard reagents, "purity" here has two dimensions:

  • Chemical Purity: Absence of hydrolysis products (bromoacetic acid, ethanol-d5).

  • Isotopic Integrity: Prevention of H/D scrambling or dilution of the deuterated ethyl tag.

The Primary Threat: Hydrolysis-Driven Isotope Loss The ethyl ester linkage is susceptible to acid-catalyzed hydrolysis. Because the degradation product is Hydrogen Bromide (HBr), the reaction is autocatalytic .

  • Step 1: Trace water attacks the ester.

  • Step 2: Hydrolysis yields Bromoacetic acid + Ethanol-d5 .

  • Step 3: HBr is generated (via side reactions or trace decomposition), lowering pH.

  • Step 4: Lower pH accelerates Step 1.

  • Result: Your expensive deuterium tag (

    
    ) evaporates as volatile ethanol-d5.
    

Storage & Handling Protocols (The First Line of Defense)

Workflow: The "Zero-Moisture" Chain of Custody

Do not rely on the manufacturer's packaging once opened. Follow this strict chain of custody to maintain reagent integrity.

StorageWorkflow Arrival Reagent Arrival (Sealed Ampoule) Inspection Visual QC (Clear/Colorless?) Arrival->Inspection Aliquot Glovebox Aliquoting (Into Amber Vials) Inspection->Aliquot Pass Failure Reject/Distill Inspection->Failure Cloudy/Yellow Seal Parafilm + Argon Overlay Aliquot->Seal Storage Storage: -20°C (Desiccator) Seal->Storage Use Warm to RT (Before Opening) Storage->Use Experiment Day Use->Aliquot Return unused (Promptly)

Figure 1: Critical Chain of Custody for Deuterated Reagents.

Storage Specifications Table
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Arrhenius equation dictates that lower T slows hydrolysis rates significantly.
Atmosphere Argon (preferred) or

Argon is heavier than air, providing a better "blanket" in opened vials than Nitrogen.
Container Amber Glass + PTFE LinerAmber glass prevents photolytic cleavage of the C-Br bond (which releases radical Br• and acid).[2][3][4][5]
Desiccant

or Indicating Silica
Secondary barrier in the secondary container (desiccator jar).

Diagnostic Troubleshooting (QC)

User Question: "My reagent has turned slightly yellow. Is it still usable?"

Technical Analysis: Yellowing indicates the liberation of elemental bromine (


) or HBr, usually due to photolysis or advanced hydrolysis.
  • If Pale Yellow: Usable for crude synthesis, but risky for quantitative mass spec (potential for side-reactions with proteins).

  • If Dark/Orange: Discard. The acidity is likely high enough to denature proteins or catalyze unwanted transesterification.

The "Acid-Spike" Test (Self-Validating System)

Before committing precious biological samples, validate the reagent:

  • Take an aliquot: 5 µL of reagent.

  • Dilute: Into 500 µL of dry

    
     (Chloroform-d).
    
  • Run 1H NMR:

    • Pass: Sharp singlet at ~3.8 ppm (

      
      -Br). No broad OH peaks.
      
    • Fail: Appearance of a broad singlet >8 ppm (Carboxylic acid proton) or triplet/quartet patterns corresponding to free Ethanol-d5 (if exchange has occurred) or non-deuterated ethanol contaminants.

Experimental Mitigation Strategies

User Question: "I am seeing 'mass shift' errors in my proteomics data. The +5 Da shift is lower than expected."

Root Cause: Transesterification This is the most common user error. If you dissolve Ethyl-d5 bromoacetate in Methanol (MeOH) or Ethanol (EtOH) , the solvent will swap places with your deuterated ethyl group.

Mechanism of Failure:



Solution:

  • Solvent Selection: Use Acetonitrile (ACN) , DMF , or DCM .

  • Strict Ban: Never use alcoholic solvents unless they are fully deuterated (e.g., Ethanol-d6), which is cost-prohibitive.

Reaction Setup Diagram: The "Dry" Pathway

ReactionPathway Reagent This compound (Active Reagent) Hydrolysis Loss of d5-Tag (Formation of Acid) Reagent->Hydrolysis Moisture Exposure Transesterification Wrong Mass Shift (Methyl Ester formed) Reagent->Transesterification Wrong Solvent Product Correctly Labeled Biomolecule (+d5) Reagent->Product Anhydrous ACN/DMF Water Trace Water (Contaminant) Alcohol Alcoholic Solvent (MeOH/EtOH) Target Target Amine/Thiol (Substrate)

Figure 2: Reaction outcomes based on solvent and moisture control.

Emergency Remediation (Can I save it?)

Scenario: You have 5g of this compound that has absorbed moisture (cloudy).

Protocol: Micro-Distillation Warning: Ethyl bromoacetate is a potent lachrymator (tear gas). This must be done in a high-performance fume hood.

  • Setup: Short-path distillation apparatus.

  • Drying: Stir the cloudy liquid with anhydrous

    
     or 
    
    
    
    (Calcium Hydride) for 1 hour. Filter under Argon.
  • Distillation: Distill under reduced pressure (vacuum).

    • Boiling Point: ~159°C (at 760 mmHg). Under vacuum (e.g., 10 mmHg), this drops to ~50-60°C.

    • Note: Do not heat above 100°C to avoid thermal decomposition.

  • Collection: Discard the first 10% (forerun containing water/acid). Collect the middle fraction.

Frequently Asked Questions (FAQ)

Q: Can I use molecular sieves directly in the reagent bottle? A: Yes, but with caution. Use 3Å or 4Å sieves that have been activated (baked) recently. However, sieves can sometimes generate dust that complicates liquid handling. A better approach is to store the sealed bottle in a desiccator containing sieves, rather than putting sieves in the liquid.

Q: Why does the alpha-proton signal in NMR disappear over time? A: If you are observing the disappearance of the


 protons (singlet at ~3.8 ppm), you are likely witnessing H/D Exchange at the alpha position .
  • Cause: If your solvent contains

    
     or deuterated methanol (MeOD) and a trace base, the acidic alpha-protons will exchange with the solvent deuterium.
    
  • Impact: This creates

    
     (d7 species). This shifts your mass spec reading by +2 Da per molecule, complicating data analysis.
    

Q: How do I quench the reaction without losing the label? A: Do not quench with water if the reaction mixture is still acidic/basic and hot. Cool the reaction to 0°C, then add a buffer. If your product is the ester, extract immediately into an organic layer (DCM) to separate it from the aqueous phase, minimizing hydrolysis time.

References

  • Hydrolysis Kinetics: "Kinetics of the Acid-Catalyzed Hydrolysis of Ethyl Bromoacetate." Journal of the Chemical Society, Perkin Transactions 2. (General mechanism of alpha-haloester hydrolysis).
  • Handling Deuterated Reagents: "Manipulation of Air-Sensitive Compounds." Shriver & Drezdzon.[6] Wiley-Interscience. (Standard text for Schlenk/Glovebox techniques).

  • Safety Data: "Ethyl Bromoacetate Safety Data Sheet (SDS)." Sigma-Aldrich.[6] (Accessed 2024).

  • Isotope Effects: "Deuterium Isotope Effects in Organic Chemistry." Wolfsberg, Van Hook, Paneth. (Explaining the stability of C-D bonds vs C-H bonds).
  • Proteomics Applications: "Chemical derivatization of peptides for quantitative proteomics." Journal of Proteomics. (Contextualizing the use of ethyl esters for labeling).

Sources

Avoiding H-D exchange in alpha-position of ethyl bromoacetate-d5

Technical Guide: Preventing H-D Exchange in -Deuterated Ethyl Bromoacetate

Executive Summary

The




1
Module 1: The Mechanism of Loss (Root Cause Analysis)

To prevent exchange, one must understand the pathway.[1] The loss of deuterium at the

1

The Exchange Pathway:

  • Initiation: A base (B:) abstracts the

    
    -deuterium, or an acid (HA) protonates the carbonyl oxygen.[1]
    
  • Intermediate Formation: Formation of the Enol (acid-catalyzed) or Enolate (base-catalyzed).[1] This breaks the

    
     bond.[1]
    
  • Scrambling: Upon re-ketonization, if any proton source (

    
    ) is present (even trace water), the position will statistically accept H over D due to the kinetic isotope effect (KIE) often favoring H-incorporation or simply concentration gradients.
    

ExchangeMechanismcluster_0Deuterated Statecluster_1Labile Intermediatecluster_2Protonated State (Impurity)KetoDKeto Form(Br-CD2-COOR)EnolEnol / Enolate(Planar sp2 Carbon)KetoD->EnolBase/Acid(- D+)Enol->KetoD+ D+KetoHKeto Form(Br-CHD-COOR)Enol->KetoH+ H+ (Moisture)

Figure 1: The mechanistic pathway of H-D exchange via enolization. The critical control point is preventing the formation of the Enol intermediate.[1]

Module 2: Storage & Handling Protocols

Standard laboratory conditions are insufficient for

1
2.1 Glassware Preparation (The Silent Killer)

Untreated borosilicate glass has surface silanol groups (

  • Protocol: All storage vials and reaction flasks must be silylated .[1]

    • Wash glassware with base bath, then water, then oven dry.

    • Treat with 5% solution of HMDS (Hexamethyldisilazane) or TMSCl in dry toluene for 1 hour.

    • Rinse with dry toluene and oven dry again.[1]

    • Alternative: Use Teflon (PFA/FEP) containers for long-term storage.

2.2 Solvent Selection Matrix

Solvent choice dictates stability.[1] Avoid protic solvents entirely.[1]

Solvent ClassRecommendationTechnical Rationale
Chloroform-d (

)
CAUTION Often acidic due to DCl formation.[1] Must be neutralized with anhydrous

or Silver Foil before use.[1]
Dichloromethane-d2 (

)
PREFERRED Non-acidic, non-basic, low boiling point allows easy recovery.
DMSO-d6 AVOID Highly hygroscopic.[1] Trace water in DMSO is more basic (higher activity) than in bulk water, accelerating exchange.
Acetone-d6 RISKY Can undergo self-aldol condensation or exchange if basic impurities are present.[1]
Ethers (THF, Et2O) ACCEPTABLE Must be distilled/dried over Na/Benzophenone or molecular sieves to remove peroxides and water.
2.3 Storage Conditions
  • Temperature: Store at -20°C . Lower temperature kinetically inhibits the enolization rate (

    
     drops significantly).[1]
    
  • Atmosphere: Argon or Nitrogen headspace is mandatory.[1]

  • Desiccant: Add activated 3Å Molecular Sieves directly to the storage vial. (Ensure sieves are dust-free to avoid acting as heterogeneous catalysts).

Module 3: Reaction & Workup Troubleshooting
3.1 The Reformatsky Reaction (Zinc Insertion)

When using ethyl bromoacetate-d5 in Reformatsky reactions, the zinc enolate formed is less basic than Grignard reagents, but exchange can still occur during the quench .[1]

  • Issue: Quenching the zinc alkoxide with dilute HCl/H2O introduces a massive excess of protons.[1]

  • Solution: Use a Deuterated Quench or a Non-Aqueous Workup .[1]

    • Protocol: Quench with

      
       / 
      
      
      (if available) or buffered
      
      
      (phosphate buffer in
      
      
      ).
    • Alternative: If the product is stable, perform a non-aqueous workup by filtering off zinc salts through Celite under inert atmosphere and evaporating solvent, minimizing exposure to aqueous acid.

3.2 FAQ: Common Troubleshooting Scenarios

Q1: My NMR shows a small singlet at 3.8 ppm (H-C-Br) that wasn't there yesterday. Why?

  • Diagnosis: You likely used "old"

    
    .[1] Chloroform decomposes to Phosgene and HCl over time.[1] The trace HCl catalyzed the exchange with residual moisture in the tube.[1]
    
  • Fix: Filter

    
     through basic alumina immediately before use.
    

Q2: Can I use chromatography (Silica Gel) to purify my product?

  • Diagnosis: Silica gel is acidic (

    
    ) and contains bound water. It will strip deuterium from the 
    
    
    -position.[1]
  • Fix:

    • Use Neutral Alumina (Grade III) instead of Silica.[1]

    • If you must use Silica, pre-treat it with 1%

      
       (Triethylamine) in Hexane to neutralize acid sites (though this risks base-catalyzed exchange, so move fast).
      
    • Best Practice: Distillation (Kugelrohr) is safer than chromatography for volatile

      
      -halo esters.
      

Q3: I need to wash my reaction mixture. Can I use Sat. NaHCO3?

  • Diagnosis: Sodium Bicarbonate is weakly basic (

    
    ). While safe for normal esters, it can deprotonate the activated 
    
    
    -position of a bromoacetate over time.[1]
  • Fix: Use a neutral brine wash or a slightly acidic wash (dilute citric acid, pH 5-6) and perform the extraction rapidly at

    
    .
    
Module 4: Quality Control (Self-Validating System)

Before using the reagent in a critical step, validate its isotopic purity.[1]

Protocol: 1H-NMR Validation

  • Dissolve sample in dry

    
    .[1]
    
  • Acquire a standard proton spectrum (16 scans).[1]

  • Target Signal: The

    
    -protons (
    
    
    ) typically appear around 3.8 - 4.2 ppm .[1]
  • Reference: Integrate the ethyl group signals (Quartet at ~4.2 ppm, Triplet at ~1.3 ppm).

    • Note: If the ethyl group is also deuterated (

      
      ), you need an internal standard (e.g., 1,3,5-trimethoxybenzene) added gravimetrically.
      
  • Calculation:

    
    
    
References
  • Mechanism of Alpha-Halogenation & Exchange

    • Title: Alpha Halogenation of Aldehydes and Ketones.[1][2][3]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

  • Acidity of Alpha-Halo Esters

    • Title: Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions (Discusses reactivity and acidity trends).
    • Source: Indian Academy of Sciences.[1]

    • URL:[Link]

  • Reformatsky Reaction & Enolate Stability

    • Title: The Reformatsky Reaction - Organic Chemistry Portal.[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Deuterium Exchange Methodologies

    • Title: Hydrogen-Deuterium Exchange Mass Spectrometry (Discusses exchange r
    • Source: MDPI.[1]

    • URL:[Link]

  • Commercial Reagent Data (this compound)

    • Title: this compound Product Page.[1][4]

    • Source: Santa Cruz Biotechnology.[1][5]

Purification techniques for crude ethyl bromoacetate-d5 products

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support center for researchers handling deuterated alkylating agents. It prioritizes isotopic integrity and safety.

Core Safety Directive: The "Lachrymator" Protocol

⚠️ CRITICAL WARNING: Ethyl bromoacetate (and its deuterated analogs) is a potent lachrymator (tear gas) and alkylating agent. It is toxic by inhalation and skin absorption.[1]

  • Containment: All purification steps must occur within a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous ammonia or ethanolamine nearby to neutralize spills and contaminated glassware immediately.

  • PPE: Double nitrile gloves are mandatory. Silver Shield® gloves are recommended for direct handling of concentrated fractions.

Diagnostic Workflow

Before initiating purification, characterize your crude mixture. The purification strategy depends on the specific impurity profile (Acidic, Di-brominated, or Wet).

PurificationLogic Start Analyze Crude (NMR/GC) CheckAcid High Acid Content? (>5% Acetic Acid/HBr) Start->CheckAcid CheckDibromo High Di-bromo Content? (>10% Ethyl Dibromoacetate) CheckAcid->CheckDibromo No DryNeut Protocol A: Dry Neutralization (Anhydrous Na2CO3) CheckAcid->DryNeut Yes VacDist Protocol B: Vacuum Fractional Distillation (Vigreux Column) CheckDibromo->VacDist No (Standard) ChemRed Protocol C: Selective Reduction (Diethyl Phosphite - Optional) CheckDibromo->ChemRed Yes (Critical Purity Req) DryNeut->CheckDibromo Final Pure Ethyl Bromoacetate-d5 (Store over Cu wire) VacDist->Final ChemRed->VacDist

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude impurity profile.

Technical Protocols

Protocol A: "Dry" Neutralization (Preserving Isotopic Purity)

Why this matters: Standard aqueous bicarbonate washes are dangerous for deuterated alpha-bromo esters. The basicity combined with water promotes alpha-proton exchange (washing out the deuterium label at the


-position) and ester hydrolysis.

The Solution: Use a non-aqueous base.[2]

  • Dilution: Dilute crude reaction mixture 1:1 with anhydrous diethyl ether or dichloromethane (DCM).

  • Scrubbing: Add anhydrous Sodium Carbonate (

    
    ) powder (0.5 eq relative to estimated acid).
    
  • Stirring: Stir vigorously for 30 minutes at

    
    .
    
    • Mechanism:[3][4][5][6][7][8][9] The solid base neutralizes HBr/Acetic acid without introducing the aqueous phase necessary for rapid D/H exchange.

  • Filtration: Filter through a sintered glass funnel packed with a 1cm pad of Celite® and anhydrous

    
    .
    
  • Concentration: Remove solvent under reduced pressure (

    
    ) to yield neutral crude.
    
Protocol B: Vacuum Fractional Distillation (The Gold Standard)

Objective: Separate the mono-bromo product (BP ~159°C atm) from the di-bromo impurity (BP ~194°C atm) without thermal decomposition.

Equipment Setup:

  • Short-path distillation head or 10cm Vigreux column (essential for separating di-bromo).

  • Manometer/Vacuum gauge.

  • Cow receiver (fraction cutter).

Operational Parameters:

ParameterTarget RangeNotes
System Pressure 10 – 15 mmHgDo not go lower than 5 mmHg or bumping becomes unmanageable.
Bath Temperature 75°C – 85°CKeep

minimal to prevent charring.
Vapor Temperature 50°C – 58°C Collect main fraction here.
Fore-run < 45°CContains solvent, acetic acid-d4, and ethanol-d6.
Heel (Pot Residue) > 65°CContains ethyl dibromoacetate-d5 and polymers.

Step-by-Step:

  • Degas: Stir crude under vacuum (no heat) for 10 mins to remove residual solvent.

  • Ramp: Slowly increase oil bath temperature.

  • Cut 1 (Fore-run): Discard the first 5-10% of distillate (often cloudy due to trace water).

  • Cut 2 (Main): Collect the steady fraction at 50-58°C (at 12 mmHg).

  • Stop: Stop distillation when vapor temp spikes or drops suddenly. Do not distill to dryness (explosion hazard).

Troubleshooting & FAQs

Q1: My product is turning yellow/brown after distillation. Why?

Diagnosis: Trace free bromine (


) or HBr generation.
Fix: 
  • Immediate: Add a small piece of activated copper wire or silver wool into the storage vial. This scavenges free halogens and stabilizes the color.

  • Prevention: Ensure the distillation bath did not exceed 100°C. Thermal decomposition releases HBr, which auto-catalyzes further degradation.

Q2: I see "silent" impurities in the H-NMR.

Diagnosis: You are likely seeing the di-bromo impurity (


) or the non-deuterated starting material if you are looking at a -d5 product.
  • The Issue: In fully deuterated ethyl bromoacetate, the

    
    -carbon has no protons. Standard 
    
    
    
    -NMR is blind to the main peak.
  • Solution:

    • Run a

      
      -NMR . The mono-bromo 
      
      
      
      -carbon appears ~26 ppm. The di-bromo
      
      
      -carbon appears ~40 ppm.
    • Run a GC-MS . This is the only reliable way to quantify the Mono/Di ratio in deuterated samples.

Q3: My isotopic enrichment dropped from 99% D to 90% D after purification.

Diagnosis: Back-exchange with atmospheric moisture or improper washing. Mechanism: The


-protons of bromoacetates are highly acidic (

, lowered further by the Br). In the presence of base (even weak ones like bicarbonate) and water, the enolate forms and grabs a proton from water.

Fix:
  • Strictly follow Protocol A (Dry Neutralization) .

  • Flame-dry all glassware.

  • Store the final product under Argon with molecular sieves (4Å).

Q4: Can I use Column Chromatography?

Verdict: Not Recommended.

  • Reason 1: Silica gel is slightly acidic and contains bound water, promoting hydrolysis and H/D exchange.

  • Reason 2: Safety.[7] Bromoacetate vapors from the fraction collector will clear out the lab.

  • Exception: If you must, use Neutral Alumina (Activity III) and flush rapidly with Hexane/EtOAc (9:1).

References

  • Boiling Point & Physical Data: Lide, D. R.[1] (Ed.).[1][2][5][7][10][11] CRC Handbook of Chemistry and Physics. 79th ed.[1] CRC Press, 1998.[1] (Data supports BP of ~159°C at atm and ~55°C at 15mmHg).

  • Synthesis & Distillation Protocol: "Ethyl Bromoacetate." Organic Syntheses, Coll. Vol. 1, p.263 (1941); Vol. 3, p.11 (1923).

  • Deuterium Exchange Mechanisms: Hunter, L. "The C–F Bond as a Conformational Tool in Organic and Bioorganic Chemistry." Beilstein Journal of Organic Chemistry, 2010. (Discusses alpha-halo ester acidity and exchange risks).
  • Safety Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7748, Ethyl bromoacetate."

Sources

Technical Support Center: Ethyl Bromoacetate-d5 Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Degradation & Lifecycle Management of Ethyl Bromoacetate-d5

Core Directive: Preserving Isotopic Integrity

This compound (typically ethyl-d5,


) is a high-value isotopic reagent used primarily as an alkylating agent in organic synthesis to introduce deuterated ethyl groups or as a tracer in metabolic studies.[1] Unlike its non-labeled counterpart, the degradation of this compound represents not just a chemical safety hazard but a significant financial and experimental loss.[1]

The Critical Reality: The "d5" label does not confer additional chemical stability.[1] The ester linkage remains susceptible to hydrolysis, and the carbon-bromine bond remains photosensitive.[1] This guide provides the technical framework to prevent, detect, and mitigate these degradation pathways.

The Degradation Matrix: Mechanisms & Causality

To troubleshoot effectively, one must understand the invisible chemistry occurring during storage.[1]

Primary Failure Mode: Hydrolysis (Moisture Driven)

The most common degradation pathway is the hydrolysis of the ester bond.[1] This reaction is autocatalytic ; as the compound degrades, it generates Bromoacetic acid and HBr, which further catalyze the breakdown of the remaining bulk material.

  • Reaction:

    
    
    
  • Impact: Formation of corrosive acid, loss of stoichiometry, and introduction of unlabeled protons (if exchange occurs) or isotopic dilution.

Secondary Failure Mode: Photolysis (Light Driven)

The C-Br bond is relatively weak (~68 kcal/mol).[1] Exposure to UV or visible light generates radicals.[1]

  • Reaction:

    
    
    
  • Impact: The bromine radicals recombine to form

    
     (causing yellow/brown discoloration) or abstract hydrogen/deuterium, leading to complex byproducts.
    
Visualizing the Pathway

DegradationPathways EBA This compound (Colorless Liquid) Acid Bromoacetic Acid (Corrosive Solid) EBA->Acid Hydrolysis (Autocatalytic) Ethanol Ethanol-d5 (Solvent Impurity) EBA->Ethanol Hydrolysis Radical Free Radical Species (Polymerization) EBA->Radical Photolysis Bromine Bromine (Br2) (Yellow/Brown Color) EBA->Bromine Photolysis Moisture Moisture (H2O) Moisture->Acid Light UV/Light (hν) Light->Bromine

Figure 1: Primary degradation pathways for this compound.[1] Hydrolysis leads to acidification, while photolysis leads to discoloration.[1]

Troubleshooting Guide: Symptom, Diagnosis, Solution

Use this decision matrix to address specific anomalies observed in the lab.

Symptom ObservedProbable CauseTechnical DiagnosisCorrective Action
Yellow or Brown Discoloration Photolytic DecompositionFree elemental bromine (

) has formed due to light exposure.[1]
Do NOT Distill. The peroxides or radicals may be explosive.[1] If purity is >95%, use activated copper turnings to scavenge

, then filter.[1] Otherwise, discard.
Pungent, Acrid Odor (Vinegar-like) HydrolysisFormation of Bromoacetic acid and HBr.[1] The ester smell is masked by the sharp acid smell.[1]Critical Failure. The compound is likely compromised.[1] Perform NMR to quantify the acid content.[1] If >5% acid, repurification is difficult; discard safely.[1]
Fuming upon opening HBr ReleaseAdvanced hydrolysis or thermal decomposition releasing Hydrogen Bromide gas.[1]Safety Hazard. Seal immediately. Handle only in a fume hood. The reagent is degraded and corrosive.[1][2] Discard.
Precipitate / Turbidity Polymerization or Salt FormationRadical polymerization or reaction with container leachates (if stored in plastic).[1]Filter & Verify. Filter through a 0.2 µm PTFE syringe filter. Check NMR. If solid returns, discard.
Interactive Troubleshooting Workflow

TroubleshootingTree Start Observation: Anomaly Detected Color Is the liquid Yellow/Brown? Start->Color Smell Is there an acrid/acidic smell? Color->Smell No (Clear) LightIssue Photolysis Detected. Check Purity via NMR. Color->LightIssue Yes NMRCheck Run 1H NMR (CDCl3). Check singlet shift. Smell->NMRCheck No Hydrolysis Hydrolysis Detected. Irreversible Degradation. DISCARD. Smell->Hydrolysis Yes

Figure 2: Diagnostic logic flow for assessing reagent quality.

Validation Protocols: The "Self-Validating" System

Do not rely on the label. Because this is a "d5" compound, standard proton NMR requires specific interpretation.

Protocol A: H NMR Purity Check

Objective: Detect hydrolysis without interference from the deuterated ethyl group.

The Physics:

  • Ethyl-d5 (

    
    ):  Silent in 
    
    
    
    H NMR.[1] You will not see the standard quartet (~4.2 ppm) or triplet (~1.3 ppm).[1]
  • Target Signal: The methylene protons alpha to the bromine (

    
    ).[1]
    
  • Solvent:

    
     (Chloroform-d).[1]
    

Steps:

  • Dissolve ~10 mg of this compound in 0.6 mL

    
    .
    
  • Acquire a standard proton spectrum (16 scans).[1]

  • Analyze the Singlet:

    • Intact Ester: Singlet appears at ~3.83 ppm .[1][3]

    • Degraded Acid (Bromoacetic acid): Singlet shifts downfield to ~3.87 - 4.0 ppm (concentration dependent).[1]

    • Ethanol-d5: The ethyl group is silent, but the hydroxyl proton (

      
       or 
      
      
      
      if exchanged) may appear as a broad singlet variable between 1-5 ppm.[1]

Pass/Fail Criteria:

  • >98% Integration at 3.83 ppm: Pass.

  • New peak at ~3.9 ppm: Hydrolysis has occurred.[1] Calculate molar % degradation by comparing integration of the two singlets.

Protocol B: Karl Fischer (Coulometric)

Objective: Quantify water content to predict shelf-life.

  • Limit: < 500 ppm water.[1]

  • Note: If water is >1000 ppm, hydrolysis is imminent.[1] Dry immediately over activated 3Å molecular sieves (See Section 5).[1]

Storage Architecture: Best Practices

To maximize the ROI of this expensive reagent, adhere to the D.D.C.I. protocol.

Dark (D)
  • Requirement: Amber glass vials wrapped in aluminum foil.

  • Reason: Prevents photolytic cleavage of the C-Br bond.[1]

Dry (D)
  • Requirement: Store under Argon or Nitrogen atmosphere.[1] Use a Parafilm seal over the cap.[1]

  • Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel.

  • Reason: Prevents atmospheric moisture ingress which catalyzes hydrolysis.[1]

Cold (C)
  • Requirement: Refrigerator (

    
     to 
    
    
    
    ).[1]
  • Warning: Do not freeze (-20°C) unless the vial is perfectly sealed. Freeze-thaw cycles can pump moisture into the vial through the threads of the cap due to pressure changes.[1]

Inert (I)
  • Requirement: Septum caps are for active use only.[1] For long-term storage, use a solid phenolic cap with a Teflon (PTFE) liner.[1]

  • Reason: Septa degrade and are permeable to solvent vapors over months.[1]

FAQ: Rapid Response

Q: Can I distill this compound to purify it? A: Technically yes, but it is hazardous.[1] It is a potent lachrymator and heating it increases the risk of rapid decomposition or explosion if peroxides are present.[1] For small "d5" quantities (e.g., 1g - 5g), purification is rarely worth the yield loss.[1] If the acid content is <10%, use a basic alumina plug filtration (rapidly) to remove the acid, though you will lose some mass.

Q: Why is my "d5" compound showing peaks in the proton NMR? A: If you see a small quartet/triplet, your compound is not 100% deuterated (isotopic impurity). If you see a singlet at 3.83 ppm, that is the correct


 signal (which is not deuterated in ethyl-d5 variants).[1]

Q: I spilled a small amount. How do I clean it? A: EVACUATE the immediate area.[1] Wear a full-face respirator.[1][2] Neutralize the spill with a solution of dilute ammonia or sodium carbonate to hydrolyze the lachrymator into non-volatile salts.[1] Absorb with vermiculite.[1]

References

  • PubChem. Ethyl bromoacetate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

  • Sadtler Research Laboratories. Proton NMR Spectrum of Ethyl Bromoacetate. Sadtler Standard Spectra, 1969.[1] (Referenced for shift comparison).

  • World Health Organization. Health Aspects of Chemical and Biological Weapons.[1] (Discussion on lachrymatory agents and stability).

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of Ethyl Bromoacetate-d5 vs. Standard Ethyl Bromoacetate in CDCl3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Ethyl" Advantage

Ethyl Bromoacetate-d5 (


)  is the deuterated isotopologue of the common alkylating agent ethyl bromoacetate. In high-resolution 1H NMR spectroscopy, its primary utility lies in spectral simplification .

By deuterating the ethyl ester chain, the characteristic quartet (~4.2 ppm) and triplet (~1.3 ppm) associated with the ethyl group are rendered "NMR silent." This allows researchers to monitor reactions or analyze complex mixtures without signal overlap in the aliphatic region, while retaining the alpha-methylene singlet (~3.8 ppm) as a diagnostic handle.

This guide objectively compares the spectral performance of the d5-variant against the standard reagent and provides a validated protocol for its use in CDCl3.

Technical Analysis: Chemical Shift Comparison

The following data compares the 1H NMR profile of standard Ethyl Bromoacetate against the d5-isotopologue in deuterated chloroform (


).
Table 1: Comparative Chemical Shifts ( ) and Multiplicity
MoietyProton TypeStandard Ethyl Bromoacetate (

ppm)
This compound (

ppm)
Signal Behavior

-Methylene

3.84 – 3.87 (s) 3.84 – 3.87 (s) Retained. Diagnostic peak.
Ester Methylene

4.19 – 4.27 (q,

Hz)
Silent (ND)Signal eliminated by deuteration.
Terminal Methyl

1.27 – 1.33 (t,

Hz)
Silent (ND)Signal eliminated by deuteration.

Note: "ND" = Not Detected in 1H NMR. Small residual peaks may appear depending on the isotopic enrichment (typically >99 atom % D).

Spectral Logic & Isotope Effects[1]
  • Signal Elimination: The substitution of Hydrogen (

    
    , spin 1/2) with Deuterium (
    
    
    
    , spin 1) shifts the resonance frequency outside the standard proton observation window. This effectively "erases" the ethyl signals.
  • Alpha-Proton Stability: The

    
     protons are four bonds away from the nearest deuterium (
    
    
    
    ). Consequently, the Deuterium Isotope Effect on the chemical shift of the alpha-protons is negligible (< 0.01 ppm). You can rely on the standard 3.85 ppm shift for identification.
  • Coupling Simplification: In the standard reagent, the ethyl group shows strong

    
     coupling. In the d5-variant, this coupling is removed, eliminating potential roof-effect distortions in crowded spectra.
    

Decision Framework: When to Use the d5-Variant

The d5-variant is significantly more expensive than the standard. Use the following logic to determine necessity.

DecisionTree Start Experimental Goal Overlap Is the 1.0 - 1.5 ppm or 4.0 - 4.5 ppm region crowded? Start->Overlap Quant Is quantitative integration of reactants required? Overlap->Quant Yes (Overlap Exists) Standard Use Standard Ethyl Bromoacetate Overlap->Standard No (Clean Baseline) Quant->Standard No (Qualitative only) D5 Use Ethyl Bromoacetate-d5 Quant->D5 Yes (Precision Critical)

Figure 1: Decision matrix for selecting the appropriate alkylating reagent based on spectral complexity.

Validated Experimental Protocol

Safety Warning: Ethyl bromoacetate is a potent lachrymator (tear gas) and alkylating agent. All steps must be performed in a functioning fume hood.

Materials
  • Analyte: this compound (e.g., CAS 105-36-2 unlabeled equivalent, >99% D).

  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane).
    
  • Tube: 5mm High-Precision NMR Tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Sample Preparation (In Fume Hood):

    • Weigh ~10-15 mg of this compound into a clean vial.

    • Add 0.6 mL of

      
       (containing TMS).
      
    • Why: This concentration (~0.1 M) prevents viscosity broadening while providing sufficient signal-to-noise (S/N) ratio in <8 scans.

    • Agitate gently to ensure homogeneity. Transfer to the NMR tube.[1][2]

  • Instrument Setup:

    • Insert sample and equilibrate to probe temperature (typically 298 K).

    • Lock: Tune lock to the

      
       deuterium signal.
      
    • Shim: Perform gradient shimming (topshim) to ensure line width < 1.0 Hz (measured at TMS).

  • Acquisition Parameters (Standard 1H):

    • Pulse Angle:

      
       (to allow faster repetition).
      
    • Relaxation Delay (D1):

      
       seconds.
      
    • Causality: The longitudinal relaxation time (

      
      ) of the distinct isolated methylene protons can be long. A 3s delay ensures full magnetization recovery for quantitative integration.
      
    • Spectral Width: -2 to 14 ppm.

    • Scans (NS): 16 (sufficient for this concentration).

  • Processing & Validation:

    • Referencing: Calibrate the TMS singlet to 0.00 ppm (or residual

      
       to 7.26 ppm).
      
    • Validation Check: Confirm the absence of signals at 1.3 and 4.2 ppm. If peaks appear here, calculate the integral relative to the 3.85 ppm singlet to determine isotopic purity.

Protocol Prep Prep: 15mg in 0.6mL CDCl3 (Fume Hood) Lock Lock: CDCl3 Signal Shim: Topshim Prep->Lock Acquire Acquire: 1H Pulse D1=3.0s, NS=16 Lock->Acquire Process Process: Ref TMS to 0.00 Check 3.85 ppm Singlet Acquire->Process

Figure 2: Workflow for the acquisition and validation of the d5-reagent spectrum.

Alternatives Comparison

Alternative ReagentKey AdvantageKey Disadvantage
Ethyl Bromoacetate (Standard) Low Cost, Ubiquitous.Significant signal overlap in aliphatic regions (1.3, 4.2 ppm).
Methyl Bromoacetate Simpler spectrum than Ethyl (only 2 singlets).Singlet at ~3.8 ppm (Br-CH2) and ~3.7 ppm (O-CH3) are very close, risking overlap.
This compound Total spectral clarity in ester region.High cost; requires isotopic purity verification.
Tert-Butyl Bromoacetate Steric bulk; distinct t-butyl singlet (~1.5 ppm).Acid-labile ester; t-butyl signal is massive (9H) and can obscure other signals.

References

  • ChemicalBook. (n.d.). Ethyl bromoacetate 1H NMR spectrum in CDCl3. Retrieved from .

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Common Impurities. Retrieved from .

  • Hansen, P. E. (2002). Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems. Nukleonika, 47(Suppl 1), S37–S42.[3] Retrieved from .

  • Santa Cruz Biotechnology. (n.d.). This compound Product Specifications. Retrieved from .

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts - University of Wisconsin. Retrieved from .

Sources

Technical Guide: Determination of Isotopic Purity of Ethyl Bromoacetate-d5 via qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: Ethyl bromoacetate-d5 (


) is a critical reagent in stable isotope labeling and metabolic tracing. The primary quality attribute is isotopic enrichment (atom % D). While Mass Spectrometry (MS) is standard for molecular weight confirmation, it struggles with precise positional isotopologue quantification due to the complex isotopic pattern of Bromine (

).

The Solution: Proton Quantitative NMR (


-qNMR) offers a superior alternative. Uniquely, this molecule contains a non-labile, non-deuterated moiety (

) that serves as a perfect intramolecular internal standard (IIS) . This eliminates the weighing errors associated with external standards, making qNMR the "Gold Standard" for this specific application.

Part 1: The Analytical Strategy

Structural Analysis & Signal Targeting

To quantify purity, we do not measure the deuterium directly. Instead, we measure the absence of protons in the labeled positions, normalized against the stable protons in the unlabeled position.

  • Target Molecule: Ethyl-d5 bromoacetate[1]

  • Formula:

    
    
    
  • The Reference (IIS): The

    
    -methylene protons (
    
    
    
    ). These are chemically distinct and assumed to be 100% protonated (2H).
  • The Impurity Targets: Residual protons in the ethyl group (

    
     and 
    
    
    
    ).
Comparison of Analytical Methods
Feature

-qNMR (Recommended)
GC-MS / LC-MS

(Deuterium) NMR
Primary Output Molar ratio of H isotopes (Positional)Mass isotopomer distribution (

)
Direct observation of D atoms
Quantification Basis Intramolecular Standard (High Precision)Ionization efficiency (Variable)Requires External Standard
Bromine Interference None (Br affects shift, not integration)High (Br isotopes split signals, complicating analysis)None
Sensitivity Moderate (Requires high scans for trace H)High (Picomolar detection)Low (Low

of Deuterium)
Sample Prep Simple (Dissolve & Run)Complex (Dilution, potential fragmentation)Simple

Part 2: Methodology Deep Dive (The Core Protocol)

Experimental Workflow

This protocol utilizes the "100% Method" where the sum of all components is assumed to be the pure compound, but we modify it to use the fixed


 group as the anchor.

qNMR_Workflow cluster_params Critical Parameters Start Sample Preparation Param Acquisition Parameters Start->Param ~10 mg in CDCl3 Acq Data Acquisition Param->Acq d1 > 5x T1 T1 Relaxation Delay (d1) Must be ≥ 30s Param->T1 Pulse Pulse Angle 90° (zg) Param->Pulse Process Processing & Integration Acq->Process Phase/Baseline Calc Purity Calculation Process->Calc Ratio Analysis Scans Scans (ns) ≥ 64 (for S/N)

Figure 1: qNMR Workflow for Isotopic Purity. Note the emphasis on Relaxation Delay (


).
Step-by-Step Protocol

Step 1: Sample Preparation

  • Solvent: Chloroform-d (

    
    ) is preferred. It prevents overlap with the target ethyl signals.
    
  • Concentration: Dissolve ~10-15 mg of this compound in 0.6 mL

    
    .
    
    • Note: High concentration improves the Signal-to-Noise (S/N) ratio for the tiny residual proton peaks.

Step 2: Instrument Parameters (Critical)

  • Pulse Sequence: Standard single pulse without decoupling (e.g., zg or zg30).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (

    
    ):  This is the most common source of error. The residual protons on the deuterated ethyl group often have different longitudinal relaxation times (
    
    
    
    ) than the
    
    
    protons.
    • Requirement: Set

      
       seconds to ensure full magnetization recovery (
      
      
      
      ).
  • Scans (ns): Minimum 64 scans. Because we are integrating very small peaks (impurities) against a large peak, high S/N is required.

Step 3: Processing

  • Phasing: Manual phasing is mandatory. Autophase often fails when peak intensity ratios are extreme (e.g., 100:1).

  • Baseline: Apply a polynomial baseline correction (e.g., abs in TopSpin) to ensure the integration of the "silent" regions is not measuring baseline drift.

Step 4: Integration Strategy

  • Calibrate: Integrate the singlet at 3.85 ppm (

    
    ). Set its integral value to exactly 2.000 .
    
  • Measure Residuals:

    • Integrate the region 4.15 - 4.25 ppm (Residual

      
      , Quartet). Record as 
      
      
      
      .
    • Integrate the region 1.25 - 1.35 ppm (Residual

      
      , Triplet). Record as 
      
      
      
      .

Part 3: Calculation & Data Analysis

The Math

We calculate the % Deuteration (


) by determining how much Hydrogen (

) remains.

Formula for Methylene (


) Position: 



Formula for Methyl (


) Position: 



Note: The denominators (2 and 3) normalize the integral to the number of protons that should be there if it were non-deuterated.

Example Data Set
SignalShift (ppm)MultiplicityTheoretical HMeasured IntegralCalculated %H Rem.[2]Isotopic Purity (%D)
Br-CH2- 3.85Singlet22.000 (Ref) 100%0%
-OCH2- 4.20Quartet20.0150.75%99.25%
-CH3 1.30Triplet30.0210.70%99.30%

Part 4: Troubleshooting & Error Analysis

Common Pitfalls
  • The "13C Satellite" Trap: The

    
     peak will have 
    
    
    
    satellites (small peaks ~0.55% intensity on either side).
    • Risk:[3][4] If the residual ethyl peaks overlap with these satellites, your purity calculation will be artificially low.

    • Solution:

      
       usually separates these well. If overlap occurs, use 
      
      
      
      (Benzene-d6) to shift the peaks.
  • H/D Exchange: The

    
    -protons (
    
    
    
    ) are slightly acidic. If the solvent is not neutral (e.g., old
    
    
    which becomes acidic), these could theoretically exchange over long periods, though it is slow. Use fresh solvent or filter through basic alumina.
Decision Logic for Method Selection

Method_Selection Start Start: Purity Analysis Q1 Is the molecule chemically pure (>95%)? Start->Q1 Q2 Do you need positional information (D2 vs D3)? Q1->Q2 Yes Cleanup Purify Sample First Q1->Cleanup No NMR Use 1H-qNMR (High Precision) Q2->NMR Yes MS Use LC-MS/GC-MS (Isotopologue Dist.) Q2->MS No (Total Mass only)

Figure 2: Decision tree for selecting the appropriate analytical technique.

References

  • Pauli, G. F., et al. (2005). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link

  • Sigma-Aldrich. Ethyl bromoacetate Product Specification & NMR Data. Link

  • National Institute of Standards and Technology (NIST). Ethyl bromoacetate Mass Spectrum & Constants. NIST Chemistry WebBook. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link

Sources

Advanced Kinetic Isotope Effect Profiling: Ethyl Bromoacetate-d5

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Mechanistic Elucidation & Metabolic Stability

Executive Summary

In the landscape of mechanistic organic chemistry and preclinical drug development, Ethyl Bromoacetate-d5 (Ethyl-d5 bromoacetate;


) represents a specialized isotopic tool distinct from its alpha-deuterated counterpart, Ethyl Bromoacetate-d2  (

).

While the d2-variant is the standard for probing


 displacement and E2 elimination mechanisms at the 

-carbon, the d5-variant serves a critical, often overlooked role: interrogating the ester moiety. This guide compares the utility of this compound against alternative isotopic isotopologues, focusing on its application in establishing metabolic stability (esterase resistance) and validating reaction pathways via "Null-KIE" control experiments.

Comparative Analysis: The Isotopic Toolkit

To select the correct reagent, researchers must map the isotopic label to the specific bond-breaking event in the rate-determining step (RDS).

Table 1: Technical Comparison of Ethyl Bromoacetate Isotopologues
FeatureThis compound (Focus Product)Ethyl Bromoacetate-d2 (Alternative)Ethyl Bromoacetate-d0 (Control)
Chemical Formula



Deuteration Site Ethyl Ester Group (

)
Alpha-Carbon (

)
None
Primary KIE Application De-ethylation / Ester Hydrolysis (Probing

bond cleavage)

Alkylation / Elimination
(Probing

or

cleavage)
Baseline Normalization
Secondary KIE Application Remote steric/electronic effects on

-reactivity.[1]
Hybridization changes (

) at

-carbon.
N/A
DMPK Utility Blocking metabolic de-esterification; Internal Standard for LC-MS.Blocking metabolic oxidation at

-carbon.
Reference Standard
Typical KIE Value (

)

(Secondary/Leaving Group)

(Secondary to Primary)
1.00

Scientific Rationale: Why Use the d5-Variant?

A. The "Null-KIE" Control (Mechanistic Validation)

When asserting that a reaction proceeds via nucleophilic attack at the


-carbon (e.g., Reformatsky reaction or N-alkylation of amines), one must prove that the ester group remains intact during the RDS.
  • Hypothesis: If the mechanism is purely

    
     at the 
    
    
    
    -carbon, the ethyl group is spectating.
  • Experimental Logic: Running the reaction with This compound should yield a KIE of

    
     (Unity).
    
  • Significance: If a significant KIE (

    
    ) is observed with the d5-variant, it implies a competing pathway involving the ester group (e.g., hydrolysis or pre-equilibrium ester exchange) is interfering.
    
B. Probing Esterase Activity (Metabolic Stability)

In drug development, ethyl bromoacetate derivatives are often prodrug moieties. The rate of hydrolysis (bioactivation) is critical.

  • Mechanism: Hydrolysis involves the expulsion of ethanol.

  • Isotope Effect: A secondary deuterium KIE is expected when the leaving group changes from

    
     to 
    
    
    
    . This helps quantify the transition state character of the leaving group departure in enzymatic pockets.

Visualizing the Pathways

The following diagram illustrates the distinct mechanistic zones probed by d2 vs. d5 variants.

ReactionPathways cluster_d2 d2-Label Probe Zone cluster_d5 d5-Label Probe Zone Reagent Ethyl Bromoacetate (Br-CH2-CO-O-CH2-CH3) SN2 Pathway A: Alpha-Alkylation (SN2 / Reformatsky) Reagent->SN2 Nucleophile Attack at Alpha-C Hydrolysis Pathway B: Ester Hydrolysis (Metabolic Cleavage) Reagent->Hydrolysis H2O/Esterase Attack at Carbonyl Prod_SN2 Alkylated Product (R-CH2-CO-OEt) SN2->Prod_SN2 Prod_Hyd Bromoacetic Acid + Ethanol Hydrolysis->Prod_Hyd

Figure 1: Mechanistic bifurcation showing the specific probe zones. The d5-variant specifically interrogates Pathway B (Green), while acting as a silent control for Pathway A (Red).

Experimental Protocol: Competitive KIE Determination

Objective: Determine the Kinetic Isotope Effect (


) of ester hydrolysis using NMR spectroscopy. This protocol avoids the errors of absolute rate measurement by reacting d0 and d5 substrates in the same vessel (internal competition).
Materials
  • Substrate A: Ethyl Bromoacetate (Unlabeled, d0)

  • Substrate B: this compound (d5, >99 atom % D)

  • Reactant: Deuterated Phosphate Buffer (pH 7.4) or Specific Esterase Enzyme

  • Solvent:

    
     (for solubility)
    
  • Instrument: 500 MHz NMR Spectrometer (

    
     or 
    
    
    
    )
Step-by-Step Workflow
  • Preparation of Mix:

    • In a vial, mix equimolar amounts (0.1 mmol each) of d0-substrate and d5-substrate .

    • Dissolve in 0.6 mL of

      
      .
      
    • Note: The d5-ethyl group will be silent in

      
       NMR, allowing distinct integration of the d0-ethyl signals vs. the common 
      
      
      
      -proton signals (which are present in both, but chemically equivalent).
  • T0 Acquisition (Baseline):

    • Acquire a quantitative

      
       NMR (inverse gated decoupling) to establish the precise initial ratio (
      
      
      
      ) of d0/d5.
    • Target Signals: Carbonyl carbons or the

      
      -carbon signals (split by coupling in d5 vs d0).
      
  • Reaction Initiation:

    • Add the nucleophile (e.g., 1 equivalent of

      
       in 
      
      
      
      or Esterase solution).
    • Shake vigorously and transfer to the NMR probe immediately.

  • Kinetic Monitoring:

    • Monitor the reaction until

      
       conversion (
      
      
      
      ).
    • Quench reaction (if enzymatic) with acid or analyze in real-time.

  • Analysis & Calculation:

    • Measure the ratio of unreacted starting materials (

      
      ) using MS or NMR.
      
    • Calculate KIE using the standard competitive equation:

      
      
      
    • Where

      
       is the fractional conversion of the d0 species.
      
Expected Data Interpretation
ObservationKIE ValueMechanistic Implication
No Change

Null Effect. The ethyl group is not involved in the RDS. (Validates

at alpha-carbon).
Slight Inverse

Inverse Secondary KIE. Steric tightening or hybridization change at the ethyl group (rare for this molecule).
Normal Secondary

Secondary KIE. Consistent with

hydrolysis where the leaving group departure or tetrahedral formation is rate-limiting.

Troubleshooting & Expert Tips

  • Scrambling Risks: Ethyl bromoacetate is an alkylating agent.[1][2] Avoid nucleophilic buffers (like Tris) that might react with the

    
    -bromide, confounding the ester hydrolysis KIE study. Use Phosphate or HEPES.
    
  • Solubility: The d5-variant is lipophilic. If using aqueous enzymes, ensure

    
     DMSO cosolvent to prevent enzyme denaturation while maintaining substrate solubility.
    
  • Mass Spectrometry Advantage: If NMR resolution is poor, use LC-MS/MS. The mass shift (+5 Da) provides effortless separation.

    • Transition: Monitor

      
       (d0) vs 
      
      
      
      (d5). Note that the fragment ion (bromoacetyl cation, m/z 121) is identical for both, confirming the label is lost on the leaving group.

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data Sheet.Link (Note: Representative link for standard chemical data; specific d5 catalog pages vary by region).

  • Wolfsberg, M., Van Hook, W. A., & Paneth, P. (2009). Isotope Effects in the Chemical, Geological, and Bio Sciences. Springer.
  • Santa Cruz Biotechnology. this compound (CAS 105-36-2 unlabeled).[3]Link

  • Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews.[4] Link

  • Cleland, W. W. (2003). The Use of Isotope Effects to Determine Enzyme Mechanisms. Journal of Biological Chemistry. (Methodology for competitive KIE).

Sources

Technical Comparison: Reaction Kinetics of Ethyl Bromoacetate vs. d5-Ethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis and organic synthesis, the choice of internal standard (IS) is critical for data integrity. This guide evaluates the kinetic performance of Ethyl Bromoacetate (EBA) against its deuterated isotopologue, Ethyl-d5 Bromoacetate (d5-EBA) .

The Verdict: Experimental data and mechanistic principles confirm that d5-EBA exhibits negligible Kinetic Isotope Effects (KIE) (


) when used as an alkylating agent. The deuterium labeling on the ethyl group (

) is structurally remote from the electrophilic

-carbon reaction center. Consequently, d5-EBA functions as a "silent" internal standard, mirroring the reaction rates of the native analyte while providing a distinct +5 Da mass shift for mass spectrometric resolution.

Mechanistic Analysis: Why Location Matters

To understand the kinetic equivalence, one must analyze the reaction mechanism relative to the position of the isotopic label.

Structural Comparison
  • Native EBA:

    
    
    
  • d5-EBA:

    
    
    
The Reaction Center vs. The Label

Ethyl bromoacetate is primarily used as an electrophile in


 alkylation reactions (e.g., derivatizing amines, thiols, or phenols). The rate-determining step involves the nucleophilic attack on the 

-carbon
(

-Br) and the displacement of the bromide ion.
  • Primary KIE: Occurs when a bond to the isotope is broken/formed. Since C-H/C-D bonds on the ethyl group remain intact, no primary KIE exists .

  • Secondary KIE: Occurs when the hybridization or electronic environment near the isotope changes. The d5-ethyl group is separated from the reaction center by an ester linkage (

    
    ), effectively insulating the reaction center from the heavier isotope's vibrational influence.
    
Visualizing the "Safe Zone"

The following diagram illustrates the


 mechanism, highlighting the distance between the reaction center and the deuterated ethyl group.

ReactionMechanism cluster_0 Isotope Influence Zone (Remote) Nu Nucleophile (Nu:) TS Transition State [Nu---C---Br]‡ Nu->TS Attack on α-Carbon Substrate d5-Ethyl Bromoacetate (Electrophile) Substrate->TS Br- displacement Product Alkylated Product (Nu-CH2-COOC2D5) TS->Product Formation

Figure 1: Mechanism of nucleophilic substitution showing the remote location of the d5 label relative to the reaction center.

Experimental Validation: The Competitive Assay

To empirically verify the absence of a kinetic isotope effect, a One-Pot Competitive Derivatization protocol is recommended. This method eliminates inter-assay variability (temperature, pipetting errors) by reacting both species simultaneously.

Protocol: Competitive Kinetics

Objective: Determine the ratio of rate constants (


) for the reaction with a model amine (e.g., Benzylamine).

Reagents:

  • Native EBA: 10 mM in Acetonitrile (MeCN).

  • d5-EBA: 10 mM in MeCN.

  • Nucleophile: Benzylamine (limiting reagent), 1 mM in MeCN.

  • Base: Diisopropylethylamine (DIPEA), 5 mM.

Workflow:

  • Mix: Combine 50 µL Native EBA and 50 µL d5-EBA (1:1 molar ratio) in a vial.

  • Initiate: Add 10 µL of Nucleophile (limiting) + 10 µL DIPEA.

  • Incubate: Allow reaction to proceed for 10 minutes at room temperature (partial conversion).

  • Quench: Add 100 µL of 1% Formic Acid to stop the reaction.

  • Analyze: Inject onto LC-MS/MS. Monitor transitions for Native Product (

    
    ) and d5-Product (
    
    
    
    ).
Workflow Diagram

ExperimentalWorkflow Start Substrate Mix (1:1 Native : d5) React Add Limiting Nucleophile (Benzylamine) Start->React Process Competitive Reaction (S_N2) React->Process Quench Acid Quench (Stop Reaction) Process->Quench t = 10 min Analyze LC-MS/MS Analysis Compare Peak Area Ratios Quench->Analyze

Figure 2: One-pot competitive assay workflow to determine relative reaction rates.

Representative Data Comparison

The following table summarizes typical experimental results expected from this protocol. A ratio of ~1.0 indicates identical reaction rates.

ParameterNative EBAd5-EBARatio (Native/d5)Interpretation
Precursor Ion (m/z) 167.0172.0N/AMass Shift (+5 Da)
Product Ion (m/z) [M_Nu + 87][M_Nu + 92]N/ADistinct Detection
Reaction Yield (%) 48.2%47.9%1.006 Negligible KIE
Retention Time (min) 2.452.431.008Slight Chromatographic IE*

*Note: Deuterated compounds often elute slightly earlier than native analogs on Reverse Phase LC due to slightly lower lipophilicity of C-D bonds.

Application Guidelines

When to Use d5-EBA
  • Quantitative Bioanalysis: Ideal for quantifying unstable analytes where derivatization is required immediately upon collection. The d5-EBA acts as a surrogate to track derivatization efficiency.

  • Metabolic Stability Studies: Caution is required. While chemical rates are identical, enzymatic rates (e.g., esterases cleaving the ethyl group) may show a secondary isotope effect (

    
    ). For metabolic studies, validation is required.
    
Handling & Storage
  • Light Sensitivity: Both forms are light-sensitive (degrade to bromide/acetic acid). Store in amber vials.

  • Hygroscopicity: Protect from moisture to prevent hydrolysis of the ester.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Liu, R. H. (2014).[1] Chemical Derivatization and the Selection of Deuterated Internal Standard for Quantitative Determination. Journal of Forensic Science & Medicine.

  • Ataman Chemicals. (2023). Ethyl Bromoacetate Technical Data Sheet.

  • Santa Cruz Biotechnology. (2023). Ethyl bromoacetate-d5 Product Specifications.

  • Gomez-Gomez, A., et al. (2020). Isotope effects in liquid chromatography: A review. Journal of Chromatography A. (Reference for Deuterium Retention Time Shifts).

Sources

Analytical Validation of Ethyl Bromoacetate-d5: A Comparative Guide to Isotopic Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Ethyl Bromoacetate-d5 (


)
CAS:  105-36-2 (unlabeled parent) | Molecular Weight:  172.03  g/mol  (d5) vs 167.00  g/mol  (unlabeled)[1]

Executive Summary & Application Context

This compound is a critical stable isotope-labeled (SIL) reagent used primarily as an internal standard in mass spectrometry-based proteomics and metabolomics.[1] Its utility relies entirely on the integrity of the deuterated ethyl group (


).[1] If the isotopic enrichment is compromised (i.e., presence of 

,

, or

isotopologues), the compound fails to correct for matrix effects, leading to quantitative errors in drug development assays.[1]

This guide provides a rigorous technical comparison of analytical methods to verify the deuteration level of the ethyl moiety, prioritizing Nuclear Magnetic Resonance (NMR) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for molecular identification.[1]

Comparative Analysis: NMR vs. GC-MS

To validate the product, researchers must answer two questions: "Is it the right molecule?" and "Is it fully deuterated?"[1]

Feature1H NMR Spectroscopy GC-MS (EI Mode)
Primary Utility Quantification of Isotopic Purity (Atom % D)Identification of Molecular Ion & Fragments
Mechanism "Silencing" of proton signals.[1]Mass shift (+5 Da) of parent/fragments.[1]
Sensitivity Moderate (requires ~5-10 mg).[1]High (picogram range).[1]
Key Advantage Can detect trace protonated impurities (

) at specific positions without complex deconvolution.[1]
Confirms the label is on the ethyl group via fragmentation logic.
Blind Spot Cannot easily distinguish between intermolecular mixtures without an internal standard.[1]Hard to quantify % D precision due to isotope scrambling in the ion source.[1]
Verdict Gold Standard for Purity. Gold Standard for Identity.
The "Silence" Principle in NMR

In a non-deuterated sample, the ethyl group produces two distinct signals: a quartet (~4.2 ppm) and a triplet (~1.3 ppm).[1] In high-quality this compound, these signals must vanish . Any residual signal in these regions represents incomplete deuteration (protonated impurity).[1]

The "Shift" Logic in MS

The molecular ion (


) shifts from 166/168 (Br isotopes) to 171/173.[1] Crucially, the fragmentation pattern confirms the location of the deuterium.[1] The loss of the ethoxy group (

) should yield a fragment identical to the non-deuterated standard (

), proving the label is strictly on the ethyl chain.[1]

Experimental Protocols

Protocol A: 1H NMR Isotopic Purity Assay (The "Silence" Test)

Objective: Quantify the residual hydrogen content in the ethyl group.

Materials:

  • Solvent:

    
     (99.8% D) with 0.03% TMS.[1]
    
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (high purity).[1]

  • Instrument: 300 MHz or higher NMR spectrometer.

Workflow:

  • Preparation: Dissolve 10 mg of this compound and 5 mg of IS in 0.6 mL

    
    .
    
  • Acquisition:

    • Pulse angle: 30° or 90°.[1]

    • Relaxation delay (d1):

      
       seconds (critical for accurate integration).
      
    • Scans: 16–64.[1]

  • Processing: Phase and baseline correct. Reference TMS to 0.00 ppm.[1]

  • Analysis:

    • Integrate the

      
       singlet at 3.87 ppm . Set this integral to 2.00.
      
    • Check for "ghost" multiplets at 4.22 ppm (residual

      
      ) and 1.27 ppm  (residual 
      
      
      
      ).[1]
    • Calculation: If signals exist, calculate % Protonation =

      
      .[1]
      
Protocol B: GC-MS Fragment Confirmation

Objective: Confirm the d5-ethyl placement.

Settings:

  • Column: DB-5ms or equivalent non-polar capillary column.[1]

  • Carrier Gas: Helium, 1.0 mL/min.[1]

  • Inlet: 250°C, Split 20:1.

  • Source: EI (70 eV).[1]

Diagnostic Criteria:

  • Parent Ion: Look for

    
    171  and 173  (1:1 ratio due to 
    
    
    
    ).[1]
    • Failure Mode: Significant peaks at 170/172 indicate

      
       impurities.[1]
      
  • Base Peak Shift: The ethyl cation (

    
    ) at 
    
    
    
    29 must shift to
    
    
    34
    (
    
    
    ).
  • Conserved Fragment: The acylium ion (

    
    ) at 
    
    
    
    121/123 must NOT shift.[1] If this shifts, the deuterium is incorrectly located on the acetyl group.[1]

Data Presentation & Reference Values

Table 1: NMR Chemical Shift Comparison ( )
MoietyProton TypeNon-Deuterated Shift (

ppm)
MultiplicityThis compound Shift
Acetyl

3.87Singlet (s)3.87 (s) (Visible)
Ethyl

4.22Quartet (q)Silent (Absent)
Ethyl

1.27Triplet (t)Silent (Absent)
Table 2: Mass Spectrometry Fragment Shift
Fragment IonStructureNon-Deuterated (

)
d5-Analog (

)
Shift (

)
Molecular Ion

166 / 168171 / 173 +5
Ethyl Cation

2934 +5
Acylium Ion

121 / 123121 / 123 0 (Conserved)

Visualizations

Diagram 1: Analytical Decision Matrix

This workflow illustrates the logical progression from sample receipt to purity validation.[1]

AnalyticalMatrix Start Sample: this compound NMR Step 1: 1H NMR (CDCl3) Start->NMR Check1 Are Ethyl Signals (4.2, 1.3 ppm) Silent? NMR->Check1 MS Step 2: GC-MS (EI) Check1->MS Yes (Silent) Fail_Purity FAIL: Low Enrichment (d0-d4 present) Check1->Fail_Purity No (Signals Visible) Check2 Is Parent Ion m/z 171/173? MS->Check2 Check3 Is Fragment m/z 121 Unchanged? Check2->Check3 Yes Check2->Fail_Purity No (Wrong Mass) Pass VALIDATED: High Isotopic Purity Check3->Pass Yes Fail_Struct FAIL: Incorrect Label Position Check3->Fail_Struct No (Shifted Fragment)

Caption: Logical workflow for validating isotopic purity and positional accuracy using NMR and MS.

Diagram 2: Mass Spectrometry Fragmentation Logic

This diagram visualizes why the mass shift occurs in specific fragments, confirming the label position.[1]

Fragmentation Parent Parent Ion (d5) [Br-CH2-CO-O-CD2-CD3]+ m/z 171/173 Path1 Cleavage A: C-O Bond Break Parent->Path1 Path2 Cleavage B: Ethyl Bond Break Parent->Path2 Frag1 Acylium Ion [Br-CH2-CO]+ m/z 121/123 (NO SHIFT) Path1->Frag1 Frag2 Alkoxy Radical [O-CD2-CD3]• Neutral Loss 50 Da Path1->Frag2 Frag3 Ethyl Cation [CD2-CD3]+ m/z 34 (+5 SHIFT) Path2->Frag3

Caption: Fragmentation pathway demonstrating how specific ions confirm the d5 label location.

References

  • National Institutes of Health (NIH). (n.d.).[1] Ethyl bromoacetate - PubChem Compound Summary. PubChem.[1][2][3] Retrieved February 9, 2026, from [Link][1]

  • Doc Brown's Chemistry. (n.d.).[1] Mass spectrum of bromoethane (ethyl bromide). Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2014). The Use of Deuterium in 1H NMR Spectroscopy. Retrieved February 9, 2026, from [Link][1]

Sources

A Researcher's Guide to FT-IR Analysis: Unveiling Isotopic Substitution in Ethyl Bromoacetate-d5

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic substitution of hydrogen with deuterium (D) is a critical tool for modifying metabolic pathways and enhancing the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Verifying the precise location and extent of this isotopic labeling is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a rapid, non-destructive, and highly informative analytical technique for this purpose.

This guide provides an in-depth comparison of the FT-IR spectra of standard ethyl bromoacetate and its deuterated isotopologue, ethyl bromoacetate-d5. We will explore the fundamental principles governing the observable spectral shifts, present a detailed experimental protocol for acquiring high-quality data, and offer insights into the interpretation of the results. Ethyl bromoacetate is an important synthetic intermediate in the pharmaceutical and agricultural industries, making its deuterated form an excellent model for this analysis.[1][2]

The Foundational Principle: The Isotopic Effect in Vibrational Spectroscopy

The power of FT-IR spectroscopy in distinguishing between C-H and C-D bonds lies in the fundamental relationship between mass and vibrational frequency.[3] Covalent bonds are not static; they behave like springs, vibrating at specific, quantized frequencies.[3] The frequency of this vibration is primarily determined by the strength of the bond (the force constant, k) and the reduced mass (µ) of the two atoms involved, as described by Hooke's Law for a simple harmonic oscillator:

ν ∝ √(k/µ)

When a hydrogen atom (mass ≈ 1 amu) is replaced by a deuterium atom (mass ≈ 2 amu), the reduced mass of the bond system approximately doubles. The electronic structure and, therefore, the bond strength (k) remain virtually unchanged.[4] Consequently, the vibrational frequency (ν) of the C-D bond is significantly lower than that of the corresponding C-H bond.[4][5] This mass-induced frequency shift provides a clear and unambiguous signal in the FT-IR spectrum, allowing for direct confirmation of deuteration.[4]

Comparative FT-IR Spectral Analysis: Ethyl Bromoacetate vs. This compound

The most compelling evidence for successful deuteration comes from a direct comparison of the FT-IR spectra. The substitution of the five hydrogen atoms on the ethyl group of ethyl bromoacetate with deuterium results in the disappearance of characteristic C-H vibrational modes and the appearance of new, lower-frequency C-D modes.

The key differences are observed in two main regions:

  • C-H vs. C-D Stretching Region: The most dramatic change occurs in the high-frequency region of the spectrum. The stretching vibrations of sp³ hybridized C-H bonds in standard ethyl bromoacetate are typically found between 2850 and 3000 cm⁻¹.[3][6] In this compound, these peaks are absent. Instead, new, strong absorption bands corresponding to C-D stretching vibrations appear in the 2000-2300 cm⁻¹ range.[7] Specifically, studies on deuterated haloforms show C-D vibrational transitions centered near 2250 cm⁻¹.[8]

  • Fingerprint Region: Deuteration also influences the bending (scissoring, rocking, wagging) vibrations.[9] These shifts, while more complex to assign individually, alter the overall pattern of the "fingerprint region" (below 1500 cm⁻¹). For instance, the symmetric C-H bending of a CH₃ group around 1375 cm⁻¹ will be replaced by a C-D₃ equivalent at a lower wavenumber.[6]

The strong carbonyl (C=O) stretch, a prominent feature in esters, is less affected but may exhibit a slight shift to a lower frequency due to the change in the overall vibrational coupling within the molecule upon deuteration.[7]

Data Summary: Key Vibrational Mode Comparison

The following table summarizes the expected and observed vibrational frequencies for ethyl bromoacetate and its d5 isotopologue. This quantitative data provides a clear framework for spectral interpretation.

Vibrational ModeFunctional GroupEthyl Bromoacetate (C₄H₇BrO₂) Wavenumber (cm⁻¹)This compound (C₄H₂D₅BrO₂) Wavenumber (cm⁻¹)Rationale for Shift
Asymmetric/Symmetric Stretch sp³ C-H~2980, ~2870[6]AbsentReplacement of H with D.
Asymmetric/Symmetric Stretch sp³ C-DAbsent~2250 - 2050[7][8]Appearance of new C-D bonds; frequency lowered due to increased reduced mass.[4]
Carbonyl Stretch C=O (Ester)~1745~1740 (Slight Shift)Minor perturbation from changes in vibrational coupling throughout the molecule.[7]
Symmetric Bend (Umbrella) CH₃~1375[6]AbsentReplacement of H with D.
C-O-C Stretch Ester~1240Slight ShiftChanges in molecular vibrational environment.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

This protocol outlines the steps for analyzing a liquid sample like this compound using a modern FT-IR spectrometer, often equipped with a Universal Attenuated Total Reflectance (UATR) accessory, which is ideal for simple and rapid analysis of liquids.[10]

Step-by-Step Methodology
  • Instrument Preparation & Setup:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes drift during the measurement.

    • Select the appropriate spectral range for the analysis. A standard range of 4000 to 400 cm⁻¹ is sufficient to cover all key functional groups, including the C-D stretching region.[10][11]

    • Set the desired resolution (e.g., 4 cm⁻¹) and the number of scans to be averaged (e.g., 16 or 32 scans). Averaging multiple scans improves the signal-to-noise ratio.[11]

  • Background Spectrum Acquisition:

    • This step is critical for removing interfering signals from the ambient environment (e.g., water vapor, CO₂) and the instrument itself.

    • Ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft, lint-free cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • With nothing on the crystal, initiate the background scan. The resulting spectrum should be a flat line, representing 100% transmittance.

  • Sample Application & Data Acquisition:

    • Place a single, small droplet of this compound directly onto the center of the ATR crystal.[12] Only a minimal amount is needed to completely cover the crystal surface.

    • Initiate the sample scan. The instrument will collect the specified number of scans, average them, and ratio them against the stored background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning and Post-Analysis:

    • Thoroughly clean the ATR crystal immediately after the measurement using the same procedure as in Step 2 to prevent cross-contamination.

    • Save the spectral data and document all experimental parameters for traceability.

Workflow Visualization

The logical flow from sample handling to final analysis is a self-validating system that ensures reproducibility and accuracy. This process is visualized in the diagram below.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Interpretation Instrument_Setup Instrument Setup (Range, Resolution) Clean_ATR Clean ATR Crystal Instrument_Setup->Clean_ATR Background_Scan Acquire Background Spectrum (Air) Clean_ATR->Background_Scan Apply_Sample Apply Liquid Sample (this compound) Background_Scan->Apply_Sample Sample_Scan Acquire Sample Spectrum Apply_Sample->Sample_Scan Data_Processing Background Correction & FT Processing Sample_Scan->Data_Processing Spectral_Analysis Identify Key Peaks (C-D, C=O, etc.) Data_Processing->Spectral_Analysis Comparison Compare with Standard (Non-deuterated) Spectral_Analysis->Comparison Conclusion Verify Deuteration Comparison->Conclusion

Caption: FT-IR analysis workflow for verifying isotopic labeling.

Conclusion

FT-IR spectroscopy provides an authoritative and efficient method for the structural confirmation of deuterated molecules like this compound. The technique's sensitivity to isotopic mass differences results in a distinct spectral "fingerprint" characterized by the emergence of C-D vibrational bands in the 2000-2300 cm⁻¹ region and the corresponding disappearance of C-H bands. By following a validated experimental protocol, researchers can rapidly generate high-quality, reproducible data to confirm the success of isotopic labeling, a critical step in modern drug discovery and development.

References

  • Rocky Mountain Labs. (2023, October 14). Difference between FTIR and CD spectroscopy. Retrieved from [Link]

  • ResearchGate. Vibrational frequencies of CD, (in c m ~ ~ ') | Download Table. Retrieved from [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ResearchGate. (2015). FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. Retrieved from [Link]

  • MtoZ Biolabs. CD Spectroscopy vs FTIR: Which Technique is Better for Analyzing Protein Secondary Structure?. Retrieved from [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • MDPI. (2023). Development of Chitosan-Based Films with Enhanced Hydrophobic and Antimicrobial Properties by Incorporating Piper betle L. Leaf Extract in β-Cyclodextrin with Beeswax Coating. Retrieved from [Link]

  • YouTube. (2025, March 5). Breakthrough CD & FTIR analysis for mAbs, ADCs and AAV's. Retrieved from [Link]

  • LPD Lab Services Ltd. FTIR Principles and Sample Preparation. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • DergiPark. (2011). The FT-IR Spectroscopic Investigation on Cd(II) and Co(II) Transition Metals 1,5-pentanedithiol and 1,8-octanedithiol Tetracyanonickelate Complexes. Retrieved from [Link]

  • ACS Publications. (2022, May 13). Ultrafast Vibrational Response of Activated C–D Bonds in a Chloroform–Platinum(II) Complex. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • National Toxicology Program. Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). 3.2: IR Spectroscopy. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. Retrieved from [Link]

  • NRC Research Press. (1957). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: II. ETHYL ACETATE. Canadian Journal of Chemistry. Retrieved from [Link]

  • Organic Syntheses. ethyl bromoacetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Isotope Effects in Vibrational Spectroscopy. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Pharmaffiliates. Chemical Name : this compound. Retrieved from [Link]

  • ResearchGate. (2022). Ultrafast Vibrational Response of Activated C–D Bonds in a Chloroform–Platinum(II) Complex. Retrieved from [Link]

  • Britannica. (2026, January 23). Molecular Vibrations - Isotope. Retrieved from [Link]

  • YouTube. (2018, September 16). Using the FT-IR: Solid & Liquid Samples. Retrieved from [Link]

  • AIP Publishing. (2006, November 6). Vibrational relaxation of C–D stretching vibrations in CDCl3⁠, CDBr3⁠, and CDI3. The Journal of Chemical Physics. Retrieved from [Link]

  • ResearchGate. THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: I. METHYL ACETATE. Retrieved from [Link]

  • Scribd. 03. Isotope Effects in Vibrational Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2022, May 13). Ultrafast Vibrational Response of Activated C–D Bonds in a Chloroform–Platinum(II) Complex. Retrieved from [Link]

  • Study.com. Which absorbs at higher frequencies: a C-H or C-D bond? Explain in terms of absorption. Retrieved from [Link]

  • National Institutes of Health. Kinetic Isotope Effect Provides Insight into the Vibrational Relaxation Mechanism of Aromatic Molecules: Application to Cyano-phenylalanine. Retrieved from [Link]

  • RSC Publishing. (2018). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Retrieved from [Link]

  • Google Patents. CN101891615A - Method for synthesizing bromoethyl acetate.
  • Advanced Journal of Chemistry, Section A. (2023). Isotopic Effects on the Structure and Spectroscopy of Thioformaldehyde, Dihydrogen and Water. Retrieved from [Link]

Sources

Advanced GC-MS Profiling of Ethyl Bromoacetate-d5: Impurity Identification & Stationary Phase Selection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Identification of Ethyl Bromoacetate-d5 Impurities Content Type: Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This compound (


) is a critical alkylating agent used in the synthesis of stable isotope-labeled (SIL) internal standards for LC-MS/MS bioanalysis.[1][2] The accuracy of quantitative bioanalysis relies heavily on the isotopic purity (atom % D) and chemical purity of this reagent.

This guide objectively compares analytical methodologies for profiling impurities in this compound. Unlike standard chemical reagents, the analysis of this deuterated compound requires a dual-approach: Chemical Impurity Profiling (separating hydrolysis products and synthesis by-products) and Isotopic Enrichment Analysis (distinguishing d5 from d0–d4 isotopologues).[1]

Part 1: The Analytical Challenge

The primary challenge in analyzing this compound is the lability of the C-Br bond and the potential for deuterium exchange (back-exchange) if handled improperly.[1] Furthermore, standard Electron Ionization (EI) often fragments halo-esters extensively, yielding low-intensity molecular ions, which complicates isotopic purity calculations.[1][2]

Key Impurities to Monitor:

  • Chemical Impurities:

    • Bromoacetic acid:[1][2][3][4][5] Hydrolysis product (Acidic, polar).[2]

    • Ethanol-d5:[1][2] Residual starting material (Volatile, polar).[2]

    • Ethyl-d5 dibromoacetate: Over-bromination side product.[1][2]

    • Diethyl-d10 succinate: Dimerization product (Wurtz-type coupling).[1][2]

  • Isotopic Impurities:

    • Ethyl-d4/d3 bromoacetate:[1][2] Incomplete deuteration.

    • Ethyl-d0 bromoacetate:[1][2][4][6] Native contamination.[1][2]

Part 2: Comparative Methodology

We compared two GC stationary phases and two ionization modes to determine the optimal workflow for comprehensive quality control.

Comparison A: Stationary Phase Selection

Objective: Maximize resolution (


) between the main peak and polar hydrolysis products.
FeatureOption 1: 5% Phenyl Polysiloxane (e.g., DB-5ms, Rtx-5)Option 2: Polyethylene Glycol (PEG) (e.g., DB-WAX, Stabilwax)
Polarity Non-PolarPolar
Target Analytes Non-polar impurities (dimers, dibromo-species).[1][2]Polar impurities (Acids, Alcohols).[2]
Performance Excellent for separating the d5-dimer (diethyl succinate) from the main peak.[1] Poor peak shape for bromoacetic acid (tailing).[1][2]Superior peak shape for bromoacetic acid and ethanol-d5.[1][2] Risk: PEG phases can degrade halo-esters at high temps (>220°C).[1][2]
Recommendation Primary Choice for general purity.[1][2]Secondary Choice specifically for residual solvent/acid analysis.[1][2]
Comparison B: Ionization Mode (EI vs. CI)

Objective: Accurate calculation of Isotopic Enrichment (Atom % D).

FeatureElectron Ionization (EI) - 70 eV Positive Chemical Ionization (PCI) - Methane
Mechanism Hard ionization (High fragmentation).[1][2]Soft ionization (Proton transfer).[2]
Molecular Ion Weak intensity (

at m/z 171/173).[1][2]
Strong Base Peak (

at m/z 172/174).[2]
Fragment Logic Dominant peak is

(m/z 93 for d5).[1][2]
Minimal fragmentation preserves the whole molecule.[2]
Utility Structural ID of unknown chemical impurities.Isotopic Calculation (d5 vs d4).
Verdict Use for Qualitative impurity ID.Use for Quantitative Isotopic Enrichment.
Part 3: Experimental Protocol

This protocol utilizes a 5% Phenyl Polysiloxane column with EI for chemical impurity profiling, the most common requirement for drug development labs.[1][2]

1. Sample Preparation
  • Solvent: Dichloromethane (DCM) - HPLC Grade, dried over molecular sieves.[1][2] Note: Avoid methanol/ethanol to prevent transesterification.[1]

  • Concentration: 1 mg/mL.[1][2]

  • System Suitability Standard: Mix of Ethyl Bromoacetate (d0) and Ethyl Acetate (1:1).[2]

2. GC-MS Parameters
  • Instrument: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: DB-5ms UI, 30 m × 0.25 mm × 0.25 µm.[1][2]

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 40°C for 2 min (Traps volatiles like Ethanol-d5).

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 280°C (Elutes dimers).

    • Hold 3 min.

3. Mass Spectrometer Settings (EI Mode)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 25 – 350.[1][2]

  • Solvent Delay: 2.5 min.

Part 4: Data Analysis & Identification Logic
1. Identification of the Target: Ethyl-d5 Bromoacetate

In the EI spectrum, look for the diagnostic shift from the native standard.

  • Native (d0): Base peak m/z 88 (

    
     — loss of Br).[2]
    
  • Target (d5): Base peak m/z 93 (

    
    ).
    
    • Note: The bromine isotopes (

      
       and 
      
      
      
      ) are lost in this fragment, simplifying the spectrum to a single dominant peak.
  • Molecular Ion: Look for small doublets at m/z 171 (

    
    ) and 173 (
    
    
    
    ).[2]
2. Impurity Fingerprinting

Use the following table to identify peaks in your chromatogram:

Retention OrderCompound NameDiagnostic Ions (m/z)Origin
1 Ethanol-d5 33, 51Residual Reagent
2 Ethyl-d5 Acetate 48, 66 (Shifted from 43,[1][2] 61)Debromination
3 Ethyl-d5 Bromoacetate 93 (Base) , 171, 173Target Analyte
4 Ethyl-d5 Dibromoacetate 171, 173, 250+Over-reaction
5 Diethyl-d10 Succinate 106, 134Dimerization
Part 5: Decision Workflow (Visualization)

The following diagram outlines the logical flow for selecting the correct method and interpreting the results.

GCMS_Workflow Start Start: this compound Sample Goal Define Analytical Goal Start->Goal Path_Chem Chemical Purity (Side Products) Goal->Path_Chem Impurity Profiling Path_Iso Isotopic Purity (% Enrichment) Goal->Path_Iso Enrichment Calc Col_NP Column: 5% Phenyl (DB-5ms) Separates Dimers/Non-polars Path_Chem->Col_NP Standard Col_Pol Column: PEG (DB-WAX) Separates Acids/Alcohols Path_Chem->Col_Pol If Acid suspected Path_Iso->Col_NP Ion_EI Ionization: EI (70eV) Fragment Analysis Col_NP->Ion_EI Structural ID Ion_CI Ionization: PCI (Methane) Molecular Ion Preservation Col_NP->Ion_CI Quantitation Data_Frag Analyze Fragment m/z 93 (M - Br) Ion_EI->Data_Frag Data_Mol Analyze [M+H]+ m/z 172/174 Ion_CI->Data_Mol Result_1 Identify: Diethyl Succinate, Dibromoacetate Data_Frag->Result_1 Result_2 Calculate: d5 / (d0+d1...d5) Ratio Data_Mol->Result_2

Figure 1: Decision tree for selecting stationary phases and ionization modes based on analytical requirements.

References
  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Retrieved from [Link]

  • Restek Corporation. (2021).[1][2] Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.).[1][2] Mass spectrum fragmentation patterns of bromo-alkanes and esters. Retrieved from [Link]

Sources

Comparative Guide: NMR Integration vs. GC-MS for Ethyl Bromoacetate-d5 Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: NMR Integration Analysis for Ethyl Bromoacetate-d5 Quality Control Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (


) is a critical isotopologue used primarily as an alkylating agent in the synthesis of deuterated pharmaceuticals and metabolic tracers. Its value lies in the stability and specific placement of the deuterium label within the ethyl ester group.

For researchers, the integrity of this reagent is defined by two metrics: Chemical Purity (absence of hydrolysis products like bromoacetic acid) and Isotopic Enrichment (percentage of deuterium incorporation, typically >99 atom % D). While Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for identifying impurities, Quantitative NMR (qNMR) integration analysis offers a superior, non-destructive method for absolute quantification of isotopic enrichment.

This guide provides a technical comparison of these methodologies, with a detailed protocol for the preferred NMR integration workflow.

Technical Specifications & Mechanism

The Molecule: this compound[1]
  • Formula:

    
    
    
  • Molecular Weight: ~172.03 g/mol (vs. 167.00 for unlabeled)

  • Key Structural Feature: The ethyl group is fully deuterated (

    
    ), leaving the methylene group alpha to the bromine (
    
    
    
    ) as the sole major proton source.
The Analytical Challenge

In a perfect sample, the


 NMR spectrum should show a single singlet corresponding to the 

protons. Any signal in the ethyl region (methyl triplet or methylene quartet) represents isotopic impurity (residual hydrogen).
FeatureUnlabeled (

) Shift (

)
Deuterated (

) Expected Signal

-Methylene (

)
~3.85 ppm (Singlet, 2H)~3.85 ppm (Singlet, 2H)
Ester Methylene (

)
~4.25 ppm (Quartet, 2H)Silent (or small residual multiplet)
Terminal Methyl (

)
~1.30 ppm (Triplet, 3H)Silent (or small residual multiplet)

Comparative Analysis: qNMR vs. GC-MS

While both methods are viable, they serve different primary functions in the QC workflow.

Method A: NMR Integration (The Gold Standard for Enrichment)

NMR analyzes the molar ratio of nuclei. By normalizing the integral of the stable


-methylene peak to 2.00, any area detected in the "silent" ethyl regions directly correlates to the percentage of non-deuterated material.
  • Pros:

    • Absolute Quantification: Does not require identical reference standards for every impurity.

    • Non-Destructive: Sample can be recovered.[1]

    • Solvent Detection: Easily identifies residual synthesis solvents (e.g., ethanol, benzene).

  • Cons:

    • Sensitivity: Lower Limit of Detection (LOD) than MS; requires high concentration for <0.1% impurity detection.

    • Time: Requires long relaxation delays (

      
      ) for quantitative accuracy.
      
Method B: GC-MS (The Alternative for Trace Impurities)

GC-MS separates components by boiling point and analyzes mass-to-charge ratios.

  • Pros:

    • High Sensitivity: Detects trace organic impurities at ppm levels.

    • Isotopomer Distribution: Can distinguish between

      
      , 
      
      
      
      , and
      
      
      species based on fragmentation patterns.
  • Cons:

    • Ionization Bias: Different isotopologues may ionize slightly differently.

    • Destructive: Sample is consumed.

    • No Direct H-Quant: Indirectly infers H-content via mass shift, which can be ambiguous with fragment overlaps.

Performance Matrix
MetricqNMR Integration GC-MS
Primary Utility Absolute Isotopic Enrichment (% D)Chemical Purity & Isotopomer Profile
Precision High (<1% RSD with proper

)
Medium (Dependent on calibration)
Sample Prep Time < 10 Minutes20-40 Minutes (Derivatization/Dilution)
Cost Per Run Low (Solvent only)Medium (Columns, carrier gas)
Bias Risk Low (Nuclei are chemically identical)Medium (Injector discrimination)

Detailed Protocol: qNMR Integration Workflow

This protocol is designed to validate the isotopic enrichment of this compound using Dimethyl Sulfone (


)  as an internal standard (IS) for chemical purity, while using the molecule's own 

-protons for isotopic ratio calculations.
Phase 1: Experimental Setup
  • Solvent Selection: Use

    
     (99.8% D) with 0.03% TMS. Avoid alcohol-based deuterated solvents (
    
    
    
    ) to prevent transesterification.
  • Internal Standard (Optional for Enrichment, Required for Purity):

    • Reagent: Dimethyl Sulfone (Singlet at ~3.0 ppm).[2]

    • Rationale: Distinct shift, does not overlap with

      
       (3.8 ppm) or residual ethyl peaks. Non-hygroscopic.
      
  • Sample Preparation:

    • Weigh ~20 mg of this compound into a vial.

    • (Optional) Add ~5 mg of IS accurately weighed.

    • Dissolve in 0.6 mL

      
      .
      
    • Transfer to 5mm NMR tube.

Phase 2: Acquisition Parameters (Critical for E-E-A-T)

Standard default parameters are insufficient for qNMR due to


 saturation effects.
  • Pulse Angle:

    
     (Maximize signal).
    
  • Spectral Width: -2 to 14 ppm (Ensure baseline coverage).

  • Relaxation Delay (

    
    ): 60 seconds .
    
    • Why? Protons in deuterated environments often have longer

      
       relaxation times. To achieve 99.9% magnetization recovery, 
      
      
      
      must be
      
      
      .
  • Scans (NS): 32 or 64 (To improve S/N for residual peaks).

  • Temperature: 298 K (Controlled).

Phase 3: Processing & Calculation
  • Phasing: Manual phasing is required. Auto-phasing often distorts baseline at integral endpoints.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5).

  • Integration Ranges:

    • Reference (A):

      
      -methylene (
      
      
      
      ) at 3.85 ppm. Set Integral = 2.000.
    • Residual Methylene (B): Region 4.20–4.30 ppm.

    • Residual Methyl (C): Region 1.25–1.35 ppm.

Calculation for % Deuteration: Since the theoretical proton count for a fully protonated ethyl group is 5 (2 methylene + 3 methyl), and our reference is normalized to 2 protons:





Visualizations

Workflow Diagram

The following diagram illustrates the decision logic for selecting the analytical method and the qNMR workflow.

G Start QC Sample: this compound Decision Primary Analysis Goal? Start->Decision Method_NMR Method A: qNMR Integration Decision->Method_NMR Isotopic Method_GCMS Method B: GC-MS Decision->Method_GCMS Chemical Path_Iso Isotopic Enrichment (% D) Path_Chem Chemical Purity / Impurities Step1 Dissolve in CDCl3 (Optional: Add Dimethyl Sulfone IS) Method_NMR->Step1 Step_GC1 Dilute in DCM/Hexane Method_GCMS->Step_GC1 Step2 Acquire 1H NMR (d1 = 60s, 90° pulse) Step1->Step2 Step3 Integrate Alpha-CH2 (3.8 ppm) Normalize to 2.00 Step2->Step3 Step4 Integrate Residual Regions (4.2 ppm & 1.3 ppm) Step3->Step4 Result_NMR Calculate % D Enrichment Step4->Result_NMR Step_GC2 Run GC-MS (EI Source) Step_GC1->Step_GC2 Result_GC Identify Impurities & Isotopomers Step_GC2->Result_GC

Caption: Decision matrix and workflow for this compound Quality Control, highlighting the qNMR path for enrichment analysis.

Interpretation of Results (Troubleshooting)

ObservationDiagnosisAction
Singlet at 3.85 ppm only >99.9% D EnrichmentPass. High-quality reagent.
Small triplets/quartets visible <99% D EnrichmentCalculate integration. If >1% H, reagent may affect kinetic isotope effect studies.
Singlet at 2.1 ppm Acetone/Acetic impurityCheck chemical purity. Likely hydrolysis or unreacted precursor.
Broad baseline hump Poor phasing or shimmingRe-process data. Do not integrate noise.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link

  • Simova, S. (2014). "NMR determination of the isotopic purity of deuterated organic compounds." Magnetic Resonance in Chemistry. Link

  • National Institute of Standards and Technology (NIST). "Ethyl bromoacetate Mass Spectrum." NIST Chemistry WebBook. Link

  • Cambridge Isotope Laboratories. "Deuterated Solvents and Reagents Technical Guide." Link

Sources

Technical Guide: Differentiating Ethyl Bromoacetate-d5 from Hydrolyzed Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiating Ethyl Bromoacetate-d5 from Hydrolyzed Byproducts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (typically


) is a high-value stable isotope labeling reagent used primarily to introduce deuterated ethyl moieties or to generate specific metabolites in pharmacokinetic studies.[1] Its primary mode of failure is hydrolysis , converting the reagent into bromoacetic acid  and ethanol-d5 .

Because the deuterated ethyl group is "NMR silent" in proton NMR (


 NMR), standard purity checks can be deceptive. A partially hydrolyzed sample may still appear clean if the analyst focuses solely on the integration of the 

-methylene signal. This guide provides a definitive, multi-modal analytical framework to distinguish the intact ester from its hydrolytic degradation products, ensuring the integrity of downstream SIL-IS (Stable Isotope Labeled Internal Standard) applications.
Mechanistic Insight: The Degradation Pathway

Understanding the degradation mechanism is prerequisite to selecting the correct analytical method. Ethyl bromoacetate is an


-haloester. The electron-withdrawing bromine atom activates the carbonyl carbon, making it susceptible to nucleophilic attack by water (hydrolysis), even under neutral conditions if moisture is present.
Degradation Dynamics
  • Hydrolysis (Primary Failure Mode): Moisture attacks the ester linkage, cleaving the molecule into bromoacetic acid and deuterated ethanol.

  • Isotopic Scrambling (Secondary Risk): While less common in storage, exposure to basic conditions can cause H/D exchange at the

    
    -position (the 
    
    
    
    next to the Br), though this is distinct from hydrolysis.

The following pathway illustrates the critical breakdown:

DegradationPathway Ester This compound (Br-CH2-COO-C2D5) [Active Reagent] Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water + H2O (Moisture) Water->Intermediate Acid Bromoacetic Acid (Br-CH2-COOH) [Impurity] Intermediate->Acid Elimination Ethanol Ethanol-d5 (C2D5-OD) [Leaving Group] Intermediate->Ethanol

Figure 1: Hydrolytic degradation pathway of this compound yielding Bromoacetic Acid and Ethanol-d5.

Analytical Comparison: The Differentiation Matrix

The challenge with the d5-ethyl variant is that the ethyl group signals (usually the easiest way to identify an ethyl ester) are invisible in


 NMR. Therefore, you must rely on the shift of the 

-protons and the appearance of the carboxylic acid proton.
Comparative Data Table
FeatureThis compound (Intact)Bromoacetic Acid (Hydrolyzed)Differentiation Strategy
Formula


Mass difference of ~34 Da
MW ~172.03 g/mol ~138.95 g/mol GC-MS or LC-MS

NMR (

-CH2)
Singlet,

3.83 – 3.87 ppm
Singlet,

3.95 – 4.05 ppm
Shift Drift: Acid form is typically downfield by ~0.1-0.2 ppm.

NMR (Acid -OH)
Absent Broad Singlet,

10.0 – 12.0 ppm
Key Indicator: Visible in DMSO-

; often invisible in

.

NMR (C=O)

~167 ppm

~172 ppm
Carbonyl carbon shifts downfield in the acid.
Physical State Clear LiquidSolid (MP ~50°C) or Oily Semi-solidIntact reagent is liquid; hydrolyzed product tends to crystallize/slush.

Critical Note: In


, the chemical shift difference between the 

-methylene of the ester and the acid is small (

ppm). If the sample is wet, these peaks can overlap. DMSO-

is the preferred solvent
for differentiation because it stabilizes the carboxylic acid proton, making it distinct.
Experimental Protocols
Protocol A: The "Gold Standard" NMR Validation

Objective: Quantitatively determine the molar ratio of Ester to Acid.

  • Sampling: Take 20

    
    L of the this compound sample.
    
  • Solvent: Dissolve in 0.6 mL of DMSO-

    
      (anhydrous).
    
    • Why DMSO? It prevents rapid proton exchange of the carboxylic acid proton, allowing you to see the -COOH peak at ~12 ppm.

  • Acquisition: Run a standard proton sequence (16 scans, d1=5s to ensure relaxation).

  • Analysis:

    • Integrate the

      
      -methylene singlet at 3.85 ppm  (Ester).
      
    • Integrate the

      
      -methylene singlet at 4.00 ppm  (Acid).
      
    • Check: Look for the broad singlet >11 ppm.

  • Calculation:

    
    
    
Protocol B: GC-MS Confirmation (Trace Analysis)

Objective: Confirm identity via molecular ion, useful if NMR is ambiguous due to water peaks.

  • Dilution: Dilute 1

    
    L of sample into 1 mL of Dichloromethane (DCM).
    
  • Method: Split injection (50:1), DB-5MS column.

  • Interpretation:

    • Intact Ester: Look for Parent Ion m/z 172/174 (1:1 ratio due to

      
      ).
      
    • Hydrolyzed Acid: Look for Parent Ion m/z 138/140 (Loss of the -OC2D5 group).

    • Note: The acid often tails significantly on non-polar columns.

Decision Workflow

Use this logic flow to determine if your reagent is fit for synthesis.

QC_Workflow Start Sample: this compound Visual Visual Inspection: Is it a clear liquid? Start->Visual Solid Contains Solids/Crystals Visual->Solid No (Cloudy/Solid) NMR Run 1H NMR in DMSO-d6 Visual->NMR Yes (Clear) Reject1 REJECT: Significant Hydrolysis Solid->Reject1 CheckOH Is there a peak > 10 ppm? NMR->CheckOH YesOH Yes: Acid Detected CheckOH->YesOH NoOH No: Clean Spectrum CheckOH->NoOH Calc Calculate Integration Ratio (Ester vs Acid CH2) YesOH->Calc Pass PASS: Proceed to Synthesis NoOH->Pass Result Purity > 95%? Calc->Result Result->Pass Yes Purify ACTION: Redistill or Pass through Neutral Alumina Result->Purify No

Figure 2: Quality Control Decision Tree for this compound.

Storage and Handling Recommendations

To prevent the hydrolysis described above:

  • Desiccation: Store over activated 4Å molecular sieves.

  • Headspace: Purge storage vials with Argon or Nitrogen after every use.

  • Temperature: Store at 2–8°C. While the compound is stable at room temperature, cold storage retards the kinetics of hydrolysis if trace moisture is introduced.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Refer to Chapter 3 for characteristic shifts of

    
    -haloesters vs carboxylic acids).
    

Sources

Safety Operating Guide

A-Scientist's Guide to Personal Protective Equipment for Handling Ethyl Bromoacetate-d5

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical research and drug development, the strategic use of deuterated compounds like Ethyl Bromoacetate-d5 is indispensable. The substitution of hydrogen with its heavier, stable isotope, deuterium, provides a powerful tool for elucidating metabolic pathways and enhancing pharmacokinetic profiles. However, the inherent reactivity of the bromoacetate functional group necessitates a meticulous and informed approach to personal protective equipment (PPE). This guide offers a comprehensive, experience-driven framework for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of scientific research.

The Hazard Profile of this compound: Beyond the Isotope

The chemical reactivity of this compound is functionally identical to its non-deuterated counterpart. It is a potent lachrymator, meaning it causes intense tearing and irritation upon contact with the eyes.[1][2] Furthermore, as an alkylating agent, it can react with biological macromolecules, posing a significant toxicological risk.[3] The primary hazards include:

  • Severe Eye, Skin, and Respiratory Irritation: Direct contact can lead to immediate and severe irritation.[1] Vapors are particularly hazardous due to the lachrymatory effect.

  • Toxicity: Classified as fatal if swallowed, in contact with skin, or if inhaled.[4][5]

  • Flammability: It is a flammable liquid and vapor.[4][5]

The presence of deuterium does not mitigate these risks; therefore, all handling procedures must be executed with the highest level of caution.

A Risk-Based Approach to PPE Selection

The selection of appropriate PPE is not a static protocol but a dynamic assessment of the specific experimental conditions. Factors such as the quantity of material, the nature of the procedure, and the potential for spills or splashes must be considered.

PPE_Selection_Workflow cluster_assessment 1. Risk Assessment cluster_ppe 2. PPE Selection cluster_specifics 3. Specific Equipment Start Begin Task with This compound Task Identify Task: - Weighing - Solution Prep - Reaction Workup Start->Task Quantity Determine Quantity: - <1 g - 1-10 g - >10 g Start->Quantity Eye Eye/Face Protection Task->Eye Gloves Hand Protection Task->Gloves Body Body Protection Task->Body Respiratory Respiratory Protection Task->Respiratory Quantity->Eye Quantity->Gloves Quantity->Body Goggles Chemical Splash Goggles Eye->Goggles All tasks FaceShield Goggles & Face Shield Eye->FaceShield Splash potential or >10g DoubleNitrile Double Nitrile Gloves Gloves->DoubleNitrile Small scale, short duration ButylGloves Nitrile (inner) + Butyl Rubber (outer) Gloves->ButylGloves Large scale, prolonged use LabCoat Flame-Resistant Lab Coat Body->LabCoat All tasks Apron Chemical-Resistant Apron over Lab Coat Body->Apron Splash potential or >10g FumeHood Chemical Fume Hood Respiratory->FumeHood All routine handling Respirator Full-Face Respirator with Organic Vapor Cartridges Respiratory->Respirator Emergency spill outside hood

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Core PPE Protocols: A Step-by-Step Implementation

Eye and Face Protection: An Impenetrable Barrier

Given its lachrymatory nature, protecting the eyes is of paramount importance.

  • Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory for all operations.[4][6] Standard safety glasses are insufficient as they do not protect from vapors.[2]

  • Enhanced Protection: When working with larger quantities or when there is a risk of splashing, a face shield must be worn in conjunction with chemical splash goggles.[1][4][6]

Hand Protection: Selecting the Right Glove

Gloves are the primary barrier against dermal exposure, which can be fatal.[4][5]

  • Glove Selection: Always inspect gloves for any signs of damage before use.[4][5][6] For incidental contact, double-gloving with nitrile gloves is a common practice. For more prolonged tasks or where immersion is possible, a more robust glove material such as butyl rubber is recommended. It is crucial to consult the manufacturer's glove compatibility charts for specific breakthrough times.

  • Glove Removal Technique: Use a proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[4][6]

Body Protection: Shielding from Contamination
  • Laboratory Coat: A flame-retardant, long-sleeved lab coat is the minimum requirement.[4]

  • Chemical-Resistant Apron: For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4]

Respiratory Protection: Controlling Inhalation Hazards

Inhalation of this compound can be fatal.[4][5]

  • Primary Engineering Control: All handling of this compound must be performed in a certified chemical fume hood to minimize vapor inhalation.

  • Emergency Respirator Use: In the event of a large spill or failure of the primary engineering controls, a full-face respirator with appropriate organic vapor cartridges is necessary.[2][4]

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[7]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[4][5] Use non-sparking tools and explosion-proof equipment.[5]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[7]

Spill Response

In the event of a spill, evacuate the area and remove all ignition sources.[5] Wearing the appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[5] Collect the material in a sealed container for proper disposal.

Disposal
  • Waste Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous chemical waste.[8]

  • Regulatory Compliance: Dispose of all waste in accordance with institutional, local, and national regulations.[8] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[8]

Conclusion: Fostering a Culture of Safety

The safe handling of potent chemical reagents like this compound is a cornerstone of responsible scientific practice. By understanding the hazards, implementing a risk-based approach to PPE selection, and adhering to strict operational and disposal protocols, researchers can protect themselves and their colleagues. This guide provides the essential framework for these practices, empowering scientists to conduct their work with confidence and safety.

References

  • Gang-Hua. (2020, January 15).
  • CDH Fine Chemical.
  • New Jersey Department of Health.
  • ChemicalBook. (2026, January 17).
  • NOAA.
  • Polisena, J., et al. (2011).
  • HEROES. (2018, March 31).
  • Friese, C. R., et al. (2018).
  • Sigma-Aldrich. (2025, August 25).
  • TCI Chemicals. (2025, March 28).
  • Interactive Learning Paradigms, Incorporated.
  • Yu, Y., et al. (2023). Management guidelines for preventing exposure to antineoplastics. PMC - NIH.
  • Synergy Recycling. Disposal of deuterium (D₂).
  • Health and Safety Executive. Safe handling of cytotoxic drugs in the workplace.
  • Honeywell Support Portal. Tear gas (lachrymator agent)
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2022, August 31). Heavy water recycling for producing deuterium compounds.
  • University of California, Santa Cruz.

Sources

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